Guanosine Hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143525-19-2 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Guanosine hydrate" chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside composed of guanine attached to a ribose ring, is a fundamental building block of nucleic acids and plays a pivotal role in various metabolic and signaling processes. When crystallized from aqueous solutions, it often incorporates water molecules into its crystal lattice, forming guanosine hydrate. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a review of its involvement in key signaling pathways, making it a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃N₅O₅·xH₂O | [1] |
| Molecular Weight (Anhydrous) | 283.24 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [1] |
| Melting Point | ~250 °C (decomposes) | [1] |
Solubility
| Solvent | Solubility | Reference(s) |
| Cold Water | Insoluble/Slightly soluble | [1][2] |
| Warm/Boiling Water | Soluble | [1][2] |
| Dilute Mineral Acids | Soluble | [2] |
| Hot Acetic Acid | Soluble | [2] |
| Dilute Alkali | Soluble | [1] |
| Ethanol | Insoluble | [3] |
| Diethyl Ether | Insoluble | [3] |
| Chloroform | Insoluble | [3] |
| Benzene | Insoluble | [3] |
| DMSO | ~30 mg/mL | [4] |
Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| UV-Vis (in H₂O) | λmax: 254 nm | [4] |
| ¹H NMR (in D₂O) | Chemical shifts are observable for the protons on the ribose and guanine moieties. | [5] |
| IR Spectroscopy | Characteristic peaks for N-H, O-H, C=O, and C=N functional groups. | [6] |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and characterization of this compound, drawing from established laboratory practices.
Synthesis and Crystallization
Objective: To synthesize and crystallize this compound. While a direct, one-pot synthesis of this compound is not commonly detailed, the following protocol outlines a standard method for its crystallization from a commercially available anhydrous or crude guanosine.
Materials:
-
Guanosine (anhydrous or crude)
-
Deionized water
-
Heating plate with magnetic stirrer
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
Protocol:
-
Dissolution: In a beaker, add a measured amount of guanosine to deionized water. Heat the mixture on a hot plate with continuous stirring to facilitate dissolution. Guanosine is more soluble in hot water.[2]
-
Saturation: Continue adding guanosine to the hot water until a saturated solution is achieved (i.e., no more solid dissolves).
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Transfer the hot, saturated solution to a clean crystallization dish. Allow the solution to cool slowly to room temperature. Covering the dish and leaving it undisturbed will promote the formation of larger, well-defined crystals.
-
Isolation: Once crystallization is complete, isolate the this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry or dry them in a desiccator at room temperature. Avoid excessive heating, as this can lead to the loss of hydration water.[7]
Characterization Methods
Objective: To determine the crystal structure and phase purity of this compound.
Protocol:
-
Crystal Mounting: A single, well-formed crystal of this compound is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Data is typically collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to determine the atomic positions, bond lengths, and bond angles. For guanosine dihydrate, the space group has been reported as P2₁.[8]
Objective: To confirm the molecular structure of guanosine in solution.
Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.
-
Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum. Typical parameters include a specific pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the guanosine molecule.
Objective: To identify the functional groups present in this compound.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide (KBr). Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in an IR spectrometer and record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups such as N-H, O-H, C=O, and C=N bonds.[6]
Objective: To determine the maximum absorbance wavelength of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as deionized water.
-
Data Acquisition: Record the UV-Vis spectrum of the solution using a spectrophotometer over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is a characteristic property of the molecule. For guanosine, the λmax is typically around 254 nm.[4]
Signaling Pathways
Guanosine has been identified as a significant neuromodulator with neuroprotective properties.[9][10] Its biological effects are mediated through the activation of several intracellular signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[9][11]
Guanosine-Mediated Neuroprotective Signaling
The following diagram illustrates the key signaling cascades initiated by guanosine that contribute to its neuroprotective effects, including the reduction of oxidative stress and inflammation.
Caption: Guanosine-mediated neuroprotective signaling pathways.
Experimental Workflow for Characterization
The logical flow for the comprehensive characterization of a newly synthesized batch of this compound is depicted in the diagram below.
Caption: Experimental workflow for this compound characterization.
Conclusion
This technical guide provides a thorough overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, crystallization, and characterization. The elucidation of its involvement in crucial neuroprotective signaling pathways underscores its importance in ongoing research and drug development. The structured presentation of data and methodologies aims to facilitate the work of researchers and scientists in advancing our understanding and application of this vital biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tackling a Curious Case: Generation of Charge-Tagged Guanosine Radicals by Gas-Phase Electron Transfer and Their Characterization by UV-Vis Photodissociation Action Spectroscopy and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanosine and its role in neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of Guanosine and its Hydrated Form
Introduction: The Versatility of Guanosine
Guanosine (Guo), a purine nucleoside, is a fundamental building block for vital intracellular processes, including the synthesis of nucleic acids (DNA and RNA), energy metabolism through guanosine triphosphate (GTP), and signal transduction via G-proteins.[1][2][3][4] Comprising a guanine base linked to a ribose sugar, guanosine can be phosphorylated to form guanosine monophosphate (GMP), diphosphate (GDP), and triphosphate (GTP), each playing critical roles in cellular biochemistry.[2] Beyond these canonical intracellular functions, extracellular guanosine has emerged as a significant neuromodulator in the central nervous system (CNS), mediating cellular growth, differentiation, and survival.[1][3] This guide explores the multifaceted biological roles of guanosine and its hydrated form, its signaling pathways, its relevance in disease, and its potential in drug development.
Physical and Chemical Properties: Guanosine is a white, crystalline powder with a mild saline taste.[2] It is slightly soluble in water and insoluble in ethanol and ether.[2] The hydrated form, guanosine dihydrate, has been structurally characterized, revealing hydrogen bonding between purine bases that form stacked ribbons.[5]
Core Biological Functions of Guanosine
Guanosine's biological significance spans from being a fundamental component of genetic material to acting as a signaling molecule in the extracellular space.
Intracellular Roles
-
Nucleic Acid Synthesis: Guanosine is a precursor for the synthesis of GMP, which is then used as a monomer in the formation of RNA.[6] Its deoxy form, deoxyguanosine, is a building block for DNA.
-
Energy Metabolism and Signal Transduction: As GTP, it serves as an energy source, particularly in protein synthesis and gluconeogenesis.[4] GTP is also essential for the function of G-proteins, which are crucial transducers in numerous signaling pathways, coupling transmembrane receptors to intracellular effectors.[7][8]
-
RNA Splicing: Guanosine is required for self-splicing reactions in certain introns, where it initiates the cleavage and ligation process to form mature mRNA.[2]
Extracellular Roles: A Potent Neuromodulator
Extracellular guanosine, primarily originating from the breakdown of released guanine nucleotides by ecto-nucleotidases, acts as a key signaling molecule in the CNS.[9][10][11] It is not dependent on nucleoside transporters to exert its effects, suggesting it interacts with membrane targets.[1][12]
-
Neuroprotection and Neurotrophic Effects: Guanosine demonstrates significant neuroprotective properties in various models of neurological disorders, including Alzheimer's, Parkinson's, and ischemic stroke.[1][3][9] It mitigates neuroinflammation, oxidative stress, and excitotoxicity.[9][10] Guanosine also promotes the proliferation and differentiation of neuronal and glial cells and stimulates the release of trophic factors like Nerve Growth Factor (NGF).[9]
-
Modulation of Glutamatergic System: A primary mechanism of guanosine's action is the modulation of the glutamatergic system, the main excitatory system in the brain.[7] It helps regulate glutamate uptake by astrocytes, preventing the excitotoxicity that occurs when glutamate concentrations are excessively high.[9][10]
-
Behavioral Effects: In rodent models, guanosine has been shown to have anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects.[1][3]
Guanosine Signaling Pathways
Guanosine exerts its extracellular effects by activating several key intracellular signaling pathways, often through a complex interplay with other receptor systems. While a specific, dedicated guanosine receptor is yet to be definitively identified, its actions are known to be mediated through the activation of pathways like PI3K/Akt and MAPK/ERK and through interaction with adenosine receptors.[1][9][11]
PI3K/Akt and MAPK/ERK Pathways
The activation of the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to many of guanosine's protective and trophic effects.[1][9] These pathways are involved in cell survival, proliferation, and differentiation. For instance, guanosine's ability to protect against oxidative stress and inflammation is linked to the activation of these cascades.[9][11]
Interaction with the Adenosinergic System
Guanosine's effects are intricately linked to the adenosinergic system. It does not act as a direct ligand for adenosine receptors but appears to modulate their function, particularly A1 and A2A receptor heteromers.[1] Studies show that the neuroprotective effects of guanosine can be blocked by A1 receptor antagonists and A2A receptor agonists, suggesting that guanosine requires the co-expression of both A1 and A2A receptors to exert its influence.[1][12]
Guanosine and G-Quadruplexes
Guanine-rich sequences in nucleic acids can form four-stranded structures known as G-quadruplexes (G4s).[13] These structures consist of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds.[13][14] G-quadruplexes are found in regions of the genome with significant regulatory roles, such as telomeres and gene promoter regions.[13] The formation and stability of these structures are implicated in key biological processes like DNA replication, transcription, and telomere maintenance.[15] The unique ability of guanosine to form these higher-order structures is a critical aspect of its biological function at the nucleic acid level.
The Hydrated Form of Guanosine
While much of the biological focus is on guanosine itself, its hydrated forms are structurally and chemically significant. The crystal structure of guanosine dihydrate has been determined, providing insights into the hydrogen bonding and base-stacking interactions that stabilize purine structures.[5] Recent studies have also explored guanosine hydrate's role in photochemical reactions, where it can participate in photoinduced electron transfer and hydrogen abstraction.[16] Computational studies on guanosine dianions hydrated by water molecules show that water molecules preferentially bind near charged sites, such as the deprotonated phosphate group and the purine ring, influencing the conformation and stability of the nucleoside.[17] These interactions are crucial for understanding guanosine's behavior in aqueous physiological environments.
Role in Drug Development
The diverse biological activities of guanosine make it and its derivatives attractive candidates for drug development.
-
Antiviral Agents: Guanosine analogues like acyclovir and ganciclovir are cornerstone therapies for herpesvirus infections.[2][18] These drugs often act as prodrugs that are selectively phosphorylated by viral kinases, leading to inhibition of viral DNA synthesis.[18]
-
Neurodegenerative Diseases: Given its potent neuroprotective effects, guanosine is being investigated as a therapeutic agent for conditions like Parkinson's and Alzheimer's disease.[19]
-
Antimalarial Drugs: Guanosine derivatives have shown promise as antimalarial agents by inhibiting the growth of Plasmodium falciparum.[20]
-
Biomaterials: Guanosine's self-assembly properties are utilized to create supramolecular hydrogels.[21][22] These biocompatible and biodegradable materials have potential applications in drug delivery, tissue engineering, and biosensing.[21]
Quantitative Data Summary
The following tables summarize key quantitative and qualitative findings related to guanosine's biological effects.
Table 1: Neuroprotective and Behavioral Effects of Guanosine in Rodent Models
| Effect | Model | Administration Route | Dose Range | Outcome | Reference |
| Anticonvulsant | QA-induced seizures | i.p., i.c.v., oral | 50-70% reduction in seizures | Reduces seizure severity | [7] |
| Neuroprotection (PD) | Proteasome inhibitor model | Systemic (8 weeks) | 8 mg/kg | Reduced bradykinesia, decreased neuronal death | [19][23] |
| Neuroprotection (AD) | Aβ₁₋₄₀ infusion | Chronic treatment | Not specified | Prevented cognitive deficit, restored glutamate transport | [19] |
| Anxiolytic | Rodent models | Not specified | Not specified | Anxiolytic effects observed | [1][3] |
| Antidepressant-like | Rodent models | Not specified | Not specified | Antidepressant-like effects observed | [1][3] |
Table 2: In Vitro Effects of Guanosine on Cellular Processes
| Cellular Process | Cell Type | Guanosine Concentration | Effect | Reference |
| Neurite Outgrowth | PC12 cells | 300 µM | Promoted neurite outgrowth (with NGF) | [7] |
| Neurite Arborization | Cerebellar neurons | 500 µM | Induced neurite arborization under hypoxia | [7] |
| Cell Proliferation | Astrocytes | Not specified | Stimulated proliferation | [9] |
| Anti-apoptosis (PD model) | SH-SY5Y cells | Not specified | Prevented MPP⁺-induced apoptosis | [19] |
| Anti-inflammatory | Microglial cells | Not specified | Counteracted inflammation induced by Aβ | [9] |
Experimental Protocols
Detailed methodologies are crucial for the study of guanosine's biological roles. Below are representative protocols for key experiments.
Protocol: Radiolabeled Guanosine Uptake Assay
This protocol is designed to quantify the uptake of guanosine into cultured cells.
-
Cell Culture: Plate cells (e.g., C6 glioma or primary astrocytes) in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Pre-incubation: Add 500 µL of pre-warmed uptake buffer (e.g., Krebs-Ringer) to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing radiolabeled guanosine (e.g., [³H]guanosine) at the desired concentration. For competition experiments, co-incubate with unlabeled guanosine or nucleoside transporter inhibitors.
-
Terminate Uptake: After the desired incubation time (e.g., 1-10 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the uptake process.
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to lyse the cells.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Normalization: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein/min).[24]
Protocol: Quantification of Guanosine by LC-MS/MS
This protocol allows for the precise measurement of intracellular guanosine concentrations.
-
Sample Preparation: Culture and treat cells as required. After treatment, wash cells with ice-cold PBS and lyse them.
-
Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the protein debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube. If using an internal standard, add it at this stage.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase suitable for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18). Develop a specific method to detect and quantify guanosine based on its mass-to-charge ratio and fragmentation pattern.
-
Data Quantification: Generate a standard curve using known concentrations of a guanosine standard to accurately quantify the intracellular concentrations in the samples.[24]
References
- 1. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biologyonline.com [biologyonline.com]
- 7. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. G-quadruplex - Wikipedia [en.wikipedia.org]
- 14. Guanine base stacking in G-quadruplex nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guanine quadruplexes and their roles in molecular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: A Versatile Nucleotide Derivative Enhancing Photochemical Reactions and Cellular Functions_Chemicalbook [chemicalbook.com]
- 17. Guanosine Dianions Hydrated by One to Four Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]
- 20. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]
- 24. benchchem.com [benchchem.com]
Guanosine Hydrate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Guanosine Hydrate, including its chemical identifiers, relevant signaling pathways, experimental methodologies, and key quantitative data.
Chemical Identifiers and Properties
This compound is the hydrated form of guanosine, a purine nucleoside. Accurate identification is critical for experimental consistency. Several CAS numbers are associated with guanosine and its hydrated forms. It is crucial for researchers to note the specific form of the compound listed by their supplier.
| Identifier | Value | Reference |
| CAS Number | 1143525-19-2 | [1][2] |
| 141433-61-6 | [1] | |
| 118-00-3 (Anhydrous) | [2][3][4][5][6] | |
| PubChem CID | 135705230 | [1] |
| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | [1] |
| Molecular Formula | C₁₀H₁₅N₅O₆ | [1][7] |
| Molecular Weight | 301.26 g/mol | [7] |
| InChI | InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | [1][3] |
| InChIKey | YCHNAJLCEKPFHB-GWTDSMLYSA-N | [1] |
| Canonical SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N.O | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 250 °C (decomposes) | [2][8] |
| Solubility | Water: 700 mg/L (at 18 °C) | [9] |
| DMSO: ~30 mg/mL | [10] | |
| Sparingly soluble in aqueous buffers. For cell culture, it can be first dissolved in DMSO and then diluted. | [10] | |
| Appearance | White crystalline powder | [8][11] |
Signaling Pathways and Mechanisms of Action
Guanosine is recognized as a crucial neuromodulator with significant neuroprotective effects.[1][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, primarily impacting the glutamatergic and adenosinergic systems.
Modulation of the Glutamatergic System
A primary neuroprotective function of guanosine is its ability to counteract glutamate excitotoxicity.[12][13] This is achieved through several mechanisms:
-
Stimulation of Glutamate Uptake: Guanosine enhances the uptake of glutamate by astrocytes, which is a critical process for clearing excess glutamate from the synaptic cleft and preventing neuronal overstimulation.[1][12][13] This effect is mediated by the activation of glutamate transporters.[1]
-
Reduction of Glutamate Release: Guanosine has been shown to decrease the release of glutamate from presynaptic terminals.[1]
Interaction with the Adenosinergic System
The effects of guanosine are intricately linked with the adenosinergic system. While not a direct ligand for adenosine receptors, its actions are often mediated through them, particularly the A₁ and A₂A receptors.[3][14][15] The neuroprotective effects of guanosine can be abolished by A₁R antagonists and A₂AR agonists, suggesting a complex interaction, possibly involving A₁R-A₂AR heteromers.[14][15]
Intracellular Signaling Cascades
Guanosine triggers several pro-survival intracellular signaling pathways that are central to its neuroprotective effects. These include:
-
PI3K/Akt Pathway: Activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a key mechanism through which guanosine confers neuroprotection.[1][3][6] This pathway is involved in inhibiting apoptosis and promoting cell survival.[3]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by guanosine.[1][3] This pathway plays a role in cell proliferation, differentiation, and survival.
-
PKC Pathway: Protein Kinase C (PKC) is another signaling molecule activated by guanosine, contributing to its neuroprotective effects, including the increased activity of glutamine synthase.[12][16]
The interplay of these pathways leads to a reduction in oxidative stress, neuroinflammation, and apoptosis.[1][3]
Role of GTP in G-Protein Coupled Receptor (GPCR) Signaling
Guanosine is a precursor for the synthesis of Guanosine Triphosphate (GTP).[17][18] GTP is a fundamental molecule in cellular signaling, acting as an energy source and a key component in G-protein coupled receptor (GPCR) pathways.[17][18] GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[19][20][21]
The activation cycle of a G-protein is a critical process in cellular communication:
-
Ligand Binding: A signaling molecule binds to the GPCR on the cell surface.
-
Conformational Change: This binding induces a conformational change in the GPCR.
-
G-Protein Activation: The activated GPCR interacts with a heterotrimeric G-protein (composed of α, β, and γ subunits), causing the Gα subunit to release Guanosine Diphosphate (GDP) and bind GTP.
-
Subunit Dissociation: The G-protein dissociates into an active Gα-GTP monomer and a Gβγ dimer.
-
Downstream Signaling: Both the Gα-GTP and Gβγ subunits can then interact with and regulate various effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular responses.[19][20]
Experimental Protocols and Methodologies
Guanosine has been utilized in a variety of experimental models to investigate its neuroprotective effects.
Preparation of Guanosine Solutions for Cell Culture
The solubility of guanosine in aqueous solutions is limited. For cell culture experiments, the following methods can be employed:
-
DMSO Stock Solution: Dissolve guanosine in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[10] This stock can then be diluted to the final desired concentration in the cell culture medium. It is recommended not to store the final aqueous solution for more than one day.[10]
-
Ammonia Solution: For mass spectrometry analysis, a 10% ammonia solution can be used to prepare a stock, which is then further diluted with water.[22]
-
Direct Dissolution: For some applications, guanosine can be dissolved directly in the medium, though it may take 10-15 minutes.[23] A small amount of NaOH can be used to aid dissolution, followed by pH adjustment.[23]
In Vitro Experimental Models
Guanosine has been extensively studied in various in vitro models of neurological damage:
-
Oxygen-Glucose Deprivation (OGD): This is a common in vitro model to mimic ischemic conditions. Brain slices or cell cultures are incubated in a medium lacking oxygen and glucose.[3][13] Guanosine treatment has been shown to be protective in this model by preventing cell death and reducing glutamate excitotoxicity.[3][13]
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma Cells): Used in models of Alzheimer's disease, where guanosine protects against β-amyloid-induced apoptosis and oxidative stress.[1]
-
C6 (Rat Astroglial Cells): Employed to study the effects of guanosine on glutamate uptake and its protection against glucose deprivation.[1]
-
-
Primary Cell Cultures: Guanosine has been shown to promote neurite outgrowth in cultured cerebellar neurons.[1]
In Vivo Experimental Models
Animal models have been instrumental in demonstrating the therapeutic potential of guanosine:
-
Ischemic Stroke Models: In rodent models of middle cerebral artery occlusion (MCAO), systemic administration of guanosine has been shown to reduce infarct volume and improve neurological deficits.[2][3]
-
Parkinson's Disease Models: In a rodent model of Parkinson's disease, guanosine decreased neuronal apoptosis and increased dopaminergic cell survival.[1]
-
Seizure Models: Guanosine has demonstrated anticonvulsant effects in mice, protecting against seizures induced by excitotoxic agents like quinolinic acid.[3]
Quantitative Data
The following tables summarize key quantitative data from various studies on guanosine.
Table 4.1: Concentrations Used in In Vitro Studies
| Experimental Model | Cell Type/Tissue | Guanosine Concentration | Observed Effect | Reference |
| Glutamate-induced cell death | Rat hippocampal slices | 100 µM | Neuroprotection, inhibition of glutamate release | [6] |
| Hypoxia | PC12 cells | 300 µM | Neurite outgrowth, increased heme-oxygenase-1 | [1] |
| Glucose deprivation | C6 astroglial cells | Not specified | Increased glutamate uptake and glutamine synthase activity | [1] |
| β-amyloid-induced apoptosis | SH-SY5Y cells | Not specified | Protection against apoptosis and ROS production | [1] |
| Stem cell proliferation | Neural stem cells (SVZ) | 100 µM | Increased cell proliferation and BDNF expression | [1] |
Table 4.2: Dosages Used in In Vivo Studies
| Experimental Model | Animal Model | Guanosine Dosage | Route of Administration | Observed Effect | Reference |
| Anxiolytic-like effects | Mice | 7.5 mg/kg | Systemic | Anxiolytic-like effects, modulation of adenosine and glutamate levels | [24] |
| Ischemic Stroke (MCAO) | Mice | 8 mg/kg | Intraperitoneal | Prolonged survival, decreased neurological deficits and tissue damage | [2] |
Conclusion
This compound, and its active form guanosine, is a promising endogenous molecule with significant therapeutic potential, particularly in the context of neurological disorders. Its multifaceted mechanism of action, centered on the modulation of glutamatergic and adenosinergic systems and the activation of key pro-survival signaling pathways, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers aiming to explore the experimental applications and therapeutic benefits of guanosine.
References
- 1. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]
- 5. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]
- 6. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H15N5O6 | CID 135705230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guanosine | 118-00-3 [chemicalbook.com]
- 9. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]
- 12. mdpi.com [mdpi.com]
- 13. Guanosine Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Guanosine Anxiolytic-Like Effect Involves Adenosinergic and Glutamatergic Neurotransmitter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of guanosine nucleosides
An In-depth Technical Guide to the Discovery and History of Guanosine Nucleosides
Introduction
Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and a key player in a multitude of biochemical processes.[1] Comprising the nucleobase guanine linked to a ribose sugar, guanosine and its phosphorylated derivatives—guanosine monophosphate (GMP), diphosphate (GDP), triphosphate (GTP), and cyclic guanosine monophosphate (cGMP)—are integral to genetic information storage, energy metabolism, protein synthesis, and intracellular signal transduction.[1][2] This technical guide provides a comprehensive overview of the historical milestones in the discovery of guanosine, from the initial isolation of its base to the elucidation of its complex roles in cellular signaling, tailored for researchers, scientists, and drug development professionals.
The Genesis: Discovery of the Guanine Base
The journey to understanding guanosine began with the discovery of its constituent base, guanine. In 1844, the German chemist Julius Bodo Unger isolated a white, amorphous substance from guano, the excrement of sea birds used as a fertilizer.[3][4][5] He named the compound "guanine" in 1846, derived from its source.[3][5] The definitive chemical structure of guanine as a purine derivative was later determined by the Nobel laureate Emil Fischer between 1882 and 1906, who also demonstrated that uric acid could be converted to guanine.[3][5]
Physicochemical Properties of Guanine
The initial characterization of guanine laid the groundwork for its later identification within more complex molecules.
| Property | Value | Source |
| Chemical Formula | C₅H₅N₅O | [3] |
| Molar Mass | 151.13 g/mol | [5] |
| Appearance | White, crystalline powder/amorphous solid | [3] |
| Melting Point | 350 °C | [3][5] |
| Solubility | Relatively insoluble in water; soluble in dilute acids and bases | [3] |
Experimental Protocol: Isolation of Guanine from Guano (Reconstructed from Unger, 1844)
While Unger's original 1844 publication lacks the detailed format of modern protocols, the methodology can be reconstructed based on the chemical principles and techniques of the era.[4]
-
Extraction: Treat raw guano with a dilute mineral acid (e.g., hydrochloric acid) to dissolve uric acid and other more soluble components. Guanine, being less soluble, remains in the solid fraction.
-
Filtration: Separate the solid residue containing crude guanine from the acidic solution by filtration.
-
Purification via Dissolution: Dissolve the crude guanine in a dilute alkaline solution (e.g., sodium hydroxide). This step separates guanine from acid-insoluble impurities.
-
Reprecipitation: Neutralize the alkaline solution with acid to precipitate the purified guanine.
-
Washing and Drying: Wash the guanine precipitate with water to remove residual salts, and then dry to obtain the final product.
-
Characterization: The isolated substance would have been subjected to elemental analysis to determine its empirical formula and qualitative chemical tests to differentiate it from known compounds like uric acid.[4]
References
"Guanosine hydrate" solubility in different solvents
An In-depth Technical Guide to the Solubility of Guanosine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and a review of the biological signaling pathways influenced by guanosine, offering critical insights for its application in research and pharmaceutical development.
This compound: An Overview
Guanosine is a purine nucleoside composed of a guanine molecule attached to a ribose sugar ring. It is a fundamental component of nucleic acids (RNA) and plays a vital role in numerous biochemical processes, including signal transduction and energy metabolism.[1][2] this compound, the hydrated crystalline form, is often the subject of study in pharmaceutical and biochemical research due to its neuroprotective, anti-inflammatory, and anticonvulsant properties.[3][4][5] Understanding its solubility is paramount for designing effective delivery systems, developing formulations, and conducting in vitro and in vivo studies.
Solubility Profile of this compound
The solubility of guanosine is highly dependent on the solvent, temperature, and pH. Generally, it is characterized by low solubility in neutral aqueous solutions and most organic solvents, with enhanced solubility in acidic or alkaline conditions and specific polar aprotic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of guanosine in various solvents. It is important to note that values can vary based on the specific experimental conditions, such as the polymorphic form of the solid and the method of measurement.
| Solvent System | Temperature (°C) | Solubility | Method/Comments |
| Water | 25 | 0.75 g/L (0.75 mg/mL) | Not specified.[6] |
| Water | Not specified | 1 mg/mL | Requires ultrasonic assistance.[1] |
| Dimethyl Sulfoxide (DMSO) | Not specified | ≥ 75 mg/mL | A stock solution can be prepared in DMSO.[1] |
| Dimethyl Sulfoxide (DMSO) | Not specified | ~30 mg/mL | A stock solution can be made by dissolving in the solvent, which should be purged with an inert gas.[7] |
| 1:5 DMSO:PBS (pH 7.2) | Not specified | ~0.16 mg/mL | Prepared by first dissolving in DMSO, then diluting with the aqueous buffer.[7] |
| 0.1 M NaOH | Not specified | 0.1 g/mL | Results in a clear, slightly yellow solution.[8] |
Qualitative Solubility Characteristics
-
Aqueous Solubility : Guanosine is sparingly or slightly soluble in cold water but its solubility increases in warm water.[6] The pH significantly impacts aqueous solubility; guanosine is more soluble in dilute mineral acids and alkaline solutions like ammonia water and caustic soda.[6][9] This is attributed to the protonation or deprotonation of the guanine base, which ionizes the molecule.[10]
-
Organic Solvent Solubility : Guanosine is generally considered insoluble in most common organic solvents. This includes non-polar solvents like benzene and chloroform, as well as polar solvents like ethanol and diethyl ether.[2][6][11] Its high polarity and capacity for hydrogen bonding favor interaction with polar protic solvents over non-polar organic media.
-
High Solubility Solvents : Strong polar aprotic solvents like DMSO are effective at dissolving guanosine.[1][7] It is also reported to be very soluble in acetic acid.[2][11]
Experimental Protocols for Solubility Determination
Accurate solubility measurement is critical. The two most common methods are for determining equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution when it is in equilibrium with the solid drug.
Methodology:
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing the selected solvent system (e.g., water, buffer, organic solvent). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system must be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[12]
-
Phase Separation : After equilibration, separate the solid and liquid phases. This is a critical step and is typically achieved by centrifugation at a high speed or filtration through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.[12]
-
Sample Analysis : Carefully aspirate an aliquot of the clear supernatant.
-
Quantification : Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved guanosine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The concentration of the saturated solution represents the equilibrium solubility.
Kinetic Solubility Determination (Solvent Addition Method)
Kinetic solubility is often measured in high-throughput settings to quickly assess compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock.
Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).
-
Titration : Add small, precise volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.
-
Precipitation Detection : After each addition, mix and measure for the appearance of a precipitate. This can be detected optically by nephelometry (light scattering) or turbidimetry (loss of light transmission).
-
Determination : The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[13]
Biological Context: Guanosine-Mediated Signaling Pathways
Extracellular guanosine acts as a crucial signaling molecule with significant neuroprotective effects.[5][14] Its mechanisms of action involve the activation of several key intracellular signaling pathways, often through interaction with the adenosinergic system.[5]
Guanosine has been shown to activate the following pathways:
-
PI3K/Akt Pathway : Activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) is linked to cell survival, proliferation, and anti-apoptotic effects.[3][5]
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated by guanosine and is involved in cell proliferation and differentiation.[3][4]
-
Protein Kinase C (PKC) Pathway : This pathway is involved in modulating glutamate uptake, which helps protect against excitotoxicity.[14]
These pathways collectively contribute to the observed neuroprotective effects of guanosine, which include reducing oxidative stress, decreasing neuroinflammation, and promoting cell survival.[3][14] The effects are often mediated through interactions with adenosine receptors (A1R and A2AR), suggesting a complex interplay within the purinergic signaling system.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]
- 3. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Guanosine | 118-00-3 [chemicalbook.com]
- 9. Guanine | 73-40-5 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Guanosine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmatutor.org [pharmatutor.org]
- 14. researchgate.net [researchgate.net]
The Cellular Mechanisms of Guanosine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the molecular interactions, signaling pathways, and therapeutic potential of guanosine analogs in antiviral and anticancer applications.
This technical guide provides a comprehensive overview of the mechanisms of action of various guanosine derivatives within cellular environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular pathways affected by these compounds, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.
Introduction to Guanosine Derivatives
Guanosine, a purine nucleoside, and its synthetic analogs are a cornerstone of modern antiviral and anticancer chemotherapy. These molecules, by mimicking the natural nucleoside, can interfere with essential cellular processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The therapeutic efficacy of these derivatives is often attributed to their selective activation in infected or malignant cells and their targeted inhibition of viral or cellular enzymes. This guide will explore the intricate mechanisms of several key guanosine derivatives, providing a foundational understanding for further research and drug development.
Mechanisms of Action in Antiviral Therapy
Guanosine analogs are potent antiviral agents that primarily act by disrupting viral nucleic acid synthesis. Their mechanism often involves intracellular phosphorylation to an active triphosphate form, which then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA or RNA chain.
Acyclovir and Ganciclovir: Chain Termination in Herpesvirus Infections
Acyclovir and its derivative ganciclovir are widely used for the treatment of infections caused by herpes simplex virus (HSV) and cytomegalovirus (CMV), respectively.[1][2][3] Their mechanism relies on a selective phosphorylation by a viral-encoded thymidine kinase (in the case of acyclovir and HSV) or a protein kinase (UL97 in the case of ganciclovir and CMV), a step that occurs much more efficiently in infected cells than in uninfected cells.[3][4] This initial phosphorylation is a critical determinant of their selectivity and low toxicity.[5]
Once converted to the monophosphate form, cellular kinases further phosphorylate the molecule to the active acyclovir triphosphate (ACV-TP) or ganciclovir triphosphate (GCV-TP).[1][4] ACV-TP and GCV-TP act as competitive inhibitors of the viral DNA polymerase.[6][7] Upon incorporation into the viral DNA, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral replication.[1][4]
Ribavirin: A Multifaceted Antiviral Agent
Ribavirin is a broad-spectrum antiviral agent with a more complex mechanism of action.[8][9] It is phosphorylated intracellularly to ribavirin triphosphate (RTP).[8] RTP can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[8][10] Furthermore, the incorporation of ribavirin monophosphate (RMP) into viral RNA can induce lethal mutagenesis by causing base transitions, leading to the production of non-viable viral progeny.[9][11] Ribavirin also inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools, which are essential for viral nucleic acid synthesis.[12]
Mechanisms of Action in Anticancer Therapy
Guanosine analogs are also pivotal in cancer chemotherapy, where they disrupt the DNA of rapidly dividing cancer cells.
Clofarabine: A Dual Threat to Leukemia Cells
Clofarabine is a second-generation purine nucleoside analog effective in treating certain types of leukemia.[13][14] After intracellular conversion to its active 5'-triphosphate form, clofarabine triphosphate inhibits two key enzymes essential for DNA synthesis: ribonucleotide reductase and DNA polymerase.[13][14][15] Inhibition of ribonucleotide reductase depletes the intracellular pool of deoxynucleotides, while the inhibition of DNA polymerase directly halts DNA replication.[12][13] Clofarabine can also be incorporated into the DNA, leading to chain termination.[13] Furthermore, it can induce apoptosis by disrupting the mitochondrial membrane and promoting the release of pro-apoptotic factors.[13]
Decitabine: Epigenetic Modulation in Myelodysplastic Syndromes
Decitabine, a hypomethylating agent, functions as a DNA methyltransferase (DNMT) inhibitor.[16][17] It is incorporated into DNA, where it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[16][17] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in malignant cells.[18][19] At higher doses, decitabine can also be cytotoxic by causing DNA damage.[18]
6-Thioguanine: Targeting Telomerase in Cancer
6-Thioguanine and its derivative 6-thio-2'-deoxyguanosine (6-thio-dG) are purine analogs that can be incorporated into DNA and RNA, leading to cytotoxicity.[20] A key mechanism of 6-thio-dG is its ability to inhibit telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[5][21][22] The incorporation of 6-thio-dGTP into telomeres by telomerase leads to a stalled, non-productive enzyme complex, preventing further telomere elongation and ultimately leading to cell cycle arrest and apoptosis.[20][23]
Quantitative Data on Guanosine Derivative Activity
The following tables summarize key quantitative data for the discussed guanosine derivatives, providing a basis for comparing their potency and selectivity.
Table 1: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) of Antiviral Guanosine Derivatives.
| Guanosine Derivative | Target Enzyme | Virus | Ki Value | IC50 Value | Reference(s) |
| Ganciclovir Triphosphate | DNA Polymerase | Cytomegalovirus (CMV) | 0.022 - 1.7 µM | 0.2 - 5.3 µM | [7][24] |
| Ribavirin Triphosphate | RNA Polymerase | Poliovirus | ~400 µM (competitive inhibition) | - | [9] |
| Ribavirin Monophosphate | RNA Polymerase | Hepatitis C Virus (HCV) | - | 50-100 fold lower efficiency than natural NMP | [10][11] |
Table 2: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) of Anticancer Guanosine Derivatives.
| Guanosine Derivative | Target Enzyme/Process | Cell Line/Condition | Ki Value | IC50 Value | Reference(s) |
| Clofarabine Diphosphate | Ribonucleotide Reductase | Human | 17 nM | - | [6][12] |
| Clofarabine Triphosphate | Ribonucleotide Reductase | Human | 40 nM | - | [6][12] |
| Various RNR inhibitors | Ribonucleotide Reductase | Human | - | 40 nM - 4.7 µM | [25] |
| Decitabine | Global DNA Methylation | Leukemia Cell Lines | - | ~50% reduction at 2.5 µM | [15] |
| Decitabine | Global DNA Methylation | Breast Cancer Cell Lines | - | Decrease at 0.05 - 0.5 µM | [26] |
| 6-thio-dGTP | Telomerase | Human | - | 7.2 µM | [23] |
Guanosine Derivatives and Innate Immunity: The cGAS-STING Pathway
Recent research has highlighted the role of guanosine-based molecules in activating the innate immune system through the cyclic GMP-AMP synthase (cGAS)-STING pathway. Cytosolic DNA, a hallmark of viral infection and cellular damage, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP binds to and activates the stimulator of interferon genes (STING) protein, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an antiviral and antitumor immune response.[8][13] Synthetic cGAMP analogs are being explored as potent immune adjuvants.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of guanosine derivatives.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of guanosine analogs on cancer cell lines.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the guanosine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by guanosine derivatives.[14][27]
-
Cell Treatment: Treat cells with the guanosine derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
DNA Polymerase Inhibition Assay
This assay measures the ability of a guanosine analog triphosphate to inhibit DNA polymerase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP like [α-³²P]dGTP), reaction buffer, and the DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of the guanosine analog triphosphate to the reaction mixtures.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Quantification of DNA Synthesis: Spot the reaction mixtures onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the inhibitor.
Ribonucleotide Reductase (RNR) Activity Assay
This protocol assesses the inhibitory effect of guanosine analogs on RNR activity.
-
Enzyme and Substrate Preparation: Prepare purified recombinant human RNR and the substrate (e.g., CDP).
-
Inhibitor Incubation: Pre-incubate the RNR enzyme with various concentrations of the clofarabine di- or triphosphate.[12]
-
Reaction Initiation: Start the reaction by adding the substrate and cofactors (e.g., ATP, Mg²⁺, DTT).
-
Reaction Termination and Product Separation: Stop the reaction and separate the product (dCDP) from the substrate (CDP) using HPLC.
-
Quantification: Quantify the amount of dCDP formed.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.[12]
Measurement of Global DNA Hypomethylation by Decitabine
This protocol quantifies the effect of decitabine on global DNA methylation.[15][16][28]
-
Cell Treatment and DNA Extraction: Treat cells with decitabine and extract genomic DNA.[15][26]
-
DNA Hydrolysis: Enzymatically digest the DNA into individual nucleosides.[15]
-
LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxyguanosine (dG).[15]
-
Data Analysis: Calculate the percentage of global DNA methylation as the ratio of 5mdC to total cytosine (5mdC + dC) or relative to dG.[15]
cGAS-STING Pathway Activation Assay
This protocol is used to assess the activation of the STING pathway by cGAMP or its analogs.[1][8][13]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a STING expression vector and an interferon-stimulated response element (ISRE)-luciferase reporter plasmid.[29]
-
Stimulation: Stimulate the cells with cGAMP or a guanosine-based cGAMP analog.
-
Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity, which is indicative of ISRE promoter activation and thus STING signaling.[29]
-
Western Blot Analysis: Alternatively, analyze cell lysates by Western blot to detect the phosphorylation of STING, TBK1, and IRF3 as markers of pathway activation.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Antiviral mechanism of acyclovir and ganciclovir.
Caption: Anticancer mechanism of clofarabine.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for apoptosis assay.
Conclusion
Guanosine derivatives represent a powerful class of therapeutic agents with diverse and potent mechanisms of action against viral infections and cancer. Their efficacy stems from their ability to selectively target viral or cellular machinery, leading to the inhibition of nucleic acid synthesis, induction of apoptosis, and modulation of the host immune response. A thorough understanding of their molecular interactions, as detailed in this guide, is paramount for the rational design of novel, more effective derivatives and for optimizing their clinical application. The provided quantitative data and experimental protocols serve as a valuable resource for researchers dedicated to advancing the field of nucleoside analog-based therapies.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. Mutagenic and inhibitory effects of ribavirin on hepatitis C virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. benchchem.com [benchchem.com]
- 21. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemotherapeutic 6-thio-2’-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 27. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Guanosine: A Technical Guide to the Hydrated and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of guanosine hydrate and anhydrous guanosine, focusing on their fundamental physicochemical differences. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Differences: this compound vs. Anhydrous Guanosine
Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, can exist in both hydrated and anhydrous forms. The presence of water molecules within the crystal lattice of this compound, most commonly as a dihydrate, significantly influences its properties compared to the anhydrous form. Understanding these differences is critical for applications in pharmaceutical development, where the solid-state properties of an active pharmaceutical ingredient (API) can impact its stability, solubility, and bioavailability.
Physicochemical Properties
The key distinctions between this compound and anhydrous guanosine are summarized in the tables below, presenting a comparative view of their crystal structure, thermal stability, and solubility.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Dihydrate) | Anhydrous Guanosine | Key Differences |
| Molecular Formula | C10H13N5O5 · 2H2O | C10H13N5O5 | Presence of two water molecules in the hydrate. |
| Molecular Weight | 319.27 g/mol | 283.24 g/mol | Higher molecular weight for the hydrate due to water molecules. |
| Crystal System | Monoclinic[1] | Orthorhombic (based on anhydrous guanine as a proxy) | Different crystal packing and symmetry. |
| Melting Point | Becomes anhydrous at 110°C[2] | Decomposes at approximately 250°C[3] | The hydrate loses water before the molecule itself decomposes. |
| Aqueous Solubility | More soluble in cold water | Less soluble in cold water, more soluble in boiling water[2][3] | The hydrated form is generally more readily dissolved in cold water. |
Table 2: Crystallographic Data
| Parameter | Guanosine Dihydrate[1] | Anhydrous Guanine (α-polymorph) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21 | P21/c |
| a (Å) | 17.518 | 3.55 |
| b (Å) | 11.502 | 9.69 |
| c (Å) | 6.658 | 18.46 |
| β (˚) | 98.17 | 118.3 |
| Z | 2 | 4 |
| Note: Crystallographic data for anhydrous guanosine is not readily available. Data for anhydrous guanine is presented as a structural analogue. |
Table 3: Solubility Data
| Solvent | This compound | Anhydrous Guanosine |
| Water (18 °C) | 1 g in 1320 mL (approx. 0.75 g/L)[2] | Sparingly soluble |
| Boiling Water | 1 g in 33 mL[2] | Soluble |
| 0.1 M NaOH | Soluble | 0.1 g/mL[3] |
| DMSO:PBS (1:5, pH 7.2) | - | ~0.16 mg/mL[4] |
| Ethanol, Ether, Chloroform, Benzene | Insoluble | Insoluble[3] |
Experimental Protocols
Detailed methodologies for the characterization of guanosine forms are crucial for reproducible research. The following sections outline standard experimental protocols for key analytical techniques.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Objective: To elucidate the precise crystal structure of this compound and anhydrous guanosine.
Methodology:
-
Crystal Growth:
-
Guanosine Dihydrate: Crystals are typically grown by slowly cooling a hot, saturated aqueous solution of guanosine.
-
Anhydrous Guanosine: Obtaining single crystals can be more challenging due to its lower solubility. Methods such as slow evaporation from a suitable organic solvent (e.g., dimethyl sulfoxide) or vapor diffusion may be employed.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (a series of reflections) is collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.
Objective: To determine the dehydration temperature of this compound and the decomposition temperature of both forms.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or platinum pan.
-
Instrument Setup:
-
The TGA/DSC instrument is calibrated for temperature and heat flow.
-
A purge gas (e.g., nitrogen) is set at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
TGA Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).
-
The weight loss of the sample is recorded as a function of temperature. For guanosine dihydrate, a weight loss corresponding to two water molecules is expected around 110°C.
-
-
DSC Analysis:
-
The sample is subjected to the same heating program as in TGA.
-
The heat flow to or from the sample relative to a reference is measured. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded.
-
Dissolution Rate Testing
Dissolution testing is a critical in vitro assay to predict the in vivo performance of a drug product. For a sparingly soluble compound like guanosine, a carefully designed dissolution method is essential.
Objective: To compare the dissolution profiles of this compound and anhydrous guanosine.
Methodology (based on USP General Chapter <711>):
-
Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used for sparingly soluble drugs.
-
Dissolution Medium:
-
The choice of medium is critical. For guanosine, which has pH-dependent solubility, buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) should be evaluated.
-
The use of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions, especially for the anhydrous form.
-
-
Test Parameters:
-
Volume of Medium: Typically 900 mL.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
-
Procedure:
-
A known amount of this compound or anhydrous guanosine is introduced into the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.
-
The samples are filtered to remove any undissolved particles.
-
-
Analysis: The concentration of dissolved guanosine in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Extracellular guanosine has been shown to exert neuroprotective effects through the activation of intracellular signaling pathways. The distinction between the hydrated and anhydrous forms in a biological context is likely related to their dissolution rates, which would affect the local concentration of guanosine available to interact with cell surface receptors.
Extracellular Guanosine Signaling Pathway
Extracellular guanosine can activate pro-survival signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways.[5] These pathways are crucial for promoting cell survival, proliferation, and differentiation, and are implicated in the neuroprotective effects of guanosine.
References
- 1. Neurotrophic effects of extracellular guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine [drugfuture.com]
- 3. Guanosine CAS#: 118-00-3 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Guanosine Hydrate Crystals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of guanosine hydrate crystals. Guanosine, a purine nucleoside, is a fundamental building block of nucleic acids and plays a crucial role in various biological processes. In its crystalline form, guanosine typically exists as a dihydrate (C₁₀H₁₃N₅O₅·2H₂O), and understanding its thermodynamic stability is essential for drug development, formulation, and understanding its biological functions.[1][2][3] This guide summarizes key quantitative data, details common experimental methodologies for their determination, and provides visual representations of relevant processes.
Core Thermodynamic Data
Enthalpy of Solution
The standard molar enthalpy of solution (ΔsolHm°) represents the heat change when one mole of a substance dissolves in a large amount of solvent at a standard state. For guanosine dihydrate, this value has been determined through calorimetric measurements.[4][5] The process involves the dissolution of the crystalline solid in water.
A key study by Tewari et al. (2003) measured the saturation molalities and standard molar enthalpies of solution for guanosine dihydrate in water across a range of temperatures.[4][5] These values are critical for understanding the solubility and stability of the crystal in aqueous environments. The standard molar Gibbs free energy of solution (ΔsolGm°) can also be derived from these measurements.[4]
Table 1: Summary of Thermodynamic Properties of Guanosine Dihydrate
| Thermodynamic Parameter | Value | Temperature (K) | Method | Reference |
| Standard Molar Enthalpy of Solution (ΔsolHm°) | Data available in reference | 287.91 - 308.18 | Isoperibol Solution Calorimetry | [4][5] |
| Standard Molar Gibbs Free Energy of Solution (ΔsolGm°) | Data available in reference | 287.91 - 308.18 | Calculated from saturation molalities | [4][5] |
| Crystal Structure | Monoclinic, P2₁ | Ambient | X-ray Diffraction | [6][7] |
| Cell Dimensions (a, b, c) | 17.518 Å, 11.502 Å, 6.658 Å | Ambient | X-ray Diffraction | [6] |
| Cell Angle (β) | 98.17° | Ambient | X-ray Diffraction | [6] |
Note: The full dataset from Tewari et al. (2003) should be consulted for specific values at different temperatures.
Experimental Protocols
The determination of the thermodynamic properties of crystalline hydrates like guanosine dihydrate relies on a suite of thermoanalytical techniques. The following sections detail the general methodologies for these key experiments.
Isoperibol Solution Calorimetry
Isoperibol solution calorimetry is a precise method used to measure the enthalpy of solution.
Methodology:
-
Sample Preparation: A known mass of high-purity guanosine dihydrate crystals is carefully weighed and sealed in a glass ampoule.
-
Calorimeter Setup: The calorimeter, consisting of a reaction vessel (dewar) containing a known volume of deionized water, a thermistor for temperature measurement, a heater for calibration, and a stirrer, is allowed to reach thermal equilibrium.
-
Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the heater and measuring the corresponding temperature rise.
-
Measurement: The ampoule containing the guanosine dihydrate sample is submerged in the water within the dewar. Once the baseline temperature is stable, the ampoule is broken, and the dissolution process begins.
-
Data Acquisition: The temperature change of the solution is monitored until a new stable baseline is achieved. The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying thermal transitions, such as dehydration and melting. It measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5][8][9]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of guanosine dihydrate (typically 1-5 mg) is placed in an aluminum pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min), is set. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Measurement: The sample is heated according to the set program. The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve is analyzed to identify endothermic and exothermic events. For this compound, an endothermic peak would indicate the dehydration process, where the heat absorbed corresponds to the enthalpy of dehydration.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water content of hydrates and their thermal stability.[10][11]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of guanosine dihydrate is placed in a tared TGA pan, typically made of platinum or alumina.
-
Instrument Setup: The pan is placed on the TGA's microbalance. The desired temperature program (e.g., heating from room temperature to 300 °C at a rate of 10 °C/min) and atmosphere (e.g., flowing nitrogen) are set.
-
Measurement: The sample is heated, and the instrument continuously records its mass.
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed. A step-wise loss of mass indicates a dehydration event. The percentage of mass loss can be used to confirm the stoichiometry of the hydrate (i.e., the number of water molecules per guanosine molecule).
Visualizations
The following diagrams illustrate key concepts and workflows related to the thermodynamic analysis of this compound crystals.
Caption: Workflow for the thermodynamic analysis of this compound.
Caption: Enthalpy of solution for guanosine dihydrate.
Conclusion
The thermodynamic properties of this compound crystals are fundamental to understanding their stability, solubility, and behavior in various applications, from pharmaceuticals to materials science. This guide has summarized the available quantitative data, provided detailed overviews of key experimental methodologies, and offered visual representations of these processes. Further research to fully characterize the thermodynamic profile of guanosine dihydrate, including its standard enthalpy and Gibbs free energy of formation and its heat capacity, would be of significant value to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ab Initio Studies of Structural and Mechanical Properties of NH3, NO, and N2O Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation Molalities and Standard Molar Enthalpies of Solution of Adenosine (cr), Guanosine. 2H2O(cr), inosine(cr), and Xanthosine. 2H2O(cr) in H2(l) | NIST [nist.gov]
- 5. Publications | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Saturation molalities and standard molar enthalpies of solution of cytidine(cr), hypoxanthine(cr), thymine(cr), uridine(cr), xanthine(cr) in H2O(l) | NIST [nist.gov]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Guanosine Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Guanosine, a fundamental building block of nucleic acids, readily incorporates water molecules to form guanosine hydrate. This hydrated form is crucial in various biological processes and supramolecular chemistry, including the formation of hydrogels. A thorough understanding of its structural and vibrational properties is paramount for applications in drug development, biomaterial science, and molecular biology. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from various studies. These values provide a reference for the identification and characterization of this important nucleoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (500 MHz, D₂O)
| Proton | Chemical Shift (ppm) |
| H8 | 8.10 |
| H1' | 5.95 |
| H2' | ~4.7 (broad) |
| H3' | ~4.5 (broad) |
| H4' | ~4.3 (broad) |
| H5', H5'' | ~3.8-3.9 (multiplet) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C6 | 158.8 |
| C2 | 154.0 |
| C4 | 151.5 |
| C8 | 137.5 |
| C5 | 116.5 |
| C1' | 87.0 |
| C4' | 85.0 |
| C2' | 74.5 |
| C3' | 71.0 |
| C5' | 62.0 |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for probing the functional groups and hydrogen bonding interactions within this compound.
| Wavenumber (cm⁻¹) | Assignment |
| 3586 | Free OH stretch (enol tautomer) |
| 3575, 3455 | Amino stretches (monomer) |
| 3551, 3363 | Shifted amino stretches in monohydrate |
| ~1700 | C=O stretching |
| ~1670 | C=C and C=N stretching |
| ~1600 | NH₂ scissoring |
Raman Spectroscopy Data
Raman spectroscopy provides complementary information on the vibrational modes of the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 1342 | NH₂ vibration |
| 1030 | Bending mode of the ribose rings |
| 935, 954 | Ring deformations of the nucleobases |
| 848, 900 | Vibrations of the sugar-phosphate backbone |
| 725 | Adenine ring breathing (for comparison, often seen in nucleic acid samples) |
| 687, 704, 770 | In-plane ring deformations |
| 666 | C3'-endo-anti conformation marker |
| 616 | C3'-exo-syn conformation marker |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key spectroscopic techniques discussed.
NMR Spectroscopy of this compound
A standard protocol for acquiring NMR spectra of a nucleoside like this compound is as follows.[1]
-
Sample Preparation :
-
Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for observing exchangeable protons.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR : Obtain a one-dimensional proton spectrum to identify the chemical shifts and coupling constants of the non-exchangeable protons.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of the carbon atoms.
-
2D NMR (Optional but Recommended) : Perform experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Infrared (IR) Spectroscopy
The preparation of solid samples for IR spectroscopy is critical for obtaining high-quality spectra. The KBr pellet method is a common technique.
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
Raman Spectroscopy
Raman spectroscopy can be performed on solid samples with minimal preparation.
-
Sample Preparation :
-
Place a small amount of the crystalline this compound sample on a microscope slide or in a sample holder.
-
-
Data Acquisition :
-
Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Collect the scattered light and generate the Raman spectrum. The exposure time and number of accumulations will depend on the sample's scattering properties and the desired signal-to-noise ratio.[2]
-
Visualizations
Guanosine Self-Assembly Pathway
Guanosine has the remarkable ability to self-assemble into higher-order structures in the presence of cations. This process is initiated by the formation of G-quartets, which then stack to form G-quadruplexes. This pathway is fundamental to the formation of guanosine-based hydrogels.[3][4]
Experimental Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for a compound like this compound involves sample preparation followed by data acquisition and analysis for each technique.
References
Supramolecular Chemistry of Guanosine Hydrogels: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the principles, properties, and applications of self-assembling guanosine-based hydrogels, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these versatile biomaterials. We delve into the core of their supramolecular chemistry, from the foundational G-quartet structure to the macroscopic properties that make them promising candidates for advanced therapeutic and biotechnological applications.
The Core Principle: Hierarchical Self-Assembly
Guanosine-based hydrogels are a fascinating class of biomaterials formed through a hierarchical self-assembly process, driven by non-covalent interactions.[1][2] This process begins with the spontaneous organization of four guanosine molecules into a planar, cyclic structure known as a G-quartet .[1][2] This arrangement is stabilized by Hoogsteen hydrogen bonds between the guanine bases.
These G-quartets then stack upon one another through π-π stacking interactions to form one-dimensional, rod-like structures called G-quadruplexes .[1][2] The formation and stability of these G-quadruplexes are critically dependent on the presence of monovalent cations, particularly potassium (K+), which fit into the central channel of the stacked G-quartets and coordinate with the oxygen atoms of the guanine bases, acting as a template for the assembly.[1][3] Finally, the entanglement and lateral association of these G-quadruplex fibers create a three-dimensional network that entraps large amounts of water, leading to the formation of a hydrogel.[1][2] This hierarchical assembly is a dynamic and reversible process, making these hydrogels responsive to various external stimuli.[1][4]
Quantitative Data on Guanosine Hydrogel Properties
The physicochemical properties of guanosine hydrogels can be tuned by varying the concentration of guanosine derivatives, the type and concentration of cations, and the addition of other molecules like boronic acids. Below are tables summarizing key quantitative data from the literature.
Table 1: Gelation Parameters of Guanosine-Based Hydrogels
| Hydrogel Composition | Minimum Gelation Concentration (mM) | Gelation Temperature (°C) | Stabilizing Cation | Reference |
| Guanosine (G) | ~40 | Not Specified | K+ | [2] |
| Guanosine-Boric Acid (G-BA) | ~40 | Not Specified | K+ | [2] |
| Guanosine-Phenylboronic Acid (G-PBA) | ~40 | Not Specified | K+ | [2] |
| Guanosine-2-formylphenylboronic acid (G-FPBA) | ~40 | Not Specified | K+ | [2] |
| Guanosine-2-naphtylboronic acid (G-NPBA) | ~40 | Not Specified | K+ | [2] |
| Various Guanosine Hydrogels | Not Specified | 50-80 | Various | [5] |
Table 2: Mechanical Properties of Guanosine-Based Hydrogels (Rheology Data)
| Hydrogel Composition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Frequency (Hz) | Strain (%) | Reference |
| Guanosine-Boric Acid (Guo-BA) | > G'' | < G' | 1 | 0.01 - 1.6 | [6] |
| Guanosine-2-naphtylboronic acid (Guo-NPBA) | > G'' | < G' | 1 | 0.01 - 1.7 | [6] |
Table 3: Drug Release Kinetics from Guanosine Hydrogels
| Hydrogel System | Drug/Molecule | Release Mechanism | Key Findings | Reference |
| Guanosine-boronic acid-tris(2-aminoethyl)amine | Methylene blue, FITC-lysozyme | Zero-order controlled release | Release is responsive to acid and glucose stimuli. | [1] |
| Guanosine-5'-hydrazide | Acyclovir, Vitamin C, Vancomycin | Reversible acylhydrazone bond dissociation | Slow and controlled release of bioactive molecules. | [7] |
| Guanosine-borate (GB) hydrogel | Guanine analog drugs | Self-destruction of the hydrogel | Release is triggered by the hydrogel's degradation. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of guanosine hydrogels. This section provides protocols for key experiments.
Synthesis of Guanosine-Boric Acid (G-BA) Hydrogel
This protocol is adapted from studies on guanosine-borate hydrogels.[5][6]
Materials:
-
Guanosine (Guo)
-
Boric Acid (BA) or other boronic acid derivatives (e.g., Phenylboronic acid)
-
Potassium Hydroxide (KOH) solution (e.g., 300 mM)
-
Milli-Q water
Procedure:
-
Prepare stock solutions of Guanosine, the chosen boric acid derivative, and KOH in Milli-Q water.
-
In a microcentrifuge tube, mix the required volumes of the Guanosine, boric acid derivative, and KOH stock solutions to achieve the desired final concentrations. For example, to prepare a hydrogel with approximately 40 mM Guanosine, you can mix appropriate volumes of the stock solutions and adjust the final volume with Milli-Q water.[2]
-
Heat the mixture to 80°C until the solution becomes clear and all components are fully dissolved.[5][6]
-
Allow the solution to cool down to room temperature undisturbed for approximately 30 minutes to 1 hour to facilitate hydrogel formation.[5][6]
-
Confirm gelation by inverting the tube; a stable hydrogel will not flow.[5]
Rheological Characterization
Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[5][6]
Instrumentation:
-
Oscillatory rheometer with a cone-plate or parallel-plate geometry.
Procedure:
-
Sample Loading: Carefully place the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped. Lower the geometry to the desired gap height.
-
Strain Sweep: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).[6] Within the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Within the determined LVER, perform a frequency sweep at a constant strain to measure G' and G'' as a function of angular frequency. This provides information about the hydrogel's structure and stability over different time scales.
-
Thixotropic (Self-Healing) Test: To assess the self-healing properties, apply a high strain (e.g., 100%) to break the gel structure, followed by a low strain (e.g., 0.1%) to monitor the recovery of G' and G'' over time.[5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to probe the chiral supramolecular arrangement of G-quadruplexes within the hydrogel.[1][9]
Instrumentation:
-
CD Spectrophotometer
-
Quartz cuvette with a short path length (e.g., 1 mm) to accommodate the turbid nature of hydrogels.[9]
Procedure:
-
Sample Preparation: Place the hydrogel sample directly into the quartz cuvette.
-
Spectral Acquisition: Record the CD spectrum over a wavelength range of typically 220-340 nm.[10]
-
Data Analysis: The presence of characteristic positive and negative peaks provides information about the stacking arrangement of the G-quartets. For instance, positive peaks around 254 nm and 295 nm, and negative peaks around 236 nm and 270 nm can indicate both head-to-tail and head-to-head stacking.[1]
Atomic Force Microscopy (AFM)
AFM is used to visualize the nanofibrillar network structure of the hydrogel at the nanoscale.[11][12]
Instrumentation:
-
Atomic Force Microscope
Procedure:
-
Sample Preparation: Synthesize the hydrogel on a flat substrate like a glass coverslip.[11]
-
Imaging: Image the hydrogel surface in a suitable buffer solution using tapping mode to minimize damage to the soft fibrillar network.[12]
-
Image Analysis: The obtained images will reveal the morphology of the self-assembled fibers, including their dimensions and the extent of network entanglement.[13]
In Vitro Drug Release Assay
This assay quantifies the release of a therapeutic agent from the hydrogel over time.[2][14]
Materials:
-
Drug-loaded guanosine hydrogel
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Shaker or magnetic stirrer
-
UV-Vis spectrophotometer or other analytical instrument for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a container with a defined volume of the release medium.
-
Incubate the container at a controlled temperature (e.g., 37°C) with gentle agitation.[2]
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Interaction with Cellular Signaling Pathways and Applications in Drug Development
The biocompatible and biodegradable nature of guanosine hydrogels makes them excellent candidates for various biomedical applications, including tissue engineering and controlled drug delivery.[2][5] Their ability to mimic the extracellular matrix provides a suitable environment for cell growth and proliferation.[5][15]
While direct modulation of specific signaling pathways by the guanosine hydrogel matrix itself is an area of ongoing research, their primary role in influencing cellular behavior is through the controlled release of bioactive molecules. For example, guanosine-5'-hydrazide hydrogels can encapsulate and slowly release molecules like acyclovir and vancomycin, which would then interact with their respective cellular targets.[7] Furthermore, the stimuli-responsive nature of these hydrogels allows for targeted drug delivery. For instance, a hydrogel designed to release a drug in response to the acidic microenvironment of a tumor could locally deliver a chemotherapeutic agent, thereby activating apoptotic or anti-proliferative signaling pathways within the cancer cells.[1]
The future of guanosine hydrogels in drug development lies in creating more sophisticated systems with multi-stimuli responsiveness and the ability to deliver a combination of therapeutic agents to modulate complex signaling networks. Their inherent biocompatibility and tunable properties make them a powerful platform for advancing targeted therapies and regenerative medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.univpm.it [iris.univpm.it]
- 3. researchgate.net [researchgate.net]
- 4. Guanosine-Derived Supramolecular Hydrogels: Recent Developments and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. drum.lib.umd.edu [drum.lib.umd.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
Guanosine and its Hydrates: A Comprehensive Technical Review for Drug Development
An in-depth exploration of the physicochemical properties, structural characteristics, and therapeutic potential of guanosine and its hydrated forms for researchers, scientists, and drug development professionals.
Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, is a fundamental building block of nucleic acids and a key signaling molecule in various physiological processes.[1] Its hydrated forms, particularly guanosine dihydrate, exhibit distinct physicochemical properties that are of significant interest in pharmaceutical development, from drug formulation and stability to the design of novel drug delivery systems. This technical guide provides a comprehensive literature review of guanosine and its hydrates, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support ongoing research and development efforts.
Physicochemical Properties
Guanosine is a white, crystalline powder with a mild saline taste.[2] Its solubility and stability are critical parameters for pharmaceutical formulation. The presence of water molecules in its crystal lattice, forming hydrates, can significantly influence these properties.
Table 1: Physicochemical Properties of Guanosine and its Hydrates
| Property | Guanosine (Anhydrous) | Guanosine Hydrate | Guanosine Dihydrate | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀H₁₅N₅O₆ | C₁₀H₁₇N₅O₇ | [3][4] |
| Molecular Weight | 283.24 g/mol | 301.26 g/mol | 319.27 g/mol | [3][4] |
| Melting Point | 239 °C (decomposes) | 239 °C | Not specified | [3] |
| Solubility in Water | Slightly soluble, 0.75 g/L (25 °C) | Soluble | Not specified | [2][5] |
| Solubility in other solvents | Very soluble in acetic acid; Insoluble in ethanol, diethyl ether, benzene, chloroform | Not specified | Not specified | [2] |
| pKa values | pK₁: 1.9 (+1), pK₂: 9.25 (0), pK₃: 12.33 (OH) | Not specified | Not specified | Not specified |
Crystal Structure and Polymorphism
The arrangement of molecules in the solid state significantly impacts the properties of a pharmaceutical compound. Guanosine is known to exist in different crystalline forms, including anhydrous and hydrated states. The dihydrate is a well-characterized form.
Guanosine Dihydrate
The crystal structure of guanosine dihydrate has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁.[6] The crystal lattice contains two independent guanosine molecules and four water molecules in the asymmetric unit.[6] The structure is characterized by extensive hydrogen bonding, forming a three-dimensional network.
Table 2: Crystallographic Data for Guanosine Dihydrate
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [6][7] |
| Space Group | P2₁ | [6][7] |
| a (Å) | 17.518 | [6][7] |
| b (Å) | 11.502 | [6][7] |
| c (Å) | 6.658 | [6][7] |
| β (°) | 98.17 | [6][7] |
| Volume (ų) | 1327.9 | [7] |
| Z | 4 | [7] |
Polymorphism and Phase Transitions
Guanosine exhibits polymorphism, with the ability to exist in different crystalline forms, including a monohydrate and an anhydrous form. The transition between these forms is often reversible and dependent on temperature and humidity.[8] The dehydration of guanosine dihydrate can lead to the formation of novel hydrated phases before becoming anhydrous.[8] In contrast, the dehydration of inosine dihydrate is an irreversible process.[8]
Thermodynamic Stability
The thermodynamic stability of different hydrates and polymorphs of guanosine is a critical factor in determining the shelf-life and bioavailability of a drug product. The reversible crystal phase changes between guanosine dihydrate and anhydrous guanosine have been studied, revealing a complex interplay of continuous and discontinuous crystal lattice changes upon heating and cooling.[8] The stability of guanosine-based supramolecular hydrogels, which are of interest for drug delivery, is also a key area of research, with efforts focused on improving their long-term stability.[9]
Experimental Protocols
Synthesis and Crystallization
Protocol 1: Crystallization of Guanosine Dihydrate
-
Dissolution: Prepare a hot saturated aqueous solution of guanosine.
-
Cooling: Slowly cool the solution to allow for the formation of thin, elongated plate-like crystals of guanosine dihydrate.[6]
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold water.
-
Drying: Dry the crystals under ambient conditions.
Protocol 2: Enzyme-Mediated Synthesis of Guanine Crystals
This method allows for the synthesis of guanine crystals at neutral pH with control over the polymorph.
-
Reaction Setup: Prepare a solution containing guanosine, a phosphate buffer, and the enzyme purine nucleoside phosphorylase (PNP).
-
Incubation: Incubate the reaction mixture. The rate of conversion of guanosine to guanine can be controlled by adjusting the concentrations of the reactants and by stirring the solution.[10]
-
Crystal Formation: The polymorph of the resulting guanine crystals (α- or β-anhydrous guanine) can be selected by tuning the reaction conditions.[10]
Characterization Techniques
Protocol 3: X-ray Crystallography
-
Crystal Selection and Mounting: Select a single crystal of suitable size and quality and mount it on a goniometer.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map and solve the crystal structure. Refine the atomic positions and other parameters to obtain a final structural model.[7]
Protocol 4: Thermal Analysis (DSC/TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an appropriate pan.
-
Analysis: Heat the sample in a DSC or TGA instrument under a controlled atmosphere (e.g., nitrogen) at a defined heating rate.
-
Data Interpretation: Analyze the resulting thermogram to identify thermal events such as dehydration (weight loss in TGA, endothermic peak in DSC) and melting or decomposition.[11] Comparing the thermal profiles of different samples can help distinguish between anhydrous and hydrated forms.[11]
Protocol 5: Vibrational Spectroscopy (FTIR and Raman)
-
Sample Preparation: Prepare the sample in a suitable form for analysis (e.g., as a solid powder for ATR-FTIR or Raman).
-
Spectral Acquisition: Acquire the FTIR or Raman spectrum of the sample over the desired spectral range.
-
Spectral Analysis: Analyze the positions, intensities, and shapes of the vibrational bands to identify characteristic functional groups and hydrogen bonding patterns, which can differentiate between different hydrated forms.
Protocol 6: Solid-State NMR Spectroscopy
-
Sample Preparation: Pack the solid this compound sample into an NMR rotor.
-
Spectral Acquisition: Acquire solid-state NMR spectra (e.g., ¹H, ¹³C, ¹⁵N) using techniques such as magic-angle spinning (MAS).
-
Spectral Analysis: Analyze the chemical shifts and couplings to obtain information about the local environment of the nuclei, which can be used to distinguish between different crystalline forms and identify intermolecular interactions.[12]
Biological Significance and Signaling Pathways
Extracellular guanosine acts as a crucial signaling molecule in the central nervous system (CNS), exhibiting neuroprotective and neurotrophic effects.[13][14][15][16] It has shown therapeutic potential in preclinical models of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[13][16] The neuroprotective mechanisms of guanosine are multifaceted and involve the modulation of several key signaling pathways.
Guanosine's effects are often mediated through its interaction with the glutamatergic system, where it can modulate glutamate uptake and release.[13] It also interacts with adenosinergic receptors and activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[13]
Applications in Drug Development
The unique properties of guanosine and its ability to self-assemble into higher-order structures have made it an attractive candidate for various applications in drug development, particularly in the field of drug delivery.
Guanosine-Based Hydrogels for Controlled Drug Release
Guanosine and its derivatives can self-assemble into supramolecular hydrogels, which are three-dimensional networks capable of entrapping large amounts of water.[17] These hydrogels are being explored as intelligent drug delivery systems.[4][14] The release of drugs from these hydrogels can be controlled by various stimuli, such as pH, temperature, and ion strength, which trigger changes in the hydrogel's volume and structure.[4][14] This allows for targeted and responsive drug release, potentially enhancing therapeutic efficacy and reducing side effects.[4][14] These systems have shown promise for the controlled release of a variety of therapeutic agents, including small molecules and biologics.[13]
Therapeutic Potential of Guanosine
Given its neuroprotective and neurotrophic properties, guanosine itself is being investigated as a potential therapeutic agent for neurological disorders.[13][14][15][16] Preclinical studies have demonstrated its efficacy in animal models of stroke, Parkinson's disease, and Alzheimer's disease.[13][16] While clinical trials in humans are still in early stages, the low toxicity and favorable safety profile of guanosine make it a promising candidate for further investigation.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanosine - Wikipedia [en.wikipedia.org]
- 3. This compound, 118-00-3 [thegoodscentscompany.com]
- 4. [1'-13C]Guanosine monohydrate | C10H15N5O6 | CID 136273928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 118-00-3: Guanosine | CymitQuimica [cymitquimica.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.unibo.it [cris.unibo.it]
- 13. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]
- 15. researchgate.net [researchgate.net]
- 16. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Preparation of Guanosine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, is a fundamental component of RNA.[1][2] Its hydrated form, guanosine hydrate, is of significant interest in structural biology, pharmaceutical formulation, and materials science. The hydration state of nucleosides can influence their crystal packing, stability, and solubility, which are critical parameters in drug development and biochemical studies. Guanosine and its derivatives can self-assemble into higher-order structures like G-quadruplexes, a process influenced by hydration water.[3]
This document provides detailed protocols for the preparation of this compound, focusing on the crystallization process. It also summarizes key quantitative data from crystallographic studies and outlines a general synthesis route for the guanosine precursor.
Synthesis and Preparation Overview
The preparation of this compound is typically a two-stage process. First, anhydrous guanosine is obtained, either through chemical synthesis, microbial fermentation, or commercial purchase. Second, the anhydrous guanosine is subjected to a controlled crystallization from an aqueous solution to yield the desired hydrated form, most commonly guanosine dihydrate.[4][5]
Quantitative Data Summary
The final product, guanosine dihydrate, has been well-characterized. The table below summarizes key data points related to its crystal structure. The yield of the crystallization process is typically high and limited primarily by the solubility of guanosine in water at the final temperature.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| Cell Dimensions | a = 17.518 Å | [5] |
| b = 11.502 Å | [5] | |
| c = 6.658 Å | [5] | |
| β = 98.17° | [5] | |
| Molecules per Asymmetric Unit | 2 (Guanosine), 4 (Water) | [5] |
| Typical Precursor Purity | > 99.5% (for related compounds) | [6] |
Experimental Protocols
4.1 Protocol 1: General Synthesis of Guanosine Precursor
Guanosine can be produced on an industrial scale via microbial fermentation using strains of Bacillus subtilis or Bacillus pumilus.[7] For laboratory-scale synthesis, multi-step chemical routes are employed, often involving the protection of hydroxyl groups on the ribose sugar, coupling with a guanine derivative, and subsequent deprotection. A representative approach involves the reaction of a protected ribofuranose with a silylated guanine derivative, followed by deprotection. Due to the complexity and number of variations, researchers often utilize commercially available guanosine as the starting material for hydrate preparation.
4.2 Protocol 2: Preparation of Guanosine Dihydrate Crystals
This protocol details the crystallization of guanosine to form its stable dihydrate crystalline state.[5] The principle relies on the temperature-dependent solubility of guanosine in water.
Materials and Equipment:
-
Anhydrous Guanosine (high purity)
-
Deionized or distilled water
-
Erlenmeyer flask or beaker
-
Heating plate with magnetic stirring
-
Magnetic stir bar
-
Crystallizing dish
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Spatula and weighing balance
-
Oven or desiccator for drying
Methodology:
-
Preparation of Saturated Solution:
-
Place a measured quantity of deionized water in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat the water to near boiling (approx. 90-100°C) with gentle stirring.
-
Gradually add anhydrous guanosine powder to the hot water until no more solid dissolves, ensuring a saturated or near-saturated solution is created.
-
-
Crystallization:
-
Once the saturated solution is prepared, cease heating.
-
Cover the flask opening (e.g., with a watch glass) to prevent contamination and rapid evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-defined, high-quality crystals. Placing the flask in an insulated container can facilitate this.
-
As the solution cools, thin, plate-like crystals of guanosine dihydrate will form and precipitate.[5]
-
-
Isolation of Crystals:
-
Once the solution has reached room temperature and crystallization appears complete (typically several hours to overnight), collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals sparingly with a small amount of cold deionized water to remove any soluble impurities.
-
Follow with a wash using a water-miscible solvent with low solubility for the product, such as cold ethanol, to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered crystals from the filter paper to a clean, pre-weighed watch glass or drying dish.
-
Dry the crystals under controlled conditions. Mild heating in a vacuum oven at a low temperature (e.g., 40-50°C) or drying in a desiccator over a desiccant is recommended. Note that excessive heat can drive off the water of hydration, converting the product back to its anhydrous form.[4]
-
-
Characterization:
-
The final product can be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystalline phase, comparing the resulting pattern with the known data for guanosine dihydrate.[5] Thermogravimetric Analysis (TGA) can be used to quantify the water content.
-
References
- 1. Guanosine - Wikipedia [en.wikipedia.org]
- 2. biologyonline.com [biologyonline.com]
- 3. Hydration water drives the self-assembly of guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. CN111440170A - Method for synthesizing guanine by using guanosine - Google Patents [patents.google.com]
- 7. US4593000A - Method of producing guanosine - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Guanosine Hydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and plays a crucial role in various cellular processes.[1] In cell culture applications, guanosine and its derivatives are utilized to investigate a wide range of biological phenomena, from cancer cell proliferation to neuronal differentiation.[2][3] Guanosine hydrate, the hydrated form of guanosine, is often used in these experimental settings. This document provides detailed application notes and protocols for the use of this compound in cell culture media, with a focus on its effects on cancer and neuronal cells.
Applications in Cell Culture
This compound has been shown to have diverse and often cell-type-specific effects. These can be broadly categorized into two main areas: oncology research and neuroscience research.
Oncology Research
In the context of cancer, extracellular guanosine and its analogs have demonstrated selective cytotoxicity and anti-proliferative effects against various cancer cell lines.[2] This makes it a molecule of interest for cancer research and drug development.
-
Selective Cytotoxicity: Guanosine has been observed to inhibit the proliferation of cancer cells while having a lesser effect on normal cells. For instance, it has been shown to be cytotoxic to MCF-7 breast cancer cells but not to the non-cancerous MCF-12A breast cell line.[2]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment with guanosine can lead to an increase in the production of reactive oxygen species (ROS) in cancer cells, modifications to the cell cycle, and ultimately, apoptosis.[2][4]
-
Inhibition of Colony Formation: Long-term exposure to guanosine can inhibit the ability of cancer cells to form colonies, indicating a sustained anti-proliferative effect.[4]
Neuroscience Research
In contrast to its effects on cancer cells, guanosine exhibits neuroprotective and neurotrophic properties, making it a valuable tool in neuroscience research.
-
Neuroprotection: Guanosine has demonstrated protective effects in various models of neurological disorders and neurotoxicity.[3][5] It can modulate glutamate uptake, reduce the production of reactive oxygen species (ROS), and improve mitochondrial function.[5]
-
Neurotrophic Effects: Guanosine can promote the proliferation and differentiation of glial cells, hippocampal neurons, and pheochromocytoma cells.[3] It has also been shown to increase the number of neurons in culture and promote neural stem cell proliferation and neuronal differentiation.[3][5]
-
Modulation of Neuronal Signaling: Guanosine can influence neuronal signaling pathways, including those involving adenosine receptors and protein kinases, to exert its neuroprotective and trophic effects.[3][6]
Quantitative Data Summary
The following tables summarize the effective concentrations of guanosine and its observed effects on different cell lines as reported in the literature.
| Cell Line | Cell Type | Guanosine Concentration | Observed Effects | Reference |
| SKBR-3 | Human Breast Cancer | Dose-dependent | Decreased cell viability, inhibited colony formation. | [4] |
| MCF-7 | Human Breast Cancer | IC50 30–50 µM | Time- and dose-dependent inhibition of cell growth, cytotoxic effect. | [7] |
| HuT-78 | Human T-cell Lymphoma | Not specified | Cytotoxic effects dependent on nucleoside transporters. | [2] |
| U87 | Human Glioblastoma | Not specified | Reduced cell proliferation. | [3] |
| SH-SY5Y | Human Neuroblastoma | Not specified | Cytoprotective effect against mitochondrial oxidative stress. | [3] |
| Neural Stem Cells | Mouse Hippocampal Dentate Gyrus | 100 µM | Increased cell proliferation. | [3] |
| Astrocytes | Rat Cultured | 300 µM | Increased cell proliferation, synthesis, and release of neurotrophic factors (FGF-2, NGF). | [3] |
| PC12 | Rat Pheochromocytoma | 300 µM | Enhanced NGF-induced neurite arborization. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Guanosine has limited solubility in aqueous solutions. Therefore, preparation of a concentrated stock solution is crucial for its use in cell culture.
Materials:
-
This compound (e.g., Sigma-Aldrich G6264)
-
Dimethyl sulfoxide (DMSO) or 10% Ammonia solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolving Guanosine:
-
Using DMSO (Recommended for most applications): To prepare a 100 mM stock solution, dissolve 28.3 mg of this compound in 1 mL of DMSO.[8] Mix thoroughly by vortexing until the powder is completely dissolved.
-
Using Ammonia Solution: For applications where DMSO is not suitable, a 10% ammonia solution can be used to prepare a stock solution, which can then be further diluted in sterile water.[8]
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Media with this compound
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Aseptically dilute the stock solution into the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a medium with 100 µM guanosine from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of culture medium.
-
Mixing: Mix the supplemented medium thoroughly by gentle inversion.
-
Application to Cells: Remove the existing medium from the cell culture vessel and replace it with the freshly prepared guanosine-supplemented medium.
-
Incubation: Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound-supplemented medium at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest guanosine concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated or vehicle-treated cells).
Signaling Pathways and Visualizations
Guanosine exerts its effects through the modulation of several intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Guanosine-Induced Anti-proliferative Signaling in Cancer Cells
Extracellular guanosine is transported into cancer cells and can trigger a cascade of events leading to apoptosis and cell cycle arrest. This often involves the production of reactive oxygen species (ROS) and the activation of stress-related pathways.
References
- 1. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells [jstage.jst.go.jp]
- 5. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Modification of Guanosine and its Derivatives
Introduction
Guanosine, a purine nucleoside, is a fundamental building block of nucleic acids, DNA and RNA. Beyond this central role, guanosine and its derivatives are crucial signaling molecules involved in a multitude of cellular processes.[1][2][3] The term "guanosine hydrate" likely refers to the crystalline form of guanosine, which incorporates water molecules into its structure. While this hydration is important for its solid-state properties, the focus of this document is on the chemical modification of the guanosine molecule itself to generate derivatives with novel biological activities. These modifications can target the ribose sugar, the guanine base, or the phosphate groups in guanosine nucleotides, leading to a wide array of analogues with applications in antiviral therapy, cancer treatment, and neuroscience.[4][5][6][7][8] This document provides an overview of the applications of modified guanosine, detailed experimental protocols for their synthesis and characterization, and diagrams of relevant signaling pathways.
I. Application Notes
The modification of guanosine has led to the development of numerous compounds with significant therapeutic applications.
1. Antiviral Agents
Acyclovir and Ganciclovir are prominent examples of acyclic guanosine analogues that are potent antiviral drugs.[5][7] These compounds are selectively activated by viral thymidine kinases, leading to the inhibition of viral DNA synthesis.[5] Valacyclovir and Famciclovir are prodrugs of acyclovir and penciclovir, respectively, with improved oral bioavailability.[5][7] Ribavirin, another guanosine analogue, exhibits broad-spectrum antiviral activity against various RNA and DNA viruses.[6]
2. Anticancer Agents
Guanosine analogues have also been explored for their potential in cancer therapy. Their incorporation into the DNA of cancer cells can lead to chain termination and apoptosis. Furthermore, some guanosine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. The combination of gene therapy, using a viral thymidine kinase gene, with the administration of guanosine analogues like ganciclovir is a promising strategy for cancer treatment.[5]
3. Neuroprotective and Neuromodulatory Agents
Extracellular guanosine has been shown to exert neuroprotective effects in various models of neurological disorders.[1][2][3] It can modulate glutamatergic neurotransmission, reduce oxidative stress, and decrease neuroinflammation.[1][2][3] These effects are mediated through the activation of intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3][9] Guanosine has also demonstrated anxiolytic, antidepressant-like, and anticonvulsant effects in animal models.[1][2]
II. Experimental Protocols
1. Synthesis of a Modified Guanosine Analogue (General Protocol)
This protocol provides a general framework for the synthesis of a guanosine derivative. Specific reaction conditions will vary depending on the desired modification.
Materials:
-
Guanosine
-
Protecting group reagents (e.g., for hydroxyl groups)
-
Modifying reagent (e.g., alkylating agent, acylating agent)
-
Solvents (e.g., DMF, DMSO)
-
Catalyst (if required)
-
Deprotection reagents
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Protection of Hydroxyl Groups: Protect the 2', 3', and 5'-hydroxyl groups of the guanosine ribose sugar to ensure selective modification of the guanine base.
-
Modification of the Guanine Base: Introduce the desired modification at a specific position on the guanine base (e.g., N7, O6, C8). This may involve alkylation, acylation, or other coupling reactions.
-
Deprotection: Remove the protecting groups from the ribose sugar.
-
Purification: Purify the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
2. Characterization of Modified Guanosine Derivatives
a. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of modified nucleosides.[10][11][12]
Procedure:
-
Sample Preparation: Digest RNA or DNA samples containing the modified guanosine into individual nucleosides using appropriate enzymes.
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column.
-
Mass Spectrometric Detection: Detect and quantify the modified guanosine based on its specific mass-to-charge ratio and fragmentation pattern.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR spectroscopy are used to determine the chemical structure of the modified guanosine derivative. 1H and 13C NMR provide information about the proton and carbon environments, while techniques like NOE difference spectroscopy can be used to determine the conformation of the nucleoside.[4]
III. Quantitative Data
| Guanosine Analogue | Target Virus | IC50 (µM) | Reference |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Varies by strain | [7] |
| Ganciclovir | Human Cytomegalovirus (HCMV) | Varies by strain | [5][7] |
| Penciclovir | Herpes Simplex Virus 1 (HSV-1) | Varies by strain | [5] |
IC50 values are highly dependent on the specific viral strain and the cell line used for testing.
IV. Signaling Pathways and Experimental Workflows
Guanosine-Mediated Neuroprotection Signaling Pathway
Extracellular guanosine exerts its neuroprotective effects by activating several intracellular signaling cascades.
Caption: Guanosine signaling pathway leading to neuroprotection.
Experimental Workflow for Synthesis and Characterization of a Modified Guanosine
This diagram illustrates a typical workflow for the chemical modification of guanosine and subsequent analysis.
Caption: Workflow for guanosine modification and analysis.
References
- 1. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and biological applications of tricyclic analogues of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 7. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 11. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes & Protocols for the Quantification of Guanosine
Introduction
Guanosine, a purine nucleoside composed of guanine attached to a ribose ring, is a fundamental building block of nucleic acids (RNA) and plays a vital role in various cellular processes.[1][2] Its phosphorylated derivatives (GMP, GDP, GTP) are involved in energy transfer, signal transduction, and as precursors for DNA and RNA synthesis.[3] The quantification of guanosine and its related compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for investigating its role in various pathological conditions.[1] This document provides detailed application notes and protocols for the quantification of guanosine using modern analytical techniques. While the term "Guanosine hydrate" is used, it typically refers to guanosine in an aqueous environment, and the methods described here quantify the guanosine molecule itself.
Analytical Techniques for Guanosine Quantification
Several analytical techniques can be employed for the quantification of guanosine. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For guanosine analysis, reversed-phase chromatography using a C18 column is frequently employed.[1]
-
UV-Vis Spectrophotometry: Guanosine exhibits a characteristic UV absorbance maximum, which can be utilized for its quantification.[4][5] This method is often used as a detection technique in HPLC.[1][2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry offers high sensitivity and selectivity for the quantification of guanosine, especially in complex biological matrices.[6][7] Tandem mass spectrometry (MS/MS) further enhances specificity.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can also be used for quantitative analysis (qNMR).[8]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described analytical methods.
Table 1: HPLC-UV Method Performance for Guanosine Quantification in Plasma [1]
| Parameter | Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (Intra- and Inter-day %CV) | < 15% |
| Specificity | No interfering peaks from endogenous plasma components |
Table 2: LC-MS/MS Method Performance for Guanosine Quantification in Human Cells [6][7]
| Parameter | Value |
| Linearity Range | 1.0 - 200 pmol/sample |
| Intra-assay Precision (%CV) | 1.7 - 16% |
| Inter-assay Precision (%CV) | 1.7 - 16% |
| Accuracy (% Deviation) | -11.5 to 14.7% |
Experimental Protocols
Protocol 1: Quantification of Guanosine in Plasma using HPLC-UV
This protocol is based on the method described by Benchchem.[1]
1. Principle
Guanosine is isolated from plasma samples by protein precipitation. The supernatant is then injected into an HPLC system for separation on a C18 reversed-phase column with a suitable mobile phase. Guanosine is detected by its UV absorbance at 254 nm and quantified against a standard curve.[1]
2. Materials and Reagents
-
Guanosine standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
-
0.22 µm syringe filters
3. Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
4. Preparation of Solutions
-
Mobile Phase (10 mM Ammonium Formate in Water:Acetonitrile, 97:3, v/v, pH 3.9): Dissolve 0.63 g of ammonium formate in 970 mL of ultrapure water. Adjust the pH to 3.9 with formic acid. Add 30 mL of acetonitrile and mix. Filter through a 0.22 µm filter before use.[1]
-
Guanosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of guanosine standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.[1]
5. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
6. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH 3.9
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm[1]
-
Column Temperature: Ambient
7. Data Analysis
Construct a calibration curve by plotting the peak area of the guanosine standards against their known concentrations. Determine the concentration of guanosine in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of Guanosine Nucleotides in Human Cells using LC-MS/MS
This protocol is a generalized procedure based on methods for analyzing guanosine and its nucleotides in cellular extracts.[6][7]
1. Principle
Intracellular guanosine nucleotides are extracted from cells and dephosphorylated to guanosine. The resulting guanosine is then quantified using a highly sensitive and selective LC-MS/MS method.
2. Materials and Reagents
-
Guanosine standard
-
Internal Standard (e.g., stable isotope-labeled guanosine)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Alkaline phosphatase
3. Equipment
-
LC-MS/MS system (e.g., Q-TOF or triple quadrupole)
-
C18 analytical column suitable for LC-MS
-
Cell counter
-
Homogenizer or sonicator
-
Centrifuge
4. Sample Preparation
-
Harvest a known number of cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., methanol extraction or sonication).
-
Add an internal standard to the cell lysate.
-
Perform solid-phase extraction to clean up the sample.
-
Treat the extract with alkaline phosphatase to dephosphorylate guanosine nucleotides to guanosine.
-
Filter the final extract before injection into the LC-MS/MS system.[6]
5. LC-MS/MS Conditions
-
Column: C18 column (dimensions and particle size optimized for the specific application)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to elute guanosine.
-
Flow Rate: Optimized for the column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for guanosine and the internal standard.
6. Data Analysis
Quantify guanosine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of guanosine standards. The results are typically normalized to the cell number.
Visualizations
Caption: Workflow for Guanosine Quantification in Plasma by HPLC-UV.
Caption: Logic for Total Guanosine Quantification from Nucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 3. This compound, 118-00-3 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Guanosine Hydrate as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guanosine hydrate as a key starting material in the synthesis of commercially significant antiviral drugs, namely Acyclovir and Ganciclovir. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in this area.
Introduction
Guanosine, a purine nucleoside, is a fundamental building block in various biochemical processes. In synthetic organic chemistry, its hydrated form, this compound, serves as a readily available and cost-effective precursor for the synthesis of several nucleoside analogue antiviral drugs. These drugs are highly effective against various viral infections, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).
The core synthetic strategy involves the chemical modification of the guanine and ribose moieties of guanosine to produce acyclic nucleoside analogues. These analogues function by inhibiting viral DNA polymerase, thereby preventing viral replication. This document details the synthetic pathways for Acyclovir and Ganciclovir, starting from this compound.
Synthesis of Acyclovir from this compound
Acyclovir, a highly selective antiherpetic agent, can be synthesized from this compound in a multi-step process. The overall yield of this process is approximately 59%.[1]
2.1. Overall Reaction Scheme:
This compound → N²,N⁹-Diacetylguanine → N²,O-Diacetylacyclovir → Acyclovir
2.2. Quantitative Data
| Step | Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| 1 | N²,N⁹-Diacetylguanine | Guanosine Dihydrate | Acetic anhydride, Perchloric acid, Acetic acid | Reflux at 130-135°C | ~95% | Not specified | [2] |
| 2 | N²,O-Diacetylacyclovir | N²,N⁹-Diacetylguanine | 2-Oxa-1,4-butanediol diacetate, p-Toluenesulfonic acid | Not specified | 88% (from guanosine) | >97% | [2] |
| 3 | Acyclovir | N²,O-Diacetylacyclovir | Sodium hydroxide solution | Room temperature, 24 hours | 92% | Not specified | [3] |
2.3. Experimental Protocols
Step 1: Synthesis of N²,N⁹-Diacetylguanine [2]
-
To 319.3 g (1 mol) of guanosine dihydrate, add 1225 ml of acetic anhydride.
-
With stirring, add a solution of 0.6 ml of 57% perchloric acid in 110 ml of glacial acetic acid.
-
Heat the mixture with stirring to 130-135°C. The mixture will initially thicken, then dissolve completely after 15-20 minutes.
-
After 1 hour, a precipitate of N²,N⁹-diacetylguanine will form.
-
Cool the mixture and collect the precipitate by filtration. The product can be used in the next step without further purification.
Step 2: Synthesis of N²,O-Diacetylacyclovir [2]
-
The N²,N⁹-diacetylguanine obtained from the previous step is reacted with a 1-2 molar excess of 2-oxa-1,4-butanediol diacetate.
-
The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid.
-
The reaction mixture is heated to facilitate the alkylation at the N9 position.
-
After the reaction is complete, the intermediate N²,O-diacetylacyclovir is isolated.
Step 3: Synthesis of Acyclovir [3]
-
To 5.0 g of 9-((2-acetoxyethoxy)methyl)-N²-acetylguanine (N²,O-diacetylacyclovir), add 50 ml of an aqueous 5% sodium hydroxide solution.
-
Stir the mixture for 24 hours at room temperature.
-
Neutralize the resulting reaction solution with 1N hydrochloric acid.
-
Collect the precipitated crystals by filtration to obtain acyclovir.
-
The crude product can be recrystallized from water to yield pure acyclovir.[1]
2.4. Synthesis Workflow
Caption: Synthesis pathway of Acyclovir from this compound.
Synthesis of Ganciclovir from this compound
Ganciclovir, another critical antiviral drug primarily used for CMV infections, can also be synthesized from guanosine. The process involves the transpurination of fully acetylated guanosine.
3.1. Overall Reaction Scheme:
This compound → Tetra-O-acetyl-guanosine → N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine → Ganciclovir
3.2. Quantitative Data
| Step | Intermediate/Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| 1 | Diacetyl Guanine | Guanine | Acetic anhydride, Iodine | 120°C | Not specified | Not specified | [4] |
| 2 | Triacetyl Ganciclovir | Diacetyl Guanine | AMDP, Amberlite IR-120 | 80°C, 2 hours | Not specified | Not specified | [4] |
| 3 | Ganciclovir | Triacetyl Ganciclovir | Methylamine (40%) | 50°C, 1.5 hours | 95% | >99% (HPLC) | [4] |
3.3. Experimental Protocols
Step 1: Synthesis of Diacetyl Guanine (from Guanine) [4]
-
Treat guanine with acetic anhydride in the presence of 5% iodine at 120°C to obtain the diacetyl guanine intermediate.
Step 2: Synthesis of N-alkylated intermediate (Triacetyl Ganciclovir) [4]
-
The diacetyl guanine intermediate undergoes in-situ N-alkylation with 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP) in the presence of catalytic acidic Amberlite IR-120.
-
The reaction is carried out in ethanol at 80°C for 2 hours.
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated to get the triacetyl ganciclovir intermediate.
Step 3: Synthesis of Ganciclovir [4]
-
To the triacetyl ganciclovir intermediate, add 40% aqueous methylamine.
-
Stir the mixture at 50°C for 1.5 hours.
-
Add water and neutralize the solution with glacial acetic acid.
-
Heat the solution at 90°C for 1 hour.
-
Cool the reaction mixture to room temperature, stir for 30 minutes, filter, and wash with chilled acetone:water (1:1) to obtain pure ganciclovir.
3.4. Synthesis Workflow
Caption: Synthesis pathway of Ganciclovir from Guanosine.
Purification Protocols
4.1. Acyclovir Purification
Crude Acyclovir can be purified by recrystallization. A common method involves dissolving the crude product in hot water, treating with activated carbon to remove colored impurities, filtering the hot solution, and then allowing it to cool slowly to induce crystallization. The pure crystals are then collected by filtration, washed with cold water or methanol, and dried.[1]
4.2. Ganciclovir Purification
A typical purification process for Ganciclovir involves the following steps:[5]
-
Dissolving the crude Ganciclovir in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Treating the solution with activated carbon to remove impurities.
-
Filtering the solution.
-
Adding an organic solvent to the filtrate to precipitate the Ganciclovir salt.
-
Dissolving the filtered solid in deionized water and neutralizing with an acid (e.g., hydrochloric acid).
-
Heating the solution to dissolve the solid and then slowly cooling to crystallize the pure Ganciclovir.
-
Filtering and drying the crystals.
Conclusion
This compound is a versatile and economical precursor for the synthesis of important antiviral drugs like Acyclovir and Ganciclovir. The synthetic routes, while multi-stepped, are well-established and can be performed with high yields and purity. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Guanosine Hydrate
This document provides detailed application notes and standardized protocols for the analysis of Guanosine Hydrate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and life sciences.
Introduction
Guanosine, a purine nucleoside, is a fundamental building block of nucleic acids and plays a vital role in numerous cellular functions.[1][2] Its accurate quantification is crucial for various research applications, including pharmacokinetic studies, the monitoring of therapeutic nucleoside analogs, and the investigation of its role in pathological conditions.[1] HPLC is a robust and widely used technique for the analysis of guanosine and its hydrated form, offering high resolution, sensitivity, and reproducibility.[1][3][4][5][6][7] This document details several validated HPLC methods for the determination of this compound in different matrices.
Data Presentation: HPLC Method Parameters
The following tables summarize the key parameters from various HPLC methods for the analysis of this compound.
Table 1: HPLC Columns and Mobile Phases
| Method | Column Type | Column Dimensions | Mobile Phase A | Mobile Phase B | Separation Mode |
| Method 1 [1] | C18 Reversed-Phase | 4.6 x 150 mm, 5 µm | 10 mM Ammonium Formate in Water (pH 3.9 with Formic Acid) | Acetonitrile | Isocratic (97:3, v/v) |
| Method 2 | Purospher® STAR RP-18e | 250 x 4.6 mm, 5 µm | Water | Methanol | Gradient |
| Method 3 [7] | SymmetryShield™ RP8 | 3.9 x 150 mm, 5 µm | 20 mM Ammonium Acetate, pH 5 | Not Applicable | Isocratic |
| Method 4 [3] | Amaze TCH | 4.6 x 150 mm, 3 µm | 10 mM Ammonium Acetate, pH 5 | Acetonitrile | Gradient (92% to 70% ACN in 15 min) |
| Method 5 [6] | C18 Reversed-Phase | Not Specified | 0.01 M Ammonium Phosphate:Methanol (9.5:0.5, v/v), pH 3.9 | Not Applicable | Isocratic |
| Method 6 [8] | ULtimate AQ-C18 | 4.6 x 250 mm, 5 µm | 0.1% (v/v) Phosphoric Acid | Methanol | Gradient |
Table 2: Chromatographic Conditions and Detection
| Method | Flow Rate (mL/min) | Detection Wavelength (nm) | Injection Volume (µL) | Column Temperature (°C) |
| Method 1 [1] | Not Specified | 254 | Not Specified | Not Specified |
| Method 2 | 0.8 | 254 (DAD) | 10 | 30 |
| Method 3 [7] | 1.0 | 250 | 50 | Not Specified |
| Method 4 [3] | Not Specified | 255 | Not Specified | Not Specified |
| Method 5 [6] | Not Specified | 254 | Not Specified | Not Specified |
| Method 6 [8] | 1.0 | Not Specified | 5 | 40 |
Table 3: Method Performance Characteristics
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Method 1 [1] | 0.1 - 20 | Not Specified | Not Specified |
| Method 2 | 0.1 - 50 | 0.09 | 0.28 |
| Method 5 [6] | 0.1 - 2 | <0.001 (based on absolute injection of 1 ng) | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Guanosine in Plasma using HPLC-UV
This protocol is based on a method involving protein precipitation followed by reversed-phase HPLC with UV detection.[1]
1. Materials and Reagents
-
Guanosine standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
-
0.22 µm syringe filters
2. Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
3. Preparation of Solutions
-
Mobile Phase (10 mM Ammonium Formate in Water:Acetonitrile, 97:3, v/v, pH 3.9): Dissolve 0.63 g of ammonium formate in 970 mL of ultrapure water. Adjust the pH to 3.9 with formic acid. Add 30 mL of acetonitrile and mix well. Filter through a 0.22 µm filter before use.[1]
-
Guanosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of guanosine standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.[1]
4. Sample Preparation
-
Thaw frozen plasma samples at room temperature.[1]
-
To 200 µL of plasma, add 600 µL of cold acetonitrile for protein precipitation.
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]
5. HPLC Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH 3.9
-
Detection: UV at 254 nm[1]
-
Quantification: Compare the peak area of guanosine in the sample to a standard curve generated from the working standard solutions.[1]
Protocol 2: Analysis of Guanosine in a Mixed Standard Solution
This protocol is adapted from a method for analyzing nucleosides in herbal medicine granules.
1. Materials and Reagents
-
Guanosine standard
-
Methanol (HPLC grade)
-
Ultrapure water
2. Equipment
-
HPLC system with a Diode Array Detector (DAD)
-
Purospher® STAR RP-18e column (250 x 4.6 mm, 5 µm)
-
Ultrasonicator
3. Preparation of Solutions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Standard Solution (10 µg/mL): Prepare a mixed standard solution containing guanosine and other nucleosides in 5% aqueous methanol.
4. Sample Preparation (for solid samples like granules)
-
Grind the sample to a fine powder.
-
Dissolve a known amount (e.g., 1.4 g) in a specific volume (e.g., 10 mL) of 5% methanol solution.
-
Ultrasonicate for 5 minutes.
-
Allow to cool to room temperature.
-
Filter through a PVDF syringe filter.
-
Fill the solution up to the mark in a volumetric flask.
5. HPLC Analysis
-
Column: Purospher® STAR RP-18e (250 x 4.6 mm, 5 µm)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV @ 254 nm (DAD)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-3 min: 97% A
-
3-20 min: Gradient to 90% A
-
20-40 min: Gradient to 30% A
-
40-50 min: Hold at 30% A
-
50-60 min: Return to 97% A and equilibrate
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound in a plasma matrix.
Caption: Logical relationship of HPLC method development for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Guanosine | 118-00-3 [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 5. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple high-performance liquid chromatography assay for simultaneous measurement of adenosine, guanosine, and the oxypurine metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Cordyceps sinensis extract protects against acute kidney injury by inhibiting perforin expression in NK cells via the STING/IRF3 pathway | Aging [aging-us.com]
Crystallization Techniques for Guanosine Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Guanosine hydrate. The following sections outline established techniques, including slow cooling and antisolvent crystallization, to produce high-quality crystals suitable for research and development purposes.
Introduction
Guanosine, a purine nucleoside, is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various biological processes. In the solid state, guanosine can exist in anhydrous and hydrated forms, with the dihydrate being a common crystalline form obtained from aqueous solutions.[1][2] The ability to control the crystallization of this compound is critical for its purification, characterization, and the development of therapeutic agents. These protocols offer methodologies to obtain consistent and well-defined crystalline material.
Physicochemical Data for Crystallization
A summary of the solubility and physical properties of guanosine is essential for designing crystallization experiments.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [1] |
| Molar Mass | 283.24 g/mol | - |
| Appearance | White, crystalline powder | - |
| Solubility in Water | Slightly soluble in cold water; solubility increases significantly in hot/boiling water. | [1] |
| Solubility in Organic Solvents | Soluble in DMSO. Insoluble in ethanol, diethyl ether, benzene, and chloroform. | - |
| Other Solubilities | Soluble in dilute mineral acids, hot acetic acid, and dilute bases. | - |
| Common Hydrate Form | Dihydrate | [1][2][3] |
Crystallization Protocols
Two primary methods for the crystallization of this compound are detailed below: Slow Cooling Crystallization and Antisolvent Crystallization.
Protocol 1: Slow Cooling Crystallization of Guanosine Dihydrate
This method leverages the temperature-dependent solubility of guanosine in water to produce crystals of Guanosine dihydrate.[1]
Materials and Equipment
-
Guanosine powder
-
Deionized water
-
Crystallization vessel (e.g., beaker, Erlenmeyer flask)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Heat-insulating container (e.g., Dewar flask or styrofoam box)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven or desiccator
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Place a known volume of deionized water into the crystallization vessel.
-
Heat the water to boiling (100 °C) on the hot plate with stirring.
-
Gradually add guanosine powder to the boiling water until no more solid dissolves, creating a saturated solution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Slow Cooling:
-
Cover the crystallization vessel to prevent rapid evaporation and contamination.
-
Place the vessel inside a heat-insulating container to ensure a slow cooling rate. A Dewar flask filled with hot water can be used for this purpose.[4]
-
Allow the solution to cool gradually to room temperature over several hours to days. Slower cooling rates generally yield larger and higher quality crystals.[4]
-
-
Crystal Harvesting:
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.
-
-
Drying:
-
Dry the harvested crystals in a vacuum oven at a low temperature or in a desiccator to remove residual water.
-
Process Workflow
Protocol 2: Antisolvent Crystallization of this compound
This technique induces crystallization by reducing the solubility of guanosine in a solvent system through the addition of an antisolvent.[5] While specific studies on guanosine are limited, protocols for the closely related disodium guanosine 5'-monophosphate (GMP) can be adapted, using water as the solvent and methanol or ethanol as the antisolvent.[6][7][8]
Materials and Equipment
-
Guanosine powder
-
Deionized water (Solvent)
-
Methanol or Ethanol (Antisolvent)
-
Crystallization vessel with stirring mechanism
-
Antisolvent addition system (e.g., syringe pump, burette)
-
Filtration apparatus
-
Drying oven or desiccator
Experimental Procedure
-
Preparation of Guanosine Solution:
-
Prepare a concentrated solution of guanosine in deionized water at a specific temperature (e.g., 25 °C). The initial concentration is a critical parameter to control supersaturation.
-
-
Antisolvent Addition:
-
While stirring the guanosine solution, add the antisolvent (methanol or ethanol) at a controlled rate. A slow addition rate is crucial for controlling nucleation and crystal growth.[8]
-
The addition of the antisolvent will decrease the solubility of guanosine, leading to supersaturation and subsequent nucleation.
-
-
Crystallization and Aging:
-
Continue stirring the mixture for a defined period after the antisolvent addition is complete to allow for crystal growth and to ensure the system reaches equilibrium.
-
-
Crystal Harvesting:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a mixture of the solvent and antisolvent in the final ratio, followed by a wash with the pure antisolvent to remove residual dissolved guanosine.
-
-
Drying:
-
Dry the crystals under vacuum.
-
Key Parameters and Expected Observations
The following table summarizes key experimental variables and their impact on the crystallization process, adapted from studies on GMP.[8]
| Parameter | Range/Value | Expected Effect |
| Initial Concentration | 0.1 - 0.3 g/g (in water) | Higher concentrations can lead to the formation of amorphous solids before transformation to crystalline hydrates. |
| Temperature | 5 - 25 °C | Lower temperatures generally decrease solubility and can influence the hydrate form obtained. |
| Antisolvent Addition Rate | Variable (e.g., mL/min) | Slower addition rates favor the growth of larger, more well-defined crystals. |
| Solvent/Antisolvent Ratio | Variable | This ratio determines the final supersaturation and significantly impacts crystal yield and form. |
Process Workflow
Characterization and Stability
The resulting crystals should be characterized to confirm their identity and polymorphic form. Techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Raman Spectroscopy are suitable for this purpose.[9]
It is important to note that Guanosine dihydrate can undergo a reversible phase transition to an anhydrous form upon heating or under low relative humidity conditions.[2][3] Therefore, the storage conditions of the final product should be controlled to maintain the desired hydrate form.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Growing Crystals [web.mit.edu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects on nucleation of disodium guanosine 5′-monophosphate in anti-solvent/water mixtures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Guanosine Hydrate in the Formation of G-Quadruplex Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These four-stranded structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and genomic stability. The formation and stability of G-quadruplexes are intricately linked to their hydration status. While the term "guanosine hydrate" is not formally used, the hydration of guanosine residues and the organized network of water molecules within the G-quadruplex structure are critical for its integrity and function. This document provides detailed application notes and experimental protocols for studying the role of water molecules in the formation and stabilization of G-quadruplex structures.
Water molecules are not merely a passive solvent but play an active structural role in G-quadruplexes. They are found in the grooves and loops, forming structured networks often referred to as "spines of hydration"[1][2][3]. These hydration spines are particularly prominent in the long, narrow grooves of anti-parallel and hybrid G-quadruplex structures, where they form a continuous network of hydrogen bonds with the phosphate backbone and guanine bases[1][2]. In contrast, parallel G-quadruplexes, which lack extended grooves, have water molecules clustered in the loops, contributing to their conformational stability[1][2]. The thermodynamics of G-quadruplex formation are also significantly influenced by hydration, with molecular crowding conditions promoting stabilization by altering the hydration landscape of the DNA[4].
These structured water molecules can mediate contacts within the G-quadruplex and can also play a role in the binding of small molecule ligands, making the study of G4 hydration of paramount importance in drug development[5]. Understanding the specific arrangement and energetic contribution of water molecules is therefore essential for designing ligands that can selectively target and stabilize G-quadruplexes for therapeutic purposes.
Data Presentation: The Influence of Hydration on G-Quadruplex Properties
The following tables summarize quantitative data on the number of water molecules observed in different G-quadruplex structures and the thermodynamic parameters associated with their formation, highlighting the impact of hydration.
Table 1: Water Molecules in G-Quadruplex Crystal Structures
| PDB ID | G4 Origin | G4 Type | Resolution (Å) | No. of Water Molecules | Key Hydration Features |
| 7KLP | Human telomeric | Parallel | 1.35 | 111 | Water networks are present in all four medium grooves and in the T-T-A loops. |
| 6N65 | k-RAS promoter | Parallel | 1.60 | 64 | Water networks are observed in all four medium grooves. |
| 6XT7 | Tetrahymena thermophila telomeric | Hybrid | 1.56 | 286 | Possesses one wide, two medium, and one narrow groove. The narrow groove contains a prominent zig-zag spine of seven connected water molecules. |
| 1JPQ | Oxytricha nova telomeric | Antiparallel | 1.70 | Not specified in abstract | Features one wide, two medium, and one narrow groove. The medium grooves contain short, defined spines of water molecules. The water arrangement has been noted to be in accord with simulation studies.[1] |
Table 2: Thermodynamic Parameters of Antiparallel G-Quadruplex Formation Under Varying Hydration Conditions (Molecular Crowding) [4]
| Poly(ethylene glycol) 200 (wt %) | ΔG° at 25°C (kcal mol⁻¹) | ΔH° (kcal mol⁻¹) | -TΔS° (kcal mol⁻¹) | Number of Water Molecules Released (approx.) |
| 0 | -3.5 | -25.0 | 21.5 | Not applicable |
| 10 | -4.2 | -26.1 | 21.9 | Not specified |
| 20 | -4.8 | -27.5 | 22.7 | Not specified |
| 30 | -5.2 | -28.8 | 23.6 | Not specified |
| 40 | -5.5 | -30.0 | 24.5 | Not specified |
Note: The number of water molecules released upon G-quadruplex formation can be estimated from the slope of a plot of ln(Kobs) versus ln(aw), where Kobs is the observed equilibrium constant and aw is the water activity.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of hydration in G-quadruplex formation and stability.
Protocol 1: Characterization of G-Quadruplex Formation and Hydration Effects using Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique to study the conformation of G-quadruplexes. Different G4 topologies (parallel, anti-parallel, hybrid) exhibit distinct CD spectral signatures. This protocol is adapted for studying the influence of hydration by incorporating co-solutes that alter water activity.
Materials:
-
Lyophilized DNA oligonucleotide capable of forming a G-quadruplex.
-
Folding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Co-solute solutions of varying concentrations (e.g., polyethylene glycol (PEG) 200, glycerol, or acetonitrile).
-
Nuclease-free water.
-
CD spectrophotometer with a thermostatted cell holder.
-
Quartz cuvette with a 1 cm path length.
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized DNA oligonucleotide in nuclease-free water to a stock concentration of approximately 1 mM.
-
To ensure complete dissolution, incubate the stock solution at 4°C overnight.
-
-
Folding of the G-Quadruplex:
-
Prepare a solution of the oligonucleotide at the desired final concentration (e.g., 5-20 µM) in the folding buffer.
-
For studying hydration effects, prepare a series of samples with increasing concentrations of the co-solute (e.g., 0%, 10%, 20%, 30%, 40% w/v PEG 200).
-
Anneal the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This can be done by placing the samples in a heat block and then turning it off to allow for gradual cooling.
-
-
CD Spectra Acquisition:
-
Turn on the CD spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature using the thermostatted cell holder (e.g., 25°C).
-
Record a blank spectrum using the corresponding folding buffer (with the respective co-solute concentration).
-
Record the CD spectrum of each G-quadruplex sample from 340 nm to 220 nm.
-
Typical parameters: scanning speed of 100 nm/min, 1 nm bandwidth, and an average of 3-5 scans.
-
-
Data Analysis:
-
Subtract the blank spectrum from each sample spectrum.
-
Normalize the CD signal to molar ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * l), where θ is the observed ellipticity in degrees, c is the molar concentration of the DNA, and l is the path length of the cuvette in cm.
-
Analyze the changes in the CD spectra as a function of co-solute concentration. A shift in the characteristic peaks can indicate a change in G-quadruplex topology induced by altered hydration.
-
Expected Results:
-
A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.
-
An anti-parallel G-quadruplex typically shows a positive peak around 295 nm and a negative peak around 260 nm.
-
A hybrid G-quadruplex shows positive peaks at both ~295 nm and ~260 nm.
-
Increasing concentrations of co-solutes like PEG can induce a transition from anti-parallel or hybrid to parallel topologies, which is driven by the loss of the stabilizing water spine[1].
Protocol 2: Probing G-Quadruplex Formation with Dimethyl Sulfate (DMS) Footprinting
DMS footprinting is a chemical probing technique used to identify guanine residues involved in G-tetrad formation. The N7 position of guanines participating in Hoogsteen hydrogen bonding within a G-tetrad is protected from methylation by DMS.
Materials:
-
Folded G-quadruplex DNA sample (prepared as in Protocol 1).
-
DMS (dimethyl sulfate - Caution: highly toxic, handle in a fume hood with appropriate personal protective equipment ).
-
DMS stop buffer (e.g., 1.5 M sodium acetate, 1.0 M β-mercaptoethanol).
-
Piperidine (1 M).
-
Loading dye (e.g., formamide with bromophenol blue and xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Maxam-Gilbert sequencing ladder for the same DNA sequence (optional, for precise band identification).
Procedure:
-
DMS Methylation:
-
To your folded G-quadruplex sample, add DMS to a final concentration of 0.5-1%.
-
Incubate at room temperature for a specific time (e.g., 2-5 minutes). The reaction time may need optimization.
-
Stop the reaction by adding DMS stop buffer.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in water.
-
-
Piperidine Cleavage:
-
Add 1 M piperidine to the methylated DNA.
-
Incubate at 90°C for 30 minutes to induce cleavage at the methylated guanine sites.
-
Lyophilize the sample to remove the piperidine.
-
Resuspend the DNA in loading dye.
-
-
Gel Electrophoresis:
-
Denature the sample by heating at 95°C for 5 minutes before loading.
-
Run the sample on a denaturing polyacrylamide gel alongside a non-treated control and, if available, a Maxam-Gilbert G-lane.
-
-
Analysis:
-
Visualize the DNA bands (e.g., by autoradiography if using radiolabeled DNA, or by staining).
-
Guanine residues that were part of G-tetrads will be protected from DMS methylation and will therefore not show a corresponding band in the cleaved sample lane. The absence of a band at a specific guanine position is indicative of its involvement in G-tetrad formation.
-
Protocol 3: Investigating G-Quadruplex Hydration using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about G-quadruplexes in solution. Specific NMR techniques can be used to observe the water molecules that are closely associated with the G4 structure.
Materials:
-
Lyophilized and purified DNA oligonucleotide.
-
NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0).
-
90% H₂O / 10% D₂O for observing exchangeable protons.
-
99.9% D₂O for observing non-exchangeable protons.
-
NMR spectrometer with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Dissolve the DNA oligonucleotide in the NMR buffer to a final concentration of 0.1-1.0 mM.
-
Anneal the sample as described in Protocol 1.
-
-
1D ¹H NMR for G-tetrad Confirmation:
-
Acquire a 1D ¹H NMR spectrum in 90% H₂O / 10% D₂O.
-
The presence of imino proton signals in the 10.5-12.0 ppm region is a characteristic signature of G-tetrad formation.
-
-
2D NMR for Structural Analysis and Water Observation:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum in 90% H₂O / 10% D₂O with a mixing time of 150-250 ms. This experiment reveals through-space proximities between protons. Cross-peaks between water protons and DNA protons indicate close association and can be used to identify hydration sites. The sign of the NOE can provide information about the residence time of the water molecules[6].
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can be used to complement NOESY data, especially for molecules with correlation times where the NOE is close to zero.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment can be used to unambiguously determine the syn and anti conformation of guanosine residues, which is crucial for defining the G-quadruplex topology.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
-
Assign the proton resonances of the G-quadruplex.
-
Identify and analyze the cross-peaks between water and DNA protons in the NOESY/ROESY spectra to map the hydration patterns.
-
Visualizations
Logical Workflow for Investigating G-Quadruplex Hydration
Caption: Workflow for the investigation of G-quadruplex hydration.
Relationship between Hydration and G-Quadruplex Topology
Caption: The relationship between G-quadruplex topology and hydration patterns.
References
- 1. Water spines and networks in G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Water Spines And Networks In G-Quadruplex Structures" by Kevin Li , '22, Liliya A. Yatsunyk et al. [works.swarthmore.edu]
- 4. Hydration regulates thermodynamics of G-quadruplex formation under molecular crowding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application of Guanosine in Ribozyme Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Guanosine and its derivatives are pivotal molecules in the study of ribozymes, the RNA enzymes that catalyze specific biochemical reactions. As an essential cofactor and nucleophile in various ribozyme classes, understanding its interaction and function is critical for elucidating catalytic mechanisms and for the development of RNA-based therapeutics and biotechnological tools. This document provides detailed application notes and experimental protocols for the use of guanosine in ribozyme research, supported by quantitative data and visual workflows. While the term "guanosine hydrate" is not commonly specified in experimental literature, it is understood that guanosine used in aqueous buffers for biochemical assays is in its hydrated form.
Application Notes
Guanosine plays a multifaceted role in the function of several key classes of ribozymes:
-
Group I Introns: In the self-splicing reaction of group I introns, such as the well-studied Tetrahymena thermophila ribozyme, an exogenous guanosine molecule acts as a nucleophile. Its 3'-hydroxyl group initiates a transesterification reaction by attacking the 5'-splice site, leading to the excision of the intron and ligation of the flanking exons. The binding of guanosine to a specific, highly conserved active site is a critical step that is thermodynamically coupled to the binding of the oligonucleotide substrate.[1][2] This interaction involves a network of hydrogen bonds, including a significant one between the exocyclic amino group of guanosine and the 2'-hydroxyl group of a conserved adenosine residue within the ribozyme's active site.[1] The binding process itself is not a simple one-step event but involves conformational rearrangements of the ribozyme.[3][4]
-
Hairpin and Hammerhead Ribozymes: In contrast to group I introns, some small nucleolytic ribozymes like the hairpin and hammerhead ribozymes have an absolute requirement for a specific guanosine residue within their own sequence or the substrate for catalysis.[5][6] In the hairpin ribozyme, a guanosine immediately 3' to the cleavage site is essential for the chemical step, with its 2-amino group being a critical component of the active site.[5] In the hammerhead ribozyme, a conserved guanine (G12) in the catalytic core acts as a general base, deprotonating the 2'-hydroxyl of the cleavage site nucleotide to initiate the cleavage reaction.[6][7]
-
glmS Ribozyme: This unique ribozyme is a riboswitch that requires glucosamine-6-phosphate (GlcN6P) as a cofactor for its self-cleavage activity. Structural and biochemical studies have identified a conserved guanine residue (G33 in Bacillus anthracis) in the active site that is crucial for catalysis.[8][9] It is proposed that this guanine, in its protonated state, donates a hydrogen bond to stabilize the transition state of the cleavage reaction.[8][9]
-
Guanine Riboswitches: These are structured RNA elements typically found in the 5'-untranslated region of mRNAs that regulate gene expression by binding directly to guanine. This binding induces a conformational change in the RNA, leading to modulation of transcription or translation. The high specificity of these riboswitches for guanine over other purines makes them attractive targets for novel antibacterial drugs. Some variants of the guanine riboswitch class have been found to exhibit altered ligand specificities for xanthine or 2'-deoxyguanosine.[10]
Quantitative Data: Guanosine-Ribozyme Interactions
The binding affinity of guanosine and its analogs to various ribozymes has been quantified through numerous studies. The following tables summarize key dissociation constants (Kd) and Michaelis constants (Km) reported in the literature.
Table 1: Dissociation and Michaelis Constants for Guanosine and Analogs with Group I Ribozymes
| Ribozyme | Ligand | Kd / Km (mM) | Conditions | Reference |
| Tetrahymena thermophila L-21 Sca I | Guanosine (G) | ~0.9 | Equilibrium dialysis, 5°C | [11] |
| Tetrahymena thermophila L-21 Sca I | Guanosine 5'-monophosphate (pG) | ~0.9 | Equilibrium dialysis, 5°C | [11] |
| Tetrahymena thermophila L-21 Sca I | 2'-deoxyguanosine (2'dG) | 0.5 | Equilibrium dialysis, 5°C | [11] |
| Tetrahymena thermophila L-21 Sca I | 3'-deoxyguanosine (3'dG) | ≥ 3 | Equilibrium dialysis, 5°C | [11] |
| Tetrahymena thermophila L-21 Sca I (free ribozyme) | Guanosine (G) | 0.8 ± 0.3 | pH 5.5, 30°C | [12] |
| Tetrahymena thermophila L-21 Sca I (E•S complex) | Guanosine (G) | 0.19 ± 0.03 | pH 5.5, 30°C | [12] |
| Anabaena group I intron (free ribozyme) | Guanosine (G) | 2.5 ± 0.9 | pH 5.5, 30°C | [12] |
| Anabaena group I intron (E•S complex) | Guanosine (G) | 0.54 ± 0.20 | pH 5.5, 30°C | [12] |
| Anabaena group I intron (free ribozyme) | Guanosine 5'-monophosphate (pG) | 0.87 | pH 7.5 | [12] |
| Anabaena group I intron (E•S complex) | Guanosine 5'-monophosphate (pG) | 0.42 | pH 7.5 | [12] |
Table 2: Thermodynamic Parameters for Guanosine 5'-Monophosphate (pG) Binding to Group I Ribozymes
| Ribozyme Complex | ΔG°' (kcal/mol) | ΔH°' (kcal/mol) | ΔS°' (e.u.) | Conditions | Reference |
| Anabaena E•S | - | 3.4 ± 4 | 27 ± 10 | 30°C | [13][14] |
| Tetrahymena E•S | Similar to Anabaena | Negligible | Positive | 30°C | [13][14] |
Experimental Protocols
Protocol 1: Single-Turnover Kinetics of a Group I Ribozyme with Guanosine
This protocol is adapted from studies on the Tetrahymena group I ribozyme to measure the rate of RNA cleavage in the presence of guanosine under single-turnover conditions (ribozyme in excess of substrate).[1]
Materials:
-
L-21 Sca I ribozyme from Tetrahymena thermophila
-
5'-32P-end-labeled oligonucleotide substrate (*S)
-
Guanosine (G) stock solution
-
Reaction Buffer: 45 mM NaHEPES/5 mM NaMOPS, pH 8.1, 50 mM MgCl2
-
Renaturation Buffer: 50 mM NaMOPS, pH 6.9, 10 mM MgCl2
-
Quenching Solution: 8 M urea, 50 mM EDTA, 0.05% xylene cyanol, 0.05% bromophenol blue
-
Polyacrylamide gel (denaturing, e.g., 20%)
-
Phosphorimager and cassettes
Procedure:
-
Ribozyme Renaturation: Dilute the ribozyme stock to a 10-fold excess concentration compared to the final reaction concentration in Renaturation Buffer. Incubate at 50°C for 30 minutes to ensure proper folding.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the renatured ribozyme, Reaction Buffer, and varying concentrations of guanosine. The final ribozyme concentration should be in excess of the substrate (e.g., 1 µM ribozyme).
-
Initiation of Reaction: Initiate the reaction by adding a trace amount of the 5'-32P-end-labeled oligonucleotide substrate (<100 pM) to the reaction mixture. Start a timer immediately. The reaction is typically carried out at 30°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction and quench them by adding to an equal volume of Quenching Solution. Place the quenched samples on ice.
-
Gel Electrophoresis: Separate the cleavage products from the unreacted substrate by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: Quantify the bands corresponding to the substrate and the cleavage product using a phosphorimager. The fraction of cleaved product at each time point is used to determine the observed rate constant (kobs) by fitting the data to a single exponential equation: Fraction cleaved = A(1 - e-kobst), where A is the reaction endpoint.
-
Determining Km for Guanosine: Plot the observed rate constants (kobs) against the concentration of guanosine. Fit the data to the Michaelis-Menten equation to determine kcat and Km for guanosine.
Protocol 2: Equilibrium Dialysis for Measuring Guanosine Binding
This protocol describes a method to determine the dissociation constant (Kd) of guanosine for a ribozyme using equilibrium dialysis.[11]
Materials:
-
Purified ribozyme
-
3H-labeled or 14C-labeled guanosine
-
Dialysis Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM MgCl2)
-
Equilibrium dialysis cells (e.g., 2-chamber microdialysis cells)
-
Dialysis membrane with appropriate molecular weight cutoff (MWCO)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., boiling in EDTA and buffer).
-
Cell Assembly: Assemble the dialysis cells with the prepared membrane separating the two chambers.
-
Sample Loading: In one chamber (the "in" chamber), add a known concentration of the ribozyme in Dialysis Buffer. In the other chamber (the "out" chamber), add the same volume of Dialysis Buffer containing a known concentration of radiolabeled guanosine.
-
Equilibration: Incubate the dialysis cells with gentle agitation at a constant temperature (e.g., 5°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Sampling: After equilibration, carefully withdraw samples from both the "in" and "out" chambers.
-
Radioactivity Measurement: Measure the radioactivity of the samples from each chamber using a scintillation counter.
-
Data Analysis:
-
The concentration of free guanosine is equal to the concentration in the "out" chamber.
-
The concentration of bound guanosine is the total concentration in the "in" chamber minus the concentration in the "out" chamber.
-
The dissociation constant (Kd) can be calculated using the equation: Kd = ([Ribozyme]free * [Guanosine]free) / [Ribozyme-Guanosine complex].
-
Alternatively, perform a Scatchard analysis by plotting [Bound]/[Free] versus [Bound] to determine Kd and the number of binding sites.
-
Signaling Pathways and Catalytic Mechanisms
The catalytic cycle of the Tetrahymena group I ribozyme provides a clear example of guanosine's role in a signaling pathway, where substrate binding and docking trigger conformational changes that facilitate guanosine binding and catalysis.
This diagram illustrates the ordered binding and conformational changes leading to the chemical step. The binding of the oligonucleotide substrate (S) to form an open complex is followed by a docking step to form a closed complex. Guanosine (G) then binds to this closed complex, forming the ternary complex where the transesterification reaction occurs. The formation of a hydrogen bond between guanosine and A261 is a key event that occurs after the initial binding of guanosine, coupling substrate docking to the chemical transformation.[1]
By utilizing these protocols and understanding the fundamental roles of guanosine, researchers can further investigate the intricate mechanisms of ribozymes, paving the way for novel applications in drug development and synthetic biology.
References
- 1. A Rearrangement of the Guanosine-Binding Site Establishes an Extended Network of Functional Interactions in the Tetrahymena Group I Ribozyme Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine binding to the Tetrahymena ribozyme: thermodynamic coupling with oligonucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanosine binds to the Tetrahymena ribozyme in more than one step, and its 2'-OH and the nonbridging pro-Sp phosphoryl oxygen at the cleavage site are required for productive docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraordinarily slow binding of guanosine to the Tetrahymena group I ribozyme: implications for RNA preorganization and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel guanosine requirement for catalysis by the hairpin ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and biology of self-cleaving ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An active-site guanine participates in glmS ribozyme catalysis in its protonated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Active Site Guanine Participates in glmS Ribozyme Catalysis in its Protonated State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Binding of guanosine and 3' splice site analogues to a group I ribozyme: interactions with functional groups of guanosine and with additional nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Conserved thermochemistry of guanosine nucleophile binding for structurally distinct group I ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conserved thermochemistry of guanosine nucleophile binding for structurally distinct group I ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guanosine Derivatives in In Vitro Transcription Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules in a controlled, cell-free environment. This method is pivotal in research and for the production of RNA-based therapeutics, including vaccines and gene therapies. A key component in this process is guanosine and its derivatives, which play critical roles in the initiation and elongation of the RNA transcript. While the term "guanosine hydrate" is not standard in this context, the hydrated forms of guanosine triphosphate (GTP) and guanosine monophosphate (GMP) are essential reagents.
Guanosine triphosphate (GTP) is a primary building block for RNA synthesis, incorporated by RNA polymerases during the elongation of the RNA chain.[1][2] It also frequently serves as the initiating nucleotide, resulting in a 5'-triphosphate cap structure on the nascent RNA molecule, which is crucial for its stability and subsequent translation.[3][]
Alternatively, for applications requiring a 5'-monophosphate RNA, such as enzymatic ligation, guanosine monophosphate (GMP) can be used for non-canonical transcription initiation.[5] Bacteriophage T7 RNA polymerase, a commonly used enzyme in IVT systems, can effectively utilize GMP to start transcription, directly yielding RNA with a 5'-monophosphate end.[5]
These application notes provide a comprehensive guide to the use of GTP and GMP in IVT assays, complete with detailed protocols, quantitative data, and workflow visualizations to aid researchers in designing and executing their experiments.
Data Presentation
Table 1: Standard In Vitro Transcription Reaction Components (GTP-initiated)
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Linearized DNA Template | 0.5-1.0 µg/µL | 25-50 ng/µL | Provides the genetic sequence for transcription.[] |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | Enzyme that catalyzes RNA synthesis.[5] |
| 10X Transcription Buffer | 10X | 1X | Maintains optimal pH and ionic conditions.[5] |
| ATP, CTP, UTP Solution | 10 mM each | 1 mM each | Ribonucleotide building blocks for the RNA chain.[5] |
| GTP Solution | 10 mM | 1 mM | Ribonucleotide building block and initiating nucleotide.[5] |
| RNase Inhibitor | 40 U/µL | 2 U/µL | Protects the synthesized RNA from degradation.[5] |
| Nuclease-free Water | - | To final volume | Solvent for the reaction.[5] |
Table 2: GMP-Initiated In Vitro Transcription Reaction Components
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Linearized DNA Template | 0.5-1.0 µg/µL | 25-50 ng/µL | Provides the genetic sequence for transcription.[5] |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | Enzyme that catalyzes RNA synthesis.[5] |
| 10X Transcription Buffer | 10X | 1X | Maintains optimal pH and ionic conditions.[5] |
| ATP, CTP, UTP Solution | 10 mM each | 1 mM each | Ribonucleotide building blocks for the RNA chain.[5] |
| GMP Solution | 20 mM | 2-10 mM | Initiating nucleotide for 5'-monophosphate RNA.[5] |
| GTP Solution | 10 mM | 1 mM | Ribonucleotide building block for elongation.[5] |
| RNase Inhibitor | 40 U/µL | 2 U/µL | Protects the synthesized RNA from degradation.[5] |
| Nuclease-free Water | - | To final volume | Solvent for the reaction.[5] |
Note: The optimal GMP:GTP ratio may need to be determined empirically for a specific template, with a starting point often being 2:1.[5]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription (GTP-Initiated)
This protocol outlines a standard procedure for synthesizing RNA with a 5'-triphosphate end using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP, GTP)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform
Procedure:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase on a freezer block or on ice.
-
In a nuclease-free microcentrifuge tube on ice, assemble the reaction in the following order:
-
Nuclease-free water
-
10X Transcription Buffer
-
Ribonucleotide solution mix
-
Linearized DNA template
-
RNase Inhibitor
-
-
Gently mix the components by pipetting.
-
Add T7 RNA Polymerase to the reaction mixture, mix gently, and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.[7]
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.[5]
-
Purify the RNA transcript using a suitable column-based kit or phenol:chloroform extraction followed by ethanol precipitation.[7]
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.[7]
Protocol 2: In Vitro Transcription for 5'-Monophosphate RNA (GMP-Initiated)
This protocol is designed to produce RNA with a 5'-monophosphate end by initiating transcription with GMP.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP)
-
Guanosine 5'-monophosphate (GMP) solution
-
Guanosine 5'-triphosphate (GTP) solution
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube on ice, combine the following reagents:
-
Nuclease-free water
-
10X Transcription Buffer
-
Ribonucleotide solution mix (ATP, CTP, UTP)
-
GMP solution
-
GTP solution
-
Linearized DNA template
-
RNase Inhibitor
-
-
Gently mix the components by pipetting.
-
Add T7 RNA Polymerase to the reaction, mix gently, and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.[5]
-
Proceed with optional DNase I treatment and RNA purification as described in Protocol 1.
-
Analyze the products to confirm the presence of a 5'-monophosphate, which can be done indirectly by assessing the efficiency of subsequent ligation reactions.[5]
Visualizations
Caption: General workflow of an in vitro transcription assay.[5]
Caption: Principle of GMP-initiated transcription for 5'-monophosphate RNA.
References
Application Notes and Protocols for Isotope Labeling of Guanosine Hydrate in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1][2] By replacing one or more atoms in a compound with their stable or radioactive isotopes, researchers can track the molecule's participation in metabolic pathways, quantify flux, and elucidate mechanisms of action for therapeutic agents.[1] Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and plays a crucial role in various cellular processes, including signal transduction, energy metabolism, and cellular proliferation.[3][4] Its hydrated form, guanosine hydrate, is often used in experimental settings.
These application notes provide detailed protocols for using isotopically labeled this compound in tracer studies to investigate purine metabolism and associated signaling pathways. The methodologies cover in vitro cell culture experiments and provide insights applicable to in vivo studies.
Applications of Isotopically Labeled this compound
Tracer studies using isotopically labeled this compound are instrumental in several key research areas:
-
Elucidating Purine Metabolism: Tracing the incorporation of labeled guanosine into downstream metabolites like guanosine monophosphate (GMP), guanosine diphosphate (GDP), guanosine triphosphate (GTP), and nucleic acids (RNA).[5] This allows for the quantification of the purine salvage pathway, which recycles purine bases and nucleosides.[5]
-
Investigating Disease Pathophysiology: Studying alterations in guanosine metabolism in diseases such as cancer and neurodegenerative disorders to identify potential therapeutic targets.[5][6]
-
Drug Development and Efficacy Testing: Assessing the impact of novel drugs on purine metabolism and signaling pathways.[5]
-
Signal Transduction Pathway Analysis: Understanding how guanosine and its derivatives modulate intracellular signaling cascades.[3][6]
Commonly Used Isotopes for Labeling this compound
Several stable isotopes are commercially available for labeling guanosine. The choice of isotope depends on the analytical method to be used (Mass Spectrometry or NMR Spectroscopy).
| Isotope(s) | Labeled Molecule Example | Common Analytical Technique |
| ¹³C, ¹⁵N | Guanosine-¹³C₁₀, ¹⁵N₅ hydrate | Mass Spectrometry (MS), NMR Spectroscopy |
| ¹⁵N | Guanosine-¹⁵N₅ | Mass Spectrometry (MS), NMR Spectroscopy |
| Deuterium (²H or D) | Guanosine-8-d-1 | Mass Spectrometry (MS) |
| Tritium (³H) | [³H]Guanosine | Scintillation Counting (for radioactivity) |
Table 1: Common Isotopes for Guanosine Labeling.
Signaling and Metabolic Pathways
Guanosine is a key node in purine metabolism, primarily feeding into the purine salvage pathway. Extracellular guanosine can be transported into the cell and subsequently phosphorylated to GMP, which is then converted to GDP and GTP. These nucleotides are essential for RNA synthesis and cellular signaling.
Figure 1. Metabolic fate of isotopically labeled this compound.
Guanosine also modulates several signaling pathways, often through its interaction with adenosine receptors and G-proteins.[3][6]
Figure 2. Guanosine-mediated signaling pathways.
Experimental Protocols
The following protocols provide a general framework for conducting tracer studies with isotopically labeled this compound in cell culture.
Figure 3. General experimental workflow for guanosine tracer studies.
Protocol 1: In Vitro Labeling of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Isotopically labeled this compound (e.g., ¹³C₁₀, ¹⁵N₅-Guanosine hydrate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% in water, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Labeling:
-
Prepare a stock solution of isotopically labeled this compound in sterile water or DMSO.
-
On the day of the experiment, replace the existing medium with fresh medium containing the desired concentration of labeled this compound (e.g., 10-100 µM).
-
Incubate the cells for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Metabolite Quenching and Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.[6]
-
Incubate at -20°C for at least 30 minutes.
-
Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Guanosine Metabolites
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 50% methanol in water)
-
LC-MS/MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of reconstitution solvent.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a HILIC column.
-
Use a gradient of mobile phases, for example:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0
-
Mobile Phase B: 90% acetonitrile with 10 mM ammonium acetate, pH 9.0
-
-
Run a gradient to separate the polar metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode for the detection of nucleotides.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and product ions of unlabeled and labeled guanosine, GMP, GDP, and GTP.
-
The mass shift corresponding to the isotopic label will allow for the differentiation and quantification of the labeled species.
-
Protocol 3: NMR Spectroscopy Analysis of Labeled Guanosine Metabolites
Materials:
-
Dried metabolite extracts
-
NMR buffer (e.g., phosphate buffer in D₂O with a chemical shift reference like TSP)
-
NMR spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in NMR buffer.
-
NMR Data Acquisition:
-
Acquire 1D ¹H and 2D ¹H-¹³C HSQC spectra to identify and quantify labeled metabolites.
-
The incorporation of ¹³C will result in characteristic splitting patterns in the ¹H spectrum and cross-peaks in the HSQC spectrum, allowing for the determination of labeling patterns.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the labeled and unlabeled forms of guanosine and its metabolites to determine the extent of isotope incorporation over time.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
| Time (minutes) | Intracellular ¹³C₁₀,¹⁵N₅-Guanosine (pmol/mg protein) | ¹³C₁₀,¹⁵N₅-GMP (pmol/mg protein) | ¹³C₁₀,¹⁵N₅-GDP (pmol/mg protein) | ¹³C₁₀,¹⁵N₅-GTP (pmol/mg protein) |
| 0 | 0 | 0 | 0 | 0 |
| 15 | Data | Data | Data | Data |
| 30 | Data | Data | Data | Data |
| 60 | Data | Data | Data | Data |
| 120 | Data | Data | Data | Data |
Table 2: Example Data Table for Time-Course Analysis of Labeled Guanosine Metabolites.
| Experimental Condition | Guanosine Salvage Flux (nmol/mg protein/hr) | De Novo Purine Synthesis Flux (nmol/mg protein/hr) |
| Control | Data | Data |
| Drug Treatment A | Data | Data |
| Drug Treatment B | Data | Data |
Table 3: Example Data Table for Metabolic Flux Analysis under Different Conditions.
Conclusion
Isotope labeling of this compound is a versatile and informative technique for studying purine metabolism and signaling. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute tracer studies to gain deeper insights into the roles of guanosine in health and disease. Careful optimization of labeling conditions and analytical methods is crucial for obtaining high-quality, reproducible data.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine Prevents Spatial Memory Impairment and Hippocampal Damage Following Amyloid-β1–42 Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Guanosine Analogs in Antiviral Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine, a purine nucleoside, and its synthetic analogs represent a cornerstone in the field of antiviral chemotherapy. While guanosine hydrate itself serves as a critical starting material in the synthesis of these potent therapeutic agents, it is the structural modifications of the guanosine molecule that impart significant antiviral activity. These analogs function primarily by interfering with viral nucleic acid replication, often demonstrating high selectivity for virus-infected cells and offering a broad spectrum of activity against various DNA and RNA viruses.
This document provides detailed application notes on the antiviral properties of key guanosine analogs, protocols for essential in vitro assays to determine their efficacy and cytotoxicity, and visual representations of their mechanisms of action and experimental workflows.
Application Notes: Key Guanosine Analogs
Guanosine analogs exert their antiviral effects through diverse mechanisms, tailored to the specific enzymes and replication strategies of different viruses.
Acyclovir
Acyclovir is a synthetic acyclic guanosine analog renowned for its potent activity against herpesviruses, particularly Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2][3] Its selectivity stems from its mechanism of action, which is dependent on viral-specific enzymes.[4]
Mechanism of Action:
-
Selective Phosphorylation: Acyclovir is preferentially phosphorylated to acyclovir monophosphate by viral thymidine kinase (TK), an enzyme present in much higher concentrations in herpesvirus-infected cells than in uninfected host cells.[4]
-
Conversion to Active Form: Host cell kinases then convert the monophosphate to acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, for which it has a much higher affinity than for the host cell's DNA polymerase.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.
Ganciclovir
Ganciclovir, another acyclic guanosine analog, is a primary therapeutic agent for Cytomegalovirus (CMV) infections, especially in immunocompromised individuals.[5][6][7][8]
Mechanism of Action:
-
Initial Phosphorylation: In CMV-infected cells, ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral phosphotransferase UL97.[9]
-
Conversion to Triphosphate: Cellular kinases subsequently catalyze the formation of ganciclovir diphosphate and triphosphate.
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can also be incorporated into the viral DNA, leading to the termination of DNA elongation.[9]
Ribavirin
Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[10][11][12][13][14] Its multifaceted mechanism of action contributes to its wide range of activity.
Mechanism of Action:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the cellular enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis.[11]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of some viruses.
-
Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the viral genome can induce mutations, leading to the production of non-viable viral progeny.
-
Immunomodulation: Ribavirin can also modulate the host immune response, enhancing the clearance of viral infections.
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of key guanosine analogs against various viruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication or cytopathic effect. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of uninfected host cells. The Selectivity Index (SI), calculated as CC50/IC50 (or EC50), is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of Acyclovir
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| HSV-1 | Vero | 0.85 | [1] |
| HSV-2 | Vero | 0.86 | [1] |
| HSV-1 (Clinical Isolates) | - | 0.38 ± 0.23 µg/mL | [2] |
| HSV-2 (Clinical Isolates) | - | 0.50 ± 0.32 µg/mL | [2] |
| VZV | - | 1.125 mg/L | [15] |
Table 2: Antiviral Activity of Ganciclovir
| Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| CMV (Clinical Isolates) | - | 1.7 (mean) | [5] |
| CMV (AD169 strain) | - | 5.36 ± 0.12 | [16] |
| CMV (Clinical Isolates) | - | 3.78 ± 1.62 | [16] |
Table 3: Antiviral Activity of Ribavirin
| Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | SI | Reference |
| Dengue Virus (type 2) | Vero | - | - | - | [11] |
| Yellow Fever Virus 17D | Vero | - | - | - | [11] |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 µg/mL (approx. 15.3) | - | - | [11] |
| Hepatitis C Virus (HCV) | - | 7 | 19 | 2.7 | [12] |
| 2009 H1N1 Influenza A | - | - | - | - | [13] |
| SARS-CoV-2 | Vero | 109.50 | - | - | [17] |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (guanosine analog) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium.
-
Overlay medium (e.g., containing 1% methylcellulose or agarose).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the guanosine analog in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, remove the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that causes a 50% reduction in the number of plaques.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxicity of the antiviral compounds on the host cells.
Materials:
-
Host cells in a 96-well plate.
-
Test compound (guanosine analog) at various concentrations.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the guanosine analog. Include a cell control with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Acyclovir.
Caption: Multifaceted mechanism of action of Ribavirin.
Experimental Workflows
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Therapeutic Drug Monitoring of Ganciclovir in Cytomegalovirus-Infected Patients With Solid Organ Transplants and Its Correlation to Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Narrow therapeutic window of ribavirin as an inhibitor of nitric oxide synthesis is broadened by macromolecular prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Guanosine in Elucidating RNA Splicing Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of guanosine and its derivatives as cofactors in the study of RNA splicing, with a particular focus on Group I self-splicing introns. Detailed protocols for in vitro splicing assays are provided to facilitate research into splicing mechanisms and the development of potential therapeutic interventions.
Introduction to Guanosine-Dependent RNA Splicing
RNA splicing is a fundamental process in gene expression where non-coding intervening sequences (introns) are removed from a precursor messenger RNA (pre-mRNA) and the coding sequences (exons) are ligated together. A fascinating subset of introns, known as Group I introns, are ribozymes, meaning the intron RNA itself can catalyze its own excision without the need for a protein-based spliceosome. This self-splicing activity is critically dependent on an exogenous guanosine cofactor (such as guanosine, GMP, GDP, or GTP).[1][2] The 3'-hydroxyl group of the guanosine molecule initiates a two-step transesterification reaction, making it an indispensable tool for studying the catalytic activity of these ribozymes.[2][3][4]
Mechanism of Group I Intron Self-Splicing
The self-splicing of Group I introns proceeds through two sequential transesterification reactions, as illustrated in the pathway below. This process is initiated by a nucleophilic attack from the 3'-OH of an exogenous guanosine cofactor at the 5' splice site.[4][5]
Quantitative Data for In Vitro Splicing Assays
The efficiency and kinetics of guanosine-dependent self-splicing are influenced by various factors, including the concentrations of the guanosine cofactor, magnesium ions, and other buffer components. The following tables summarize key quantitative data from studies on the Tetrahymena thermophila and other Group I introns.
Table 1: Reaction Conditions for In Vitro Self-Splicing Assays
| Parameter | Concentration/Condition | Organism/System | Reference |
| Guanosine Cofactor (GTP) | 1 µM - 1 mM | Tetrahymena thermophila | [2][6] |
| MgCl₂ | 5 - 200 mM | Tetrahymena thermophila, Candida | [2][5][6] |
| Monovalent Cation (e.g., (NH₄)₂SO₄, NaCl) | 25 - 100 mM | Tetrahymena thermophila | [2][7] |
| pH | 7.0 - 8.0 | Tetrahymena thermophila | [6] |
| Temperature | 30 - 50 °C | Tetrahymena thermophila | [6][7] |
| Precursor RNA | 50 nM | Pneumocystis carinii | [7] |
Table 2: Kinetic Parameters for Guanosine in Self-Splicing
| Parameter | Value | Substrate | Organism/System | Reference |
| Km (Guanosine) | 21 µM | Pre-rRNA | Tetrahymena thermophila | [8] |
| kcat | 0.52 min⁻¹ | Pre-rRNA | Tetrahymena thermophila | [8] |
| Kd (Guanosine) | ~0.9 mM | L-21 ScaI ribozyme | Tetrahymena thermophila | [9] |
| Kd (Guanosine 5'-monophosphate) | ~0.9 mM | L-21 ScaI ribozyme | Tetrahymena thermophila | [9] |
Experimental Protocols
Protocol 1: In Vitro Self-Splicing Assay for a Group I Intron
This protocol describes a standard method for analyzing the self-splicing of a radiolabeled pre-mRNA transcript in vitro.
Materials:
-
Linearized plasmid DNA containing the Group I intron sequence downstream of a T7 promoter.
-
T7 RNA polymerase and transcription buffer.
-
[α-³²P]UTP or [α-³²P]GTP.
-
RNase-free water, buffers, and tubes.
-
Splicing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM (NH₄)₂SO₄, 10 mM MgCl₂).[7]
-
Guanosine triphosphate (GTP) solution.
-
Stop solution (e.g., 90% formamide, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).[10]
-
Denaturing polyacrylamide gel (6-8%).
-
Phosphor imager or autoradiography film.
Workflow:
Procedure:
-
In Vitro Transcription of Radiolabeled Pre-mRNA:
-
Set up an in vitro transcription reaction using the linearized plasmid template, T7 RNA polymerase, and a nucleotide mix containing [α-³²P]UTP or [α-³²P]GTP to internally label the RNA transcript.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Treat with DNase I to remove the DNA template.
-
-
RNA Purification:
-
Purify the radiolabeled pre-mRNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation or a column-based RNA purification kit.
-
Resuspend the purified RNA in RNase-free water.
-
-
Splicing Reaction Setup:
-
Initiation and Incubation:
-
Quenching the Reaction:
-
Stop each time point by adding an equal volume of stop solution.
-
-
Analysis of Splicing Products:
-
Denature the samples by heating at 95°C for 2-5 minutes.
-
Separate the RNA products (pre-mRNA, ligated exons, intron-lariat, and free intron) on a denaturing polyacrylamide gel.
-
Dry the gel and visualize the radiolabeled RNA bands using a phosphor imager or by exposing it to autoradiography film. The relative intensities of the bands can be quantified to determine the splicing efficiency.
-
Protocol 2: High-Throughput Screening (HTS) for Inhibitors of Group I Intron Splicing
This protocol is adapted for screening small molecule libraries for inhibitors of guanosine-dependent self-splicing.
Principle: This assay utilizes a radiolabeled guanosine cofactor ([α-³²P]GTP) to initiate the splicing of a non-radiolabeled pre-mRNA.[7] The incorporation of the labeled guanosine into the excised intron allows for the quantification of splicing activity. Inhibition of splicing results in a decreased amount of radiolabeled intron.
Materials:
-
Unlabeled pre-mRNA from a Group I intron (e.g., from Pneumocystis carinii).[7]
-
[α-³²P]GTP.
-
Splicing buffer.
-
Small molecule library dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Trichloroacetic acid (TCA).
-
Nitrocellulose filter plates.
-
Scintillation counter.
Logical Flow of the HTS Assay:
Procedure:
-
Plate Preparation:
-
Dispense the small molecule compounds (e.g., to a final concentration of 20 µM) into the wells of a 96-well plate.[3] Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor if available).
-
-
Reaction Mix Preparation:
-
Prepare a master mix containing the unlabeled pre-mRNA (e.g., 50 nM final concentration) in splicing buffer.[7]
-
Add the master mix to each well of the 96-well plate.
-
-
Initiation and Incubation:
-
Stopping and Precipitation:
-
Stop the reaction by adding cold TCA to each well to precipitate the RNA.[7]
-
-
Filtration and Washing:
-
Transfer the contents of each well to a nitrocellulose filter plate.
-
Wash the wells to remove unincorporated [α-³²P]GTP.
-
-
Detection and Analysis:
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
A decrease in radioactivity compared to the control wells indicates inhibition of the splicing reaction. Wells with significantly lower counts are considered "hits".
-
Applications in Drug Development
The study of guanosine-dependent RNA splicing has significant implications for drug development. Group I introns are found in various pathogenic organisms, including fungi and bacteria, but are absent in humans.[11] This makes the splicing mechanism of these introns an attractive target for the development of novel antimicrobial agents. The high-throughput screening protocol described above is a powerful tool for identifying small molecules that can specifically inhibit this process, potentially leading to new therapeutic strategies. Furthermore, understanding the intricate details of RNA-ligand interactions at the guanosine binding site can inform the rational design of more potent and selective inhibitors.
References
- 1. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro splicing of the ribosomal RNA precursor of Tetrahymena: involvement of a guanosine nucleotide in the excision of the intervening sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Group I introns: Structure, splicing and their applications in medical mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of group I introns in generating circular RNAs as vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The in vitro splicing reaction studied by Bass & Cech | Chegg.com [chegg.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Group I catalytic intron - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
"Guanosine hydrate" stability and degradation pathways
This technical support center provides comprehensive guidance on the stability and degradation pathways of Guanosine Hydrate for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is the hydrated form of guanosine, a purine nucleoside. It is crucial for various biological processes and is often used in pharmaceutical research and development. Due to its hygroscopic nature and sensitivity to certain conditions, proper storage is essential to maintain its integrity.[1]
Recommended Storage Conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry place, protected from moisture and light. The recommended storage temperature is typically between 2-8°C.[1]
-
Solutions: Aqueous solutions of guanosine should be prepared fresh for immediate use whenever possible. For short-term storage, solutions can be aliquoted and stored at -20°C.[1] It is not recommended to store aqueous solutions for more than one day.
Q2: What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways:
-
Hydrolysis: The N-glycosidic bond between the guanine base and the ribose sugar is prone to cleavage under both acidic and basic conditions. This results in the formation of guanine and ribose. Purine nucleosides like guanosine are generally less stable to acid hydrolysis compared to pyrimidine nucleosides.[1][2]
-
Oxidation: The guanine moiety is the most easily oxidized of the DNA bases.[3][4] Oxidative stress, for example from hydrogen peroxide or other reactive oxygen species, can lead to the formation of various degradation products, with 8-oxo-guanine being a major and well-studied product.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is recommended to handle guanosine and its solutions with protection from light.[1][6]
Q3: What are the expected degradation products of this compound?
The primary degradation products depend on the degradation pathway:
-
Hydrolysis: Guanine and D-ribose.
-
Oxidation: 8-oxo-guanine, guanidinohydantoin, spiroiminodihydantoin, and others.[3][7]
-
Further Degradation: Guanine, a primary degradation product, can be further metabolized to xanthine and then to uric acid.
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC chromatogram of a guanosine sample.
-
Possible Cause 1: Anomerization. In solution, guanosine can exist in equilibrium with its β-anomer, which may appear as a separate peak in the chromatogram.
-
Solution: Utilize an HPLC method with sufficient resolution to separate anomers. Chiral chromatography can be employed if baseline separation is required.
-
-
Possible Cause 2: Degradation. The unexpected peaks could be degradation products such as guanine or 8-oxo-guanine due to improper sample handling or storage.
-
Solution: Analyze the sample for the presence of known degradation products using analytical standards. Review your sample preparation and storage procedures to minimize exposure to harsh pH, high temperatures, and light.[1] Prepare solutions fresh before use.
-
Issue 2: The biological activity of my guanosine solution has decreased over time.
-
Possible Cause: Chemical Degradation. The loss of activity is likely due to the degradation of guanosine into inactive or less active products.
-
Solution: Re-evaluate your storage conditions. Ensure that solid this compound is stored in a desiccated environment at the recommended temperature.[1] For solutions, prepare them fresh or store them as frozen aliquots for short periods.[1] It is advisable to perform a purity analysis of your sample using a stability-indicating HPLC method.
-
Issue 3: I am observing poor recovery of guanosine from my samples.
-
Possible Cause 1: Adsorption to surfaces. Guanosine may adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glassware or low-adsorption plasticware. Include a small amount of organic solvent or a non-ionic surfactant in your sample diluent if compatible with your downstream applications.
-
-
Possible Cause 2: Precipitation. Guanosine has limited solubility in aqueous buffers. Changes in pH or temperature can cause it to precipitate out of solution.
-
Solution: Ensure that the concentration of guanosine in your solution is below its solubility limit under the storage and experimental conditions. You may need to adjust the pH or use a co-solvent to improve solubility.
-
Quantitative Stability Data
The following tables summarize representative data on the stability of guanosine under various stress conditions. Note that specific kinetic data for this compound is limited; the data presented is based on studies of guanosine and should be considered as a guideline.
Table 1: Effect of pH on Guanosine Hydrolysis
| pH | Temperature (°C) | Condition | Approximate Half-life (t½) | Primary Degradant |
| 1.0 | 37 | 0.1 M HCl | Hours to days | Guanine |
| 7.0 | 37 | Neutral Buffer | Stable for extended periods | - |
| 13.0 | 37 | 0.1 M NaOH | Days to weeks | Guanine |
This table provides a qualitative representation of stability. Actual rates will vary with buffer composition and exact temperature.
Table 2: Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Parameters | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60°C for 2-8 hours | Guanine, Ribose |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60°C for 2-8 hours | Guanine, Ribose |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | 8-oxo-guanine, and other oxidized species |
| Thermal Degradation | 60-80°C for 24-72 hours | Guanine and other minor products |
| Photodegradation | Exposure to UV (254 nm) and/or visible light | Complex mixture of degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer at neutral pH) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C in a controlled temperature chamber.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber).
3. Time-Point Sampling:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the peak area of guanosine.
Protocol 2: Stability-Indicating HPLC Method for Guanosine and Its Degradants
This method is designed to separate guanosine from its primary degradation product, guanine.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), pH adjusted to 3.9 with Formic Acid[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2. Standard Preparation:
-
Prepare stock solutions of guanosine and guanine standards (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to fall within the range of the calibration curve.
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Identify and quantify guanosine and its degradation products by comparing their retention times and peak areas to those of the standards.
-
Calculate the percentage of degradation at each time point under each stress condition.
Degradation Pathways and Experimental Workflows
Caption: Acid/Base catalyzed hydrolysis of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications | MDPI [mdpi.com]
- 3. Products of Oxidative Guanine Damage Form Base Pairs with Guanine [mdpi.com]
- 4. On the epigenetic role of guanosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concordance of hydrogen peroxide–induced 8-oxo-guanine patterns with two cancer mutation signatures of upper GI tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting "Guanosine hydrate" synthesis reactions
Guanosine Hydrate Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I experiencing low yields in my this compound synthesis?
Low yields can stem from several factors, including incomplete reactions, degradation of the product, or inefficient isolation.
Potential Causes and Solutions:
-
Incomplete Silylation: If using a protection strategy, incomplete silylation of guanosine can hinder the subsequent reaction.[1]
-
Solution: Ensure anhydrous conditions by drying the starting guanosine and using anhydrous solvents like pyridine or DMF. Use an adequate excess of the silylating agent (e.g., TBDMS-Cl) and imidazole.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.
-
Solution: For etherification reactions, cesium carbonate (Cs₂CO₃) in anhydrous THF has been shown to be effective.[1] Screen different solvents and bases to find the optimal conditions for your specific reaction.
-
-
Product Degradation: Guanosine and its derivatives can be susceptible to degradation under harsh acidic or basic conditions, or elevated temperatures.
-
Solution: Maintain the recommended pH range and temperature for your specific protocol. If purification involves heating, minimize the duration.
-
-
Inefficient Purification: Product loss can occur during filtration, extraction, or chromatography.
-
Solution: When isolating the product by precipitation, ensure the solution is sufficiently cooled to maximize crystal formation.[2] If using column chromatography, select a solvent system that provides good separation without causing product degradation.
-
My this compound crystals are very small. How can I obtain larger crystals?
The formation of small crystallites is a common issue in guanine and guanosine crystallization.[3] Crystal size is heavily influenced by nucleation and growth rates, which are controlled by factors like supersaturation and pH.
Potential Causes and Solutions:
-
High Supersaturation: Rapidly creating a highly supersaturated solution leads to fast nucleation and the formation of many small crystals.[4][5]
-
Incorrect pH: The pH of the solution significantly impacts guanosine's solubility and the stability of different crystal forms.[7]
-
Solution: Employ a pH-induced crystallization method. By starting with a guanosine solution at a low or high pH (where it is more soluble) and gradually neutralizing it, you can control the crystallization process and encourage the growth of larger crystals.[3]
-
-
Enzyme-Mediated Synthesis: An enzymatic approach can control the rate of guanine (precursor) production, leading to more controlled crystallization.
-
Solution: Using purine nucleoside phosphorylase (PNP) to slowly convert guanosine to guanine can regulate supersaturation and yield larger crystals of a specific polymorph.[5]
-
I am getting the anhydrous form instead of the desired this compound. How can I control the polymorphism?
Guanine and its nucleosides can crystallize in different forms (polymorphs), such as anhydrous or monohydrate.[3] The desired polymorph is often kinetically or thermodynamically favored under specific conditions.
Potential Causes and Solutions:
-
pH Control: The stable tautomer of guanine in solution, which is pH-dependent, influences the resulting crystal phase.[3][7]
-
Solution: Systematically control the final pH of the crystallization medium. Guanine monohydrate is often obtained from highly acidic solutions (pH ~1–3), while a mixture of monohydrate and anhydrous forms may appear at higher pH values (~4–6).[3]
-
-
Solvent System: The solvent plays a critical role. The transformation from an amorphous or hydrated form to an anhydrous form can occur under specific solvent conditions.[4][5]
-
Solution: Crystallization from aqueous solutions is key to obtaining the hydrate form. Avoid polar aprotic solvents like DMSO if the anhydrous form is not desired, as these are often used for anhydrous crystallization.[3][7] The presence of water is essential for the formation and stability of the hydrate.[8][9]
-
-
Kinetic vs. Thermodynamic Control: The initially formed crystals (kinetic product) may not be the most stable form. Guanine monohydrate can be the first to form, which may then transform into the more stable anhydrous form over time in suspension.[3]
-
Solution: Isolate the crystals promptly once the desired hydrate form has crystallized. Storing the crystals dry can prevent solid-state transformations.[3]
-
My final product is impure. What are the common side products and how can I avoid them?
Impurities can arise from side reactions, incomplete reactions, or degradation of starting materials or products.[10]
Potential Causes and Solutions:
-
Side Reactions at the Guanine Base: The guanine residue has multiple reactive sites.
-
Solution: Use appropriate protecting groups for the exocyclic amine and hydroxyl groups of the ribose sugar to prevent unwanted side reactions like N2-acetylation.[11]
-
-
Formation of Azines: When using hydrazine in a reaction, azine formation can be a competing side reaction.[12]
-
Solution: Use a slight excess of the hydrazine reactant and maintain careful control over the stoichiometry to minimize azine formation.[12]
-
-
Starting Material Impurities: The purity of the initial guanosine or other reagents is critical.
-
Solution: Use high-purity, well-characterized starting materials. A list of potential impurities in guanine-related compounds is available from various suppliers.[13]
-
-
Degradation during Workup: Exposure to harsh conditions during purification can generate impurities.
-
Solution: Use mild conditions for purification. For example, if adjusting pH, do so carefully to avoid extremes that could cause hydrolysis or other degradation.
-
Quantitative Data Summary
Table 1: Influence of pH on Guanine Crystal Polymorphism
| Final pH Range | Predominant Crystal Form | Reference |
| ~1 - 3 | Guanine Monohydrate | [3] |
| ~4 - 6 | Mixture of Monohydrate and Anhydrous Guanine | [3] |
| ~14 (Extremely Basic) | Disodium Guanine Heptahydrate Salt | [3] |
Table 2: Effect of Phosphate Buffer Concentration on Guanosine to Guanine Conversion Rate (Enzyme-Mediated Synthesis)
| Phosphate Buffer Concentration | Initial Conversion Rate (0-6h) | % Conversion after 24h | Resulting Polymorph | Reference |
| 50 mM | 48 µM h⁻¹ | 70% | β-Anhydrous Guanine | [5] |
| 75 mM | 26 µM h⁻¹ | 53% | α-Anhydrous Guanine | [5] |
| 100 mM | 21 µM h⁻¹ | 39% | α-Anhydrous Guanine | [5] |
Experimental Protocols
Protocol 1: pH-Induced Crystallization of Guanine Monohydrate
This protocol is adapted from methods described for controlling guanine crystal size and polymorphism.[3][7]
Objective: To synthesize guanine monohydrate crystals by controlling the pH.
Materials:
-
Guanine
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Deionized Water
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Dissolution: Prepare a solution of guanine in an acidic aqueous medium. For example, dissolve guanine in 1 M HCl to achieve a desired concentration (e.g., 0.013 M).[3] Stir until all solids are completely dissolved.
-
pH Adjustment: While stirring continuously, slowly add 1 M NaOH dropwise to the solution. Monitor the pH of the solution using a calibrated pH meter.
-
Crystallization: As the pH increases towards neutral, the solubility of guanine will decrease, leading to nucleation and crystal growth. The rate of NaOH addition is critical; a slower rate generally promotes the growth of larger crystals.[3]
-
Target pH: Continue adding NaOH until the target pH for guanine monohydrate formation (e.g., pH ~3) is reached and stabilized.[3]
-
Isolation: Allow the suspension to stir for a defined period to ensure complete crystallization. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with deionized water to remove any residual salts. Dry the crystals under vacuum at a low temperature. Note: Guanine monohydrate is stable when stored dry under ambient conditions.[3]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low yields.
Experimental Workflow for pH-Induced Crystallization
Caption: Workflow for pH-induced synthesis of this compound.
Logical Relationship between pH and Guanine Crystal Form
Caption: Influence of solution pH on the resulting guanine crystal form.
References
- 1. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydration water drives the self-assembly of guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanosine Dianions Hydrated by One to Four Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Guanosine Hydrate Precipitation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the yield of guanosine hydrate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for unexpected guanosine precipitation in my aqueous solution?
A1: The primary cause of guanosine precipitation from aqueous solutions is its inherently low solubility at a neutral pH.[1] If the concentration of guanosine exceeds its solubility limit under the given conditions of temperature and pH, it will precipitate out of the solution.[1] Another frequent issue is a shift in pH towards neutral after dissolving the compound in a basic or acidic solution; this neutralization significantly reduces guanosine's solubility, leading to precipitation.[1][2]
Q2: How does temperature influence the solubility and precipitation of guanosine?
A2: Temperature is a critical factor. Guanosine is more soluble in boiling water than in cold water.[1] For stock solutions in DMSO, warming the solution to 37-60°C can help dissolve higher concentrations.[1] Consequently, if a solution prepared at a higher temperature is cooled to room temperature or refrigerated, precipitation is likely to occur. This process can often be reversed by gently warming the solution.[1]
Q3: Can I increase the solubility of guanosine in aqueous solutions by adjusting the pH?
A3: Yes, adjusting the pH can significantly enhance guanosine's solubility. It is more soluble in dilute acidic or basic solutions (e.g., 0.1 M NaOH) compared to neutral water.[1][2] However, it is crucial to remember that adjusting the pH back towards neutral will likely cause the guanosine to precipitate as its solubility decreases.[1] This property can be intentionally used to induce crystallization.[2]
Q4: What are the different crystalline forms of guanosine I should be aware of?
A4: Guanosine can exist in different hydrated and anhydrous forms. Research has detailed the reversible dehydration and hydration process between guanosine dihydrate and anhydrous guanosine.[3] Additionally, two other hydrated phases, termed hydrated guanosine I and II, have been identified.[3] The specific form obtained can be influenced by factors like temperature and hydration level.
Q5: My guanosine stock solution stored at -20°C has precipitated. Is it still viable?
A5: Yes, the solution is likely still usable. Precipitation upon cooling or freezing is a common occurrence due to decreased solubility at lower temperatures.[1] To use the solution, you can gently warm it to 37°C and use sonication or an ultrasonic bath to help redissolve the precipitate completely before use.[1] To minimize this issue, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately after diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Concentration Exceeds Aqueous Solubility. The final concentration of guanosine in the aqueous buffer is likely above its solubility limit at that specific pH and temperature. Guanosine is only sparingly soluble in aqueous buffers.[4]
-
Solution 1: First, try further diluting the solution with more aqueous buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve guanosine in DMSO and then dilute it with the aqueous buffer of choice.[4] The solubility is approximately 0.16 mg/ml in a 1:5 DMSO:PBS (pH 7.2) solution.[4]
-
Solution 2: Gently warm the final aqueous solution while stirring to see if the precipitate redissolves. However, be aware it may precipitate again upon cooling.[1]
Issue: Guanosine precipitation is slow and yields are inconsistent.
-
Possible Cause 1: Suboptimal Supersaturation Rate. The rate at which supersaturation is achieved plays a crucial role in determining the crystallization outcome.[5]
-
Solution 1: Control the rate of pH adjustment. A slow, dropwise change in pH can induce fewer nucleation events, potentially leading to larger crystals and more controlled precipitation.[2] Conversely, a rapid change in pH can create high supersaturation, favoring the formation of metastable forms.[5]
-
Possible Cause 2: Inconsistent Temperature Control. Temperature fluctuations affect solubility and nucleation rates.
-
Solution 2: Implement a controlled cooling process. Heating an acidic or basic guanosine solution and then cooling it at a predetermined rate can be used to induce crystallization in a more controlled manner.[6]
Issue: The solid precipitate is amorphous or the wrong polymorph.
-
Possible Cause 1: Rapid Precipitation. Very rapid changes in conditions (like a fast pH shift or crash cooling) can lead to the formation of amorphous solids or metastable polymorphs.[5][7]
-
Solution 1: Slow down the precipitation process. This can be achieved by slowing the addition of an anti-solvent or by a more gradual temperature or pH change.[2][7]
-
Possible Cause 2: Solvent Effects. The solvent system can influence which polymorph is formed. For example, hydrated amorphous guanine converts to α-AG in water but to β-AG in organic solvents like DMSO.[5]
-
Solution 2: Experiment with different solvent or anti-solvent systems to target the desired crystal form.
Data Presentation
Table 1: Guanosine Solubility in Various Solvents
| Solvent | Concentration | Temperature | Notes | Citation |
| DMSO | ~30 mg/mL | Not Specified | Recommended for stock solutions. | [4] |
| DMSO | Up to 12.5 mg/mL | Room Temp | Can be enhanced by warming to 60°C and sonication. | [1] |
| Water | Sparingly soluble | Cold | Solubility is very low at neutral pH. | [1] |
| Water | More soluble | Boiling | Temperature significantly increases solubility. | [1] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | Not Specified | For diluted aqueous working solutions. | [4] |
| Dilute Acidic/Basic Solutions | More soluble than neutral water | Not Specified | e.g., 0.1 M NaOH. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Guanosine Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid guanosine powder in a sterile conical tube.[1]
-
Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., 10-30 mg/mL).[1][4] Using DMSO that has absorbed moisture can reduce solubility.[1]
-
Dissolution: Securely cap the tube and vortex thoroughly. If a precipitate remains, warm the tube in a water bath (37°C to 60°C) and sonicate for 10-15 minutes until the solution is clear.[1]
-
Storage: Once fully dissolved, dispense the stock solution into smaller, single-use sterile aliquots. Store these at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to prevent degradation from freeze-thaw cycles.[1]
Protocol 2: pH-Induced Precipitation of this compound from an Aqueous Solution
This protocol is adapted from methods used for guanine crystallization, which relies on the same pH-dependent solubility principle.[2]
-
Initial Dissolution: Prepare a solution of guanosine in a dilute basic solution (e.g., 0.1 M NaOH) or a dilute acidic solution (e.g., 0.1 M HCl) where its solubility is high.[1][2] Stir until all solid is dissolved. Warming may be required.
-
Filtration: Filter the solution using a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved impurities.[2]
-
Induce Precipitation: Slowly add a neutralizing agent drop-by-drop while constantly stirring the solution. For a basic solution, add a dilute acid (e.g., 0.1 M HCl). For an acidic solution, add a dilute base (e.g., 0.1 M NaOH).[2]
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter. Precipitation of this compound is expected as the pH approaches neutral (pH ~7).[1][2]
-
Maturation: Once the desired pH is reached and precipitation has occurred, allow the suspension to mature for a predetermined period. This can be done at a constant temperature (e.g., room temperature or cooled) to allow for crystal growth and equilibration.[6]
-
Collection: Collect the precipitated this compound crystals by filtration (e.g., using a Buchner funnel) or centrifugation.
-
Washing & Drying: Wash the collected crystals with cold deionized water to remove residual salts, and then dry them under appropriate conditions (e.g., in a vacuum oven at a mild temperature) to obtain the final product.
Mandatory Visualizations
Caption: Troubleshooting workflow for guanosine precipitation.
Caption: Key factors influencing this compound precipitation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. WO2017221245A1 - Synthetic co-crystals of anhydrous guanine and process for preparing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Guanosine Hydrate Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of guanosine hydrate.
Troubleshooting Guide
Problem 1: Low Yield After Recrystallization
Q1: My final yield of this compound crystals is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in crystallization processes. Several factors could be contributing to this problem.
Possible Causes & Solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product remains in the mother liquor.[1][2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. To check for product loss in the mother liquor, take a small sample of the filtrate, and evaporate it. A significant solid residue indicates that more product can be recovered by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.[1]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the filtration funnel.
-
Solution: Ensure the filtration apparatus (funnel, filter flask) is pre-heated before filtering the hot saturated solution. This can be done by passing some hot solvent through the setup immediately before filtering your product solution.
-
-
Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.
-
Solution: After slow cooling to room temperature, place the crystallization flask in an ice bath to further decrease the solubility and promote more complete crystal formation. Be patient, as crystallization can be a slow process.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for this compound, leading to high solubility even at low temperatures.
-
Solution: Refer to solubility data to select a solvent or solvent system where this compound has a steep solubility curve—highly soluble at high temperatures and poorly soluble at low temperatures. Water is a common solvent for guanosine.[3]
-
Problem 2: Oiling Out Instead of Crystallization
Q2: During the cooling process, my this compound is separating as an oil instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is often due to high levels of impurities lowering the melting point of the solid or high supersaturation levels.[1][4]
Possible Causes & Solutions:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of the this compound, causing it to separate as a liquid at the crystallization temperature.
-
High Supersaturation: If the solution is too concentrated, the this compound may come out of solution too rapidly and above its melting point.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture until the oil dissolves, then allow it to cool more slowly. Seeding the solution with a few pure crystals of this compound at a temperature just above the oiling-out point can also promote direct crystallization.[5]
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the impurities, leading to their concentration in the initial precipitate.
-
Solution: Experiment with different solvent systems. A less polar solvent added as an anti-solvent might be effective.[6]
-
Problem 3: Presence of Guanine as an Impurity
Q3: My purified this compound is contaminated with guanine. How can I effectively remove this impurity?
A3: Guanine is a common process-related impurity in guanosine synthesis and can be challenging to remove due to its structural similarity.
Possible Causes & Solutions:
-
Co-precipitation: Guanine's low solubility in neutral aqueous solutions can lead to its co-precipitation with this compound.
-
Solution 1: pH Adjustment: The solubility of both guanosine and guanine is highly dependent on pH. Guanine is more soluble in acidic and basic solutions.[7] By carefully adjusting the pH of the solution, it is possible to selectively dissolve one compound while the other crystallizes. For instance, dissolving the mixture in a dilute acidic or basic solution and then carefully neutralizing it can lead to the fractional crystallization of the desired product.
-
Solution 2: Enzymatic Conversion: In some research applications, enzymatic methods have been used to convert guanosine to guanine to control crystallization.[8] While this is for synthesis, understanding the reverse enzymatic pathways could offer clues for highly specific purification, though this is an advanced technique.
-
Solution 3: Chromatography: For high-purity requirements, chromatographic methods such as ion-exchange or reversed-phase HPLC can be employed to separate guanosine from guanine.[9][10][11]
-
Problem 4: Controlling the Hydrate Form (Polymorphism)
Q4: I am getting a mixture of different hydrate forms (e.g., anhydrous, monohydrate, dihydrate) of guanosine. How can I control the crystallization to obtain a specific polymorph?
A4: Controlling polymorphism is crucial as different solid forms can have different physical properties. The formation of a specific hydrate is influenced by factors like temperature, solvent, and the rate of crystallization.
Possible Causes & Solutions:
-
Solvent System: The presence and activity of water in the solvent system are critical for hydrate formation.
-
Temperature: Temperature can affect the stability of different polymorphic forms.
-
Solution: Conduct crystallization at a controlled temperature where the desired hydrate form is known to be the most stable.
-
-
Supersaturation Rate: The rate at which supersaturation is achieved can dictate which polymorph nucleates first (Ostwald's Rule of Stages).
-
Solution: Control the cooling rate or the anti-solvent addition rate. Slower rates generally favor the formation of the most stable polymorph.[8]
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent for the recrystallization of this compound?
A5: Water is a commonly used and effective solvent for the recrystallization of this compound due to its favorable solubility profile (good solubility in hot water and lower solubility in cold water).[3] For less polar impurities, a mixed solvent system, such as water with a miscible organic solvent like ethanol, could be considered.
Q6: How can I induce crystallization if no crystals form upon cooling?
A6: If a supersaturated solution fails to produce crystals, you can try the following induction techniques:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]
-
Seeding: Add a single, pure crystal of this compound to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, gently heat it to evaporate some of the solvent and then cool it again.[1]
Q7: What analytical techniques are recommended for assessing the purity of this compound?
A7: A combination of analytical methods is often used for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a standard method for quantifying the purity of guanosine and detecting impurities.[14][15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is powerful for identifying unknown impurities by providing molecular weight information.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for the characterization of impurities.[14][15]
Q8: My final product has a yellowish tint. How can I remove colored impurities?
A8: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.[1]
Data Presentation
Table 1: Solubility of Guanosine in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | ~0.75 |
| Boiling Water | 100 | Soluble |
| 0.1 M NaOH | Ambient | 100 |
| DMSO | Ambient | ~30 |
| Ethanol | Ambient | Insoluble |
Note: Data is compiled and estimated from various sources.[17] Exact solubility can vary with experimental conditions.
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Advantages | Common Issues |
| HPLC-UV | Quantifying purity and known impurities | High precision, well-established | Requires chromophores, co-elution can mask impurities |
| LC-MS | Identifying unknown impurities | High sensitivity and specificity, provides molecular weight | Complex data interpretation |
| NMR | Structural elucidation of impurities | Provides detailed structural information | Lower sensitivity compared to MS |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents) | Excellent for volatile compounds | Not suitable for non-volatile substances like guanosine |
Experimental Protocols
Key Experiment: Recrystallization of this compound from Water
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (2)
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot water until the solid is completely dissolved. Avoid adding excess solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with filter paper by pouring boiling water through them. Quickly filter the hot guanosine solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual water.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of guanosine 5',3'-bisdiphosphate in extracts from bacterial cells by ion-pair reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
Storage and handling conditions for "Guanosine hydrate"
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Guanosine hydrate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] While ambient temperatures are generally acceptable, storing in a cool place is recommended.[3][4]
Q2: What is the shelf life and stability of this compound?
A2: this compound is stable under normal temperatures and pressures.[1][5] To ensure its long-term stability, avoid conditions such as excess heat, dust generation, and contact with incompatible materials like oxidizing agents.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is important to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1][4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Q4: What are the solubility properties of this compound?
A4: this compound is characterized by its limited solubility in cold water (0.75 g/L at 25°C) but is soluble in boiling water.[6] It is also soluble in dilute mineral acids, hot acetic acid, and dilute bases, such as 0.1 M NaOH (0.1 g/mL).[3][7][8] It is insoluble in organic solvents like alcohol, ether, chloroform, and benzene.[3][6]
Q5: What should I do in case of a spill?
A5: For a spill, you should first ensure proper personal protective equipment is worn.[1] Then, vacuum or sweep up the material and place it into a suitable disposal container.[1] It is important to clean up spills immediately and avoid generating dusty conditions.[1] Ensure the area is well-ventilated.[1]
Storage and Handling Data Summary
| Parameter | Specification | Source(s) |
| Appearance | White or almost white crystalline powder | [3][6] |
| Storage Temperature | Cool, dry place; Ambient temperatures | [1][3][4] |
| Container | Tightly closed container | [1][2][4] |
| Ventilation | Store and handle in a well-ventilated area | [1][4] |
| Chemical Stability | Stable under normal temperatures and pressures | [1][5] |
| Incompatible Materials | Oxidizing agents | [1] |
| Conditions to Avoid | Incompatible materials, dust generation, excess heat | [1] |
| Water Solubility | 0.75 g/L (at 25 °C) | [6] |
| Solubility in other solvents | Soluble in boiling water, dilute mineral acids, hot acetic acid, and dilute bases. Insoluble in alcohol, ether, chloroform, and benzene. | [3][6] |
Troubleshooting Guide
Q: I am having trouble dissolving this compound in water for my experiment. What can I do?
A: This is a common issue due to its low solubility in cold water.[6] Here are some steps to troubleshoot this problem:
-
Heat the solvent: this compound is soluble in boiling water.[3] Gently heating your aqueous solution while stirring can significantly improve solubility.
-
Adjust the pH: The compound's solubility increases in dilute acidic or basic solutions.[3][6] Consider using a dilute mineral acid or a dilute base like 0.1 M NaOH to dissolve the compound.[7][8] Be sure to check if the pH adjustment is compatible with your experimental design.
-
Use an appropriate solvent: If your experiment allows, consider using a solvent it is known to be soluble in, such as hot acetic acid.[6] Avoid organic solvents like ethanol or ether, as it is insoluble in them.[6]
Q: My stock solution of this compound appears cloudy or has precipitated after storage. What happened and can I still use it?
A: Cloudiness or precipitation upon cooling of a saturated aqueous solution is expected, as this compound is much less soluble in cold water than in hot water.[3][6]
-
To redissolve: You can try gently warming the solution while stirring to redissolve the precipitate.
-
Before use: Always ensure the solution is clear and homogenous before use in an experiment to ensure accurate concentration. If it does not fully redissolve, it may be necessary to prepare a fresh solution.
Experimental Workflow Troubleshooting
Below is a logical workflow to troubleshoot common issues with this compound during experimental use.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. GUANOSINE - Ataman Kimya [atamanchemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS 118-00-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Guanosine | 118-00-3 [chemicalbook.com]
Common impurities in "Guanosine hydrate" and their removal
Guanosine Hydrate Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound can be categorized as follows:
-
Related Substances: The most prevalent impurity is often Guanine , the nucleobase of guanosine, which can form through degradation.[1][2][3] Other related nucleosides, such as Inosine and Deoxyguanosine , may also be present, particularly in materials produced via fermentation.[4][5]
-
Degradation Products: Guanosine can degrade into guanine and ribose.[2] Oxidative damage can also lead to various degradation products, including 2,5-diamino-4H-imidazol-4-one (Iz), 2,2,4-triamino-5(2H)-oxazolone (Oz), and others.[6]
-
Process-Related Impurities: For guanosine produced through fermentation, residual components from the fermentation broth, such as microbial cells and other organic materials, can be present.[5]
-
Water Content: As "this compound," the amount of water can vary. Inconsistent hydration states can affect the material's properties and purity.[7][8]
Q2: How can I detect and quantify impurities in my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of guanosine and its impurities.[4] Different HPLC methods can be employed for the separation and quantification of impurities like guanine and deoxyguanosine.[4][9] These methods often utilize UV detection for quantification.[4] For enhanced sensitivity and specificity, especially for genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[10]
Q3: What is the general approach to removing impurities from this compound?
A3: The general approach to purifying this compound involves several techniques that can be used individually or in combination:
-
Crystallization: This is a primary method for purification, leveraging differences in solubility between guanosine and its impurities.[5]
-
Chromatography: Preparative chromatography can be used for high-purity requirements.
-
Adsorption: Treatment with adsorbents like activated carbon can remove certain types of impurities.[11]
-
pH Adjustment: Manipulating the pH of the solution can selectively precipitate or dissolve guanosine or its impurities, aiding in their separation.[5]
Troubleshooting Guides
Problem 1: My this compound sample shows a significant peak corresponding to Guanine in the HPLC analysis.
-
Cause: This indicates degradation of the guanosine, likely due to harsh conditions such as extreme pH or high temperatures during storage or processing.
-
Solution: Recrystallization is an effective method to remove Guanine. The difference in solubility between guanosine and guanine can be exploited. For instance, guanosine has a higher solubility in water compared to guanine, and this difference can be utilized in a controlled crystallization process.[5]
Problem 2: I suspect the presence of other nucleoside impurities, like Inosine, in my sample from a fermentation process.
-
Cause: In mixed fermentation processes, the production of other nucleosides alongside guanosine can occur.[5]
-
Solution: A pH-controlled crystallization process can be employed to separate inosine from guanosine. By adjusting the pH of an aqueous suspension of the mixed nucleosides to a specific range (e.g., pH 9.1 to 9.5), followed by controlled heating and cooling, the solubility of inosine and guanosine can be manipulated to achieve separation.[5]
Quantitative Data Summary
The following table summarizes the separation of Inosine from Guanosine using a pH-controlled crystallization method as described in a patented process.[5]
| Parameter | Value |
| Starting Material | Mixed crystals of Inosine and Guanosine |
| Suspension pH | 9.22 |
| Heating Temperature | 70°C for 2 hours |
| Cooling Rate | 10°C/hour down to 20°C |
| Final Guanosine/Inosine Ratio in Filtrate | < 1% |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization to Remove Guanine
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot water. The temperature should be carefully controlled to avoid degradation.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of larger, purer crystals.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature.
Protocol 2: Analytical HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to analyze impurities in this compound.
-
Column: BIST B+ stationary phase column (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.2% phosphoric acid in water.[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Detection: UV at 260 nm.[4]
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention times and peak areas with those of known standards for guanosine, guanine, and other potential impurities.
Visual Guides
Logical Workflow for this compound Purification
Caption: Workflow for identifying and removing impurities from this compound.
Decision Pathway for Impurity Removal
Caption: Decision tree for selecting a purification method based on impurity type.
References
- 1. guanosine nucleotides degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 5. US4958017A - Purification of inosine from guanosine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydration water drives the self-assembly of guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
Technical Support Center: Preventing Aggregation of Guanosine Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of guanosine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: Why do my guanosine derivatives aggregate in solution?
A1: Guanosine and its derivatives have a strong tendency to self-assemble into higher-order structures, most notably G-quadruplexes. This aggregation is driven by Hoogsteen hydrogen bonding between four guanine bases to form a planar G-quartet. These G-quartets can then stack on top of each other, leading to the formation of aggregates, gels, or precipitates.[1][2] The stability of these aggregates is influenced by factors such as the concentration of the guanosine derivative, the presence of metal cations, the pH of the solution, and the solvent composition.[3][4]
Q2: What is the role of metal cations in the aggregation of guanosine derivatives?
A2: Monovalent cations, particularly potassium (K⁺) and sodium (Na⁺), play a crucial role in templating and stabilizing G-quadruplex structures.[4] These cations coordinate with the oxygen atoms of the guanine bases in the central channel of the G-quadruplex, neutralizing electrostatic repulsion and promoting the stacking of G-quartets. The type and concentration of the metal ion can significantly influence the stability and morphology of the resulting aggregates. Silver ions (Ag⁺) have also been shown to promote the aggregation of guanosine derivatives.[4]
Q3: How does pH affect the stability and aggregation of guanosine derivatives?
A3: The pH of the solution is a critical factor influencing the stability of guanosine derivatives and their tendency to aggregate. For instance, the hydrolysis of 8-(arylamino)-2'-deoxyguanosines is significantly accelerated in acidic to neutral conditions (pH 3-6).[3] Changes in pH can alter the protonation state of the guanine base, which can affect its ability to form Hoogsteen hydrogen bonds and participate in G-quadruplex formation. It is crucial to work within a pH range where the specific derivative is most stable to minimize degradation and aggregation.[3]
Q4: Can the choice of solvent impact the aggregation of my guanosine derivative?
A4: Yes, the solvent system is a key determinant of solubility and aggregation. Guanosine and many of its derivatives have poor solubility in water.[5] Organic co-solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are often used to increase solubility.[5][6] The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the stability and photophysical properties of these compounds.[3] Experimenting with a range of solvents or co-solvent mixtures is often necessary to find the optimal conditions for your specific derivative.[3]
Troubleshooting Guides
Problem 1: My guanosine derivative has precipitated out of the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | Ensure the concentration of the derivative is below its saturation point in the chosen buffer. Consider performing a solubility test to determine the maximum soluble concentration. |
| Suboptimal solvent system | For initial dissolution, use a small amount of an organic solvent like DMSO before diluting with the aqueous buffer.[3] Experiment with different co-solvents (e.g., ethanol, methanol) or varying the percentage of the organic solvent in the final solution.[6] |
| Presence of certain metal ions | If not essential for your experiment, consider chelating metal ions with EDTA to disrupt G-quadruplex formation. |
| Incorrect pH | Adjust the pH of the buffer to a range where the guanosine derivative is known to be more soluble and stable. For some derivatives, a slightly basic pH may increase solubility.[3] |
| Temperature effects | Gentle heating or sonication can sometimes aid in dissolving the compound, but be cautious of potential thermal degradation.[3] Conversely, some derivatives may precipitate upon cooling, so maintaining a constant temperature may be necessary. |
Problem 2: I am observing inconsistent results in my biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the derivative in the cell culture medium | Assess the stability of your compound in the cell culture medium over the time course of your experiment using HPLC.[3] Consider the possibility of enzymatic conversion to other active or inactive forms. |
| Aggregation affecting bioavailability | The formation of aggregates can reduce the effective concentration of the monomeric, active form of the compound. Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final assay solution. |
| Interaction with media components | Components in the cell culture medium, such as salts or proteins, may promote aggregation. Prepare the final dilution of your compound in the medium immediately before adding it to the cells. |
Quantitative Data
Table 1: Solubility of Guanosine and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Guanosine | DMSO | ~30 mg/mL | [7] |
| Guanosine | 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [7] |
| 8-Hydroxyguanosine | DMSO | ~12 mg/mL | [5] |
| 8-Hydroxyguanosine | 0.1 M HCl | ~10 mg/mL | [5] |
| 8-Hydroxyguanosine | Ethanol | ~50 µg/mL | [5] |
| 8-Hydroxyguanosine | DMF | ~50 µg/mL | [5] |
| L-Guanosine | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [6] |
| L-Guanosine | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [6] |
Table 2: Effect of pH on the Hydrolysis of 8-(Arylamino)-2'-deoxyguanosines
| pH Range | Observed Effect | Relative Reactivity vs. Deoxyguanosine | Reference |
| < 2 | More reactive | 2- to 5-fold | [3] |
| 3 - 6 | Accelerated hydrolysis | 40- to 1300-fold | [3] |
| Neutral | Stable | - | [3] |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability using HPLC
This protocol provides a general method for determining the hydrolytic stability of a guanosine derivative.[3]
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the guanosine derivative in a suitable organic solvent such as DMSO or DMF.
2. Preparation of Reaction Buffers:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).
3. Initiation of Degradation Study:
-
Dilute the stock solution into each of the reaction buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
4. Incubation:
-
Incubate the samples at a constant temperature (e.g., 37 °C).
5. Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
6. Quenching (if necessary):
-
Stop the degradation reaction by adding a suitable solvent or adjusting the pH to a range where the compound is stable.
7. HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to achieve good separation between the parent compound and its degradation products.[8][9][10] Monitor the elution profile using a UV detector at the λmax of the guanosine derivative (typically around 254 nm).[8]
8. Data Analysis:
-
Quantify the peak area of the parent compound at each time point. Plot the natural logarithm of the remaining parent compound concentration against time to determine the first-order degradation rate constant (k) and the half-life (t₁/₂) of the derivative at each pH.[3]
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the steps for analyzing the aggregation state of a guanosine derivative solution.[11][12][13][14]
1. Sample Preparation:
-
Prepare the guanosine derivative solution in the desired buffer at the concentration to be analyzed.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.[11]
2. Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature.
3. Cuvette Preparation:
-
Thoroughly clean the cuvette with a suitable solvent (e.g., ethanol followed by ultrapure water) and dry it with filtered air or nitrogen.[11]
-
Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.
4. Measurement:
-
Place the cuvette in the instrument's sample holder and allow the sample to equilibrate to the set temperature.
-
Initiate the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
5. Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the particles in the solution.
-
The software will typically provide a size distribution plot, showing the relative intensity of particles of different sizes. The presence of large particles or a high polydispersity index (PDI) indicates aggregation.
Visualizations
Caption: A general experimental workflow for assessing and troubleshooting the aggregation of guanosine derivatives.
Caption: A simplified diagram illustrating the self-assembly pathway of guanosine derivatives into G-quadruplex aggregates.
References
- 1. Design, synthesis and characterisation of guanosine-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ag+ Mediated Assembly of 5’-Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. azom.com [azom.com]
Guanosine Hydrate Assay Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of guanosine hydrate concentration in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has low solubility in aqueous buffers.[1] It is recommended to first dissolve guanosine in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] For aqueous assays, this DMSO stock can then be diluted into the final aqueous buffer.[1][2] It's crucial to add the DMSO stock to the aqueous buffer while mixing to prevent precipitation.[2]
Q2: What is a typical concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound in cell-based assays is cell-line and endpoint-dependent. However, published studies have used concentrations ranging from 1 µM to 300 µM.[3] For example, in studies with human neuroblastoma SH-SY5Y cells, guanosine induced differentiation in a concentration-dependent manner within this range.[3] In human breast cancer SKBR-3 cells, concentrations between 10 µM and 100 µM were used to evaluate effects on cell viability.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I store my this compound stock solution?
A3: this compound as a crystalline solid is stable for years when stored at -20°C.[1] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots can be stored at -20°C for up to a month or at -80°C for up to six months.[2][5] Aqueous solutions of guanosine are not recommended for storage for more than one day.[1]
Q4: Can I dissolve this compound directly in my aqueous assay buffer?
A4: Direct dissolution in aqueous buffers is challenging due to guanosine's poor solubility.[1] While heating can increase solubility in water, the compound may precipitate out of solution upon cooling.[2] To ensure a homogenous solution, preparing a concentrated stock in DMSO is the standard and recommended method.[1][2] For a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.16 mg/mL.[1]
Troubleshooting Guides
Issue 1: Low or No Signal in the Assay
| Possible Cause | Recommended Solution |
| Guanosine Precipitation | Guanosine may have precipitated out of your aqueous working solution, especially if the final DMSO concentration is too low or if the solution was stored improperly. Solution: Prepare fresh working solutions for each experiment. Ensure any frozen DMSO stock is fully thawed and vortexed to redissolve any precipitate before making aqueous dilutions.[2] Visually inspect the wells of your microplate for any precipitate. |
| Sub-optimal Guanosine Concentration | The concentration of guanosine may be below the detection limit of the assay.[6][7] Solution: Run a standard curve with a fresh serial dilution of guanosine to ensure the assay is performing correctly.[6] If your samples are expected to have low guanosine levels, consider concentrating the sample or using a more sensitive assay kit. The detection limit for some commercial fluorometric assays is as low as 1.6 µM.[6] |
| Degraded Reagents | Guanosine solutions, especially in aqueous buffers, can be unstable.[1] Assay enzymes or detection reagents may have degraded due to improper storage. Solution: Prepare fresh guanosine standards for each assay.[6] Check the expiration dates and storage conditions of all assay kit components.[8] |
| Incorrect Assay Buffer pH | Guanosine stability and enzyme activity are pH-dependent. Guanosine is unstable at high pH (>8.5).[6] Solution: Verify that the pH of your final assay buffer is within the optimal range for all enzymatic steps in the assay, as specified by the manufacturer's protocol.[6] |
Issue 2: High Background Signal or Signal Saturation
| Possible Cause | Recommended Solution |
| Guanosine Concentration Too High | If the guanosine concentration in your sample is above the linear range of your standard curve, the detector may be saturated.[9] Solution: Dilute your samples and re-assay. Ensure your standard curve covers a broad enough range to accurately quantify your samples.[10] |
| Interfering Substances in Sample | Samples may contain endogenous substances that interfere with the assay. For example, NADH and glutathione can react with some fluorometric probes.[6] Solution: Run a sample blank that includes all reaction components except for the primary enzyme (e.g., Purine Nucleoside Phosphorylase) to measure endogenous background.[6] The net signal is the difference between the reaction with and without the enzyme.[6] |
| Contamination | Contamination of reagents or samples with guanosine or other interfering substances can lead to high background.[8] Solution: Use fresh, sterile pipette tips for each reagent and sample. Prepare a no-template control (NTC) to check for contamination in your reagents. |
Issue 3: Inconsistent Results Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Incomplete Dissolution of Guanosine | If the guanosine stock solution is not fully dissolved, aliquots will have inconsistent concentrations. Solution: After thawing, ensure your DMSO stock solution is clear and free of precipitate. Gentle warming (37°C) and sonication can aid in re-dissolving any crystals.[2] |
| Variability in Cell Seeding or Passage Number (Cell-Based Assays) | Inconsistent cell numbers per well or using cells from a wide range of passage numbers can lead to high variability.[8] Solution: Use a consistent cell seeding protocol and ensure cells are within a narrow passage number range for all experiments.[8] |
| Pipetting Inaccuracy | Small volume pipetting errors can lead to significant concentration differences and high coefficients of variation (CV%).[11] Solution: Ensure all pipettes are calibrated. Use reverse pipetting techniques for viscous solutions like DMSO stocks. |
| Precipitation During Dilution | Adding aqueous buffer to a concentrated DMSO stock can cause localized precipitation. Solution: Always add the DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid and uniform mixing.[2] |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent System | Temperature | pH | Approximate Solubility |
| Water | 18 °C | Neutral | ~0.7 mg/mL[9] |
| DMSO | Room Temp. | N/A | ~30 mg/mL[1] |
| 1:5 DMSO:PBS | Room Temp. | 7.2 | ~0.16 mg/mL[1] |
| 10% Ammonia Solution | Room Temp. | Basic | Soluble (for stock preparation)[12] |
| 0.1 M NaOH | Room Temp. | Basic | ~100 mg/mL[2] |
Table 2: Typical Concentration Ranges for Guanosine in Assays
| Assay Type | Concentration Range | Notes |
| Fluorometric Assay Standard Curve | 0 - 100 µM | Used to determine the concentration of unknown samples.[6] |
| Cell-Based (Neuroblastoma Differentiation) | 1 - 300 µM | Effective range for inducing differentiation in SH-SY5Y cells.[3] |
| Cell-Based (Breast Cancer Viability) | 10 - 100 µM | Used to assess dose-dependent effects on SKBR-3 cell viability.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of guanosine in DMSO and a subsequent 100 µM aqueous working solution.
Materials:
-
This compound (MW: 283.2 g/mol )
-
Anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM DMSO Stock Solution:
-
Weigh out 2.83 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for 10-15 minutes to aid dissolution.[2]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
-
Preparation of 100 µM Aqueous Working Solution:
-
Thaw a single aliquot of the 10 mM DMSO stock solution completely. Vortex gently to ensure homogeneity.
-
In a new sterile tube, add 990 µL of sterile PBS (pH 7.2).
-
While gently vortexing the PBS, add 10 µL of the 10 mM guanosine DMSO stock solution. This ensures rapid mixing and prevents precipitation.[2]
-
This final 1 mL solution now contains 100 µM guanosine in PBS with 1% DMSO. This solution should be used immediately and not stored.[1][2]
-
Protocol 2: Determining Optimal Guanosine Concentration in an Enzyme Assay
Objective: To determine the optimal substrate (guanosine) concentration for a fluorometric enzyme assay based on the principle of purine nucleoside phosphorylase (PNP) activity.
Materials:
-
This compound working solutions (prepared as a serial dilution from 200 µM down to 0 µM in assay buffer)
-
Fluorometric Guanosine Assay Kit (containing PNP, guanine deaminase, xanthine oxidase, HRP, fluorometric probe, and assay buffer)
-
Black, 96-well microplate suitable for fluorescence readings
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the Reaction Mix as per the assay kit manufacturer's instructions.[6] This typically involves diluting the enzymes and probe into the assay buffer.
-
Assay Setup:
-
Incubation: Mix the contents of the wells thoroughly by gentle tapping or orbital shaking. Incubate the plate for 15-30 minutes at room temperature, protected from light.[6][13]
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence value of the 0 µM (blank) wells from all other readings.
-
Plot the net Relative Fluorescence Units (RFU) against the guanosine concentration.
-
Identify the linear range of the assay. The optimal concentration for inhibitor screening or comparative studies is typically at or below the Km value, which corresponds to the concentration at half-maximal velocity (Vmax). For accurate quantification of unknown samples, ensure their diluted concentration falls within the linear portion of this curve.
-
Visualizations
Caption: Enzymatic cascade for the fluorometric detection of guanosine.
Caption: Troubleshooting workflow for guanosine concentration optimization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the Role of Guanosine on Human Neuroblastoma Cell Differentiation and the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells [jstage.jst.go.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Guanosine Assay Kit [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
Overcoming poor solubility of "Guanosine hydrate" in experiments
Welcome to the technical support center for Guanosine Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound, with a focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: Guanosine is a purine nucleoside with a structure that has limited ability to form hydrogen bonds with water at neutral pH. In acidic or basic solutions, the guanine base can be protonated or deprotonated, respectively, leading to an ionized form that is more soluble in water.[1][2]
Q2: What are the most common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a highly effective organic solvent for this compound.[3][4] For aqueous applications, alkaline solutions such as dilute sodium hydroxide (NaOH) or ammonia are commonly used to prepare stock solutions.[4] It is also soluble in boiling water, dilute mineral acids, and hot acetic acid.[5]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Direct dissolution in neutral cell culture medium is generally not recommended due to its low solubility, which can lead to precipitation.[6] The recommended method is to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the cell culture medium to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells.[7]
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound in water increases with temperature. It is very slightly soluble in cold water but soluble in boiling water.[5] For some applications, gentle heating can aid in dissolution, but care must be taken to avoid degradation of the compound.
Troubleshooting Guide: Overcoming Poor Solubility
This guide addresses common issues encountered when preparing this compound solutions for experiments.
Issue 1: this compound precipitates out of solution when my DMSO stock is added to an aqueous buffer.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the final DMSO concentration is too low.
-
Solution:
-
Decrease the final concentration: Try preparing a more dilute final solution.
-
Increase the final DMSO concentration: While keeping cell toxicity in mind (typically <0.5% v/v for most cell lines), a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Change the order of addition: Add the DMSO stock solution of this compound to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[8]
-
Use a different solvent system: Consider preparing the stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) and then neutralizing the pH after dilution in the final aqueous buffer. Be aware that this may affect the stability of the compound and the pH of your final solution.
-
Issue 2: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The solution is supersaturated, and the compound is slowly crystallizing out of solution. This can also be due to temperature changes or pH shifts.
-
Solution:
-
Prepare fresh solutions: It is recommended to prepare this compound solutions fresh for each experiment and not to store aqueous dilutions for more than a day.[3]
-
Maintain consistent temperature: Avoid storing solutions at lower temperatures, as this will decrease solubility.
-
Buffer the solution: Ensure your final aqueous solution is well-buffered to prevent pH fluctuations that could affect solubility.
-
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent, temperature, and pH. The following table summarizes available quantitative data.
| Solvent System | Concentration | Notes |
| DMSO | ~30 mg/mL | A stock solution can be prepared at this concentration.[3] |
| 0.1 M NaOH | 0.1 g/mL | The solution will be clear and slightly yellow. |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | For achieving solubility in a near-neutral aqueous buffer.[3] |
| Water | 0.75 g/L (25 °C) | Sparingly soluble in cold water, more soluble in hot water. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[4]
-
-
Dilution into Culture Medium:
-
On the day of the experiment, serially dilute the DMSO stock solution in your cell culture medium to achieve the desired final concentration.
-
Important: Add the stock solution to the medium dropwise while gently swirling the medium to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Protocol 2: Preparation of this compound for HPLC Analysis
-
Mobile Phase Preparation:
-
A common mobile phase for reversed-phase HPLC analysis of guanosine consists of an aqueous buffer and an organic modifier. An example is 10 mM ammonium formate in water:acetonitrile (97:3, v/v), with the pH adjusted to 3.9 with formic acid.[9]
-
Filter the mobile phase through a 0.22 µm filter before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a solvent compatible with the mobile phase, such as methanol.[9]
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to generate a calibration curve.
-
Protocol 3: Preparation of this compound for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5-0.6 mL of a deuterated solvent. Deuterated DMSO (DMSO-d6) is often preferred as it can dissolve the compound well and allows for the observation of exchangeable protons (-NH and -OH).[10]
-
If the sample does not fully dissolve, gentle heating or sonication can be attempted.
-
If solid particles remain, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to prevent undissolved material from affecting the spectral quality.[11]
-
Signaling Pathways and Experimental Workflows
Guanosine Signaling Pathway
Guanosine is known to modulate several intracellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5][12][13][14][15]
Caption: Simplified signaling pathway of Guanosine activating the PI3K/Akt/mTOR cascade.
Experimental Workflow for Overcoming Solubility Issues
The following workflow provides a logical approach to troubleshooting and successfully preparing this compound solutions for your experiments.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. Guanine Crystal Formation at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Mass Spectrometry of Guanosine Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry of guanosine and its derivatives.
Troubleshooting Guides
This section addresses specific issues in a practical question-and-answer format.
Issue 1: Poor Signal Intensity or Complete Signal Loss
Q: I am not seeing any peak for my guanosine compound, or the signal is extremely weak. What are the possible causes and how can I fix it?
A: Poor or absent signal intensity is a frequent issue in mass spectrometry.[1][2][3] Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic approach is crucial for diagnosis.
Possible Causes & Troubleshooting Steps:
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[1]
-
Solution: Prepare and analyze a dilution series of a known standard to determine the optimal concentration range for your instrument.
-
-
Ionization Inefficiency: Guanosine may not be ionizing effectively under the current source conditions.
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the protonation state of guanosine.
-
Instrument Calibration and Maintenance: The mass spectrometer may be out of calibration or the ion source could be dirty.
-
Solution: Perform a routine tune and mass calibration of the instrument according to the manufacturer's guidelines.[1] If performance is still low, inspect and clean the ion source components.
-
-
System Leaks or Clogs: Leaks in the LC system or a clogged sprayer can prevent the sample from reaching the detector.[2]
-
Solution: Check system pressure and inspect all fittings for leaks. Visually inspect the ESI spray; an unstable or absent spray indicates a clog or a problem with the solvent flow.[3]
-
Issue 2: Unexpected Peaks in Mass Spectrum
Q: My mass spectrum for guanosine shows multiple unexpected peaks, complicating data interpretation. What are they and how do I get a cleaner spectrum?
A: The presence of unexpected peaks is a common artifact in ESI-MS. These signals typically arise from contamination, adduct formation, or in-source decay.[6]
Possible Causes & Troubleshooting Steps:
-
Contamination: Signals may originate from solvents, glassware, plasticware, or the LC-MS system itself.[7][8] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and salts from detergents.[7][9]
-
Adduct Formation: Guanosine can associate with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]^+) and potassium ([M+K]^+).[9][11] This splits the analyte signal across multiple m/z values, reducing sensitivity for the desired protonated molecule.[11]
-
In-Source Decay/Fragmentation: The energy in the ion source can be high enough to cause fragmentation of the guanosine molecule before it reaches the mass analyzer. The most common in-source fragment is the guanine base.[6][12]
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern of guanosine in positive ion ESI-MS/MS?
A1: In low-energy collision-induced dissociation (CID), the most characteristic fragmentation of protonated guanosine
([M+H]+,m/z284)
is the cleavage of the N-glycosidic bond.[13][14] This results in the neutral loss of the ribose sugar moiety (132 Da) and the formation of the protonated guanine base ([B+H]+,m/z152)
(NH3)
Q2: How can I optimize the ionization efficiency for guanosine compounds?
A2: Optimizing ionization is key to achieving good sensitivity. For ESI-MS, consider the following:
-
Mobile Phase: Use mobile phases with volatile buffers, like ammonium formate or ammonium acetate, at concentrations around 10 mM.[4] A small percentage of organic solvent (e.g., acetonitrile or methanol) is necessary for efficient spray formation.
-
pH: For positive ion mode, a slightly acidic pH (e.g., by adding 0.1% formic acid) promotes protonation.[5] For negative ion mode, a slightly basic pH can be beneficial. The optimal pH should be determined empirically.[4]
-
Ion Source Parameters: Methodically optimize the spray voltage, nebulizing and drying gas flows, and source temperature.[4] Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of your analyte.
Q3: What are the common adducts of guanosine and how can they be identified?
A3: Adducts are ions formed when the target molecule associates with other ions from the solvent or matrix.[6] For guanosine, common adducts in positive ion mode include sodium ([M+Na]^+) and potassium ([M+K]^+).[9] These can be identified by their characteristic mass shifts from the protonated molecule ([M+H]^+).
| Adduct Type | Ion Formed | Mass Shift from [M+H]⁺ (m/z) |
| Protonated | ([M+H]^+) | - |
| Sodiated | ([M+Na]^+) | +22 Da |
| Potassiated | ([M+K]^+) | +38 Da |
| Ammoniated | ([M+NH_4]^+) | +17 Da |
| Table 1: Common adducts of guanosine observed in positive ion electrospray ionization mass spectrometry. |
Q4: My guanosine sample appears unstable during analysis, leading to inconsistent results. What could be the cause?
A4: Guanosine and its derivatives can be susceptible to degradation under certain conditions.
-
Hydrolysis: The N-glycosidic bond can hydrolyze under harsh acidic or basic conditions, cleaving the molecule into guanine and ribose.[15] Ensure the pH of your samples and mobile phases is kept within a stable range.
-
Oxidation: The guanine moiety is susceptible to oxidation, for instance, forming 8-oxo-guanine, especially in the presence of reactive oxygen species.[15][16] To prevent this, degas solvents and handle samples promptly. If compatible with the experiment, consider adding an antioxidant.[15]
Quantitative Data Summary
| Ion Type | Description | Observed m/z (Positive Mode) |
| Molecular Ion | Protonated Guanosine | 284.1 |
| Primary Fragment | Protonated Guanine Base | 152.1 |
| Secondary Fragment | Loss of
| 135.1 |
| Secondary Fragment | Loss of
| 110.1 |
| Table 2: Common fragment ions of guanosine in ESI-MS/MS and their corresponding mass-to-charge ratios (m/z).[13] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Guanosine
This protocol provides a starting point for the quantitative analysis of guanosine using a triple quadrupole mass spectrometer. Optimization will be required for specific applications and instrumentation.
1. Sample Preparation:
-
If analyzing from a biological matrix (e.g., plasma, cell lysate), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled guanosine) to 1 volume of sample.[17]
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 96% Mobile Phase A, 4% Mobile Phase B).[5]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.0 mm, 3 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 200 µL/min.[5]
-
Gradient:
-
0-2 min: 4% B
-
2-10 min: Ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 4% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters (Example):
-
MRM Transitions:
-
Guanosine: Precursor ion m/z 284.1 → Product ion m/z 152.1 (Quantifier)
-
Guanosine: Precursor ion m/z 284.1 → Product ion m/z 135.1 (Qualifier)
-
-
Collision Energy: Optimize for the specific instrument to maximize the signal for the m/z 152.1 product ion.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. biotage.com [biotage.com]
- 4. An optimized electrochemistry-liquid chromatography-mass spectrometry method for studying guanosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. providiongroup.com [providiongroup.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. lifesciencesite.com [lifesciencesite.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. An optimized electrochemistry-liquid chromatography-mass spectrometry method for studying guanosine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Guanosine Enzymatic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanosine enzymatic reactions. The focus is on providing practical solutions to common experimental challenges to enhance reaction efficiency and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes involved in the initial breakdown of guanosine?
The initial enzymatic conversion of guanosine is primarily carried out by Guanosine Phosphorylase (GP) , also known as Purine Nucleoside Phosphorylase (PNP).[1][2] This enzyme catalyzes the reversible phosphorolytic cleavage of guanosine into guanine and α-D-ribose 1-phosphate.[1] The reaction is a key step in the purine salvage pathway.[1]
Q2: What is the subsequent enzymatic step after guanosine is converted to guanine?
Following the action of Guanosine Phosphorylase, the resulting guanine is often further metabolized by Guanine Deaminase (GDA) .[3][4] GDA catalyzes the hydrolytic deamination of guanine to form xanthine.[4] This is a crucial step in purine catabolism.[3]
Q3: What are the optimal conditions for guanosine phosphorylase activity?
The optimal conditions for guanosine phosphorylase can vary depending on the source of the enzyme. For instance, inosine-guanosine phosphorylase from E. coli K-12 shows stable activity between pH 6 and 8.[5] The reaction equilibrium is influenced by the concentrations of substrates (guanosine and phosphate) and products (guanine and ribose 1-phosphate).
Q4: How can the stability of guanosine phosphorylase be improved?
Enzyme stability is critical for consistent results. For E. coli inosine-guanosine phosphorylase, the presence of phosphate (20 mM) significantly stabilizes the enzyme against thermal inactivation.[5] Hypoxanthine at a concentration of 1 mM also has a stabilizing effect, which is further enhanced when combined with phosphate.[5]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
Q: My guanosine phosphorylase/guanine deaminase assay shows very low or no signal. What are the potential causes and solutions?
A: Low or absent enzyme activity is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify enzyme activity with a positive control using a known active batch of enzyme and substrate.[6] - Ensure proper storage conditions (temperature, buffer) as specified by the manufacturer. Avoid repeated freeze-thaw cycles.[7] |
| Suboptimal Assay Conditions | - pH: Verify the pH of your assay buffer. The optimal pH for guanine deaminase from Kluyveromyces marxianus is 6.5, with a functional range between 6.5 and 8.0.[3] - Temperature: Ensure the assay is performed at the optimal temperature. For GDA from K. marxianus, activity is optimal at temperatures up to 40°C and declines at higher temperatures.[3] - Equilibrate all reagents to the assay temperature before starting the reaction.[7] |
| Reagent Degradation | - Check the expiration dates of all reagents and ensure they have been stored correctly.[7] - Prepare fresh reaction mixes immediately before use.[8] |
| Presence of Inhibitors | - Some compounds can inhibit enzyme activity. For example, p-chloromercuriphenylsulfonic acid (p-CMB) rapidly inactivates inosine-guanosine phosphorylase.[5] Ensure your sample preparation does not introduce known inhibitors. |
Issue 2: Inconsistent Results Between Experiments
Q: I am observing significant variability in my results across different experimental runs. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental procedures.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Use calibrated pipettes and proper pipetting techniques to minimize volume errors.[7] - When preparing serial dilutions, ensure thorough mixing at each step. |
| Variability in Reagent Lots | - If you switch to a new lot of enzyme or substrate, perform a validation experiment to ensure consistency with previous results.[7] |
| Inconsistent Incubation Times | - Use a precise timer for all incubation steps to ensure uniformity across all samples and experiments.[7] |
| Fluctuations in Equipment | - Regularly monitor and calibrate incubators and plate readers to maintain stable temperature and accurate readings.[7] |
Experimental Protocols
Protocol 1: Guanosine Phosphorylase Activity Assay (Coupled Assay)
This protocol describes a continuous spectrophotometric assay for guanosine phosphorylase, where the production of guanine is coupled to its conversion to xanthine by xanthine oxidase, leading to the formation of uric acid, which can be monitored at 293 nm.
Materials:
-
Guanosine Phosphorylase
-
Xanthine Oxidase
-
Guanosine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer, a suitable concentration of guanosine (e.g., 0.1-1 mM), and an excess of xanthine oxidase.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of guanosine phosphorylase solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 293 nm over time.
-
The rate of reaction is proportional to the rate of change in absorbance.
Protocol 2: Guanine Deaminase Activity Assay
This protocol is based on the method described for Kluyveromyces marxianus guanine deaminase.[3]
Materials:
-
Guanine Deaminase
-
Guanine (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5-8.0)
-
20% KOH solution
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a 2 mL reaction volume consisting of 1.8 mL of 50 mM potassium phosphate buffer and 200 µL of 20 mM guanine.[3]
-
Add 20 µL of the enzyme solution to the reaction mixture.[3]
-
Incubate at 37°C for 10 minutes.[3]
-
Stop the reaction by adding 200 µL of 20% KOH to inactivate the enzyme.[3]
-
The conversion of guanine to xanthine can be monitored by measuring the change in absorbance at a specific wavelength (e.g., using HPLC or a spectrophotometer with appropriate wavelength scanning to distinguish guanine and xanthine).
Visualizations
References
- 1. Guanosine phosphorylase - Wikipedia [en.wikipedia.org]
- 2. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of inosine-guanosine phosphorylase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Guanosine Hydrate Crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the crystallography of guanosine hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in guanosine hydrate crystallography?
A1: The primary sources of artifacts in this compound crystallography stem from the compound's ability to form multiple hydrated states and polymorphs. Key issues include:
-
Phase Transitions: Guanosine hydrates are highly sensitive to temperature and relative humidity, which can induce phase transitions between different hydrated and anhydrous forms during an experiment.[1][2]
-
Polymorphism: Guanosine and its derivatives can crystallize into different polymorphs (e.g., α and β forms), each with distinct physical properties. The formation of a specific polymorph is influenced by factors such as pH, supersaturation rate, and the presence of additives.[3][4]
-
Twinning: This occurs when two or more crystals intergrow in a symmetrical manner, which can complicate structure determination. While sometimes controllable for specific applications, uncontrolled twinning is a significant artifact.
-
Poor Crystal Quality: Issues like small crystal size, irregular morphology, and aggregation can lead to weak diffraction and poor-quality data.
Q2: How can I control for phase transitions during my experiment?
A2: Controlling phase transitions requires careful management of environmental conditions:
-
Temperature Control: It is crucial to maintain a stable temperature throughout the crystallization and data collection process. For data collection, using a cryostream (typically around 100 K) can minimize thermal vibrations and prevent temperature-induced phase changes.
-
Humidity Control: Guanosine dihydrate can lose water below 10% relative humidity (RH) and reverts to the dihydrate state at around 20% RH.[2] Maintaining a controlled humidity environment is therefore critical. For room temperature experiments, a humidity control device can be used.
-
Solvent Choice: The choice of solvent can influence the stability of different hydrate forms. Aqueous solutions are common for nucleoside crystallization.
Q3: What is polymorphism and how can I control it?
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][2] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. Controlling polymorphism is key to obtaining reproducible results. Strategies include:
-
Controlling Supersaturation: The rate of supersaturation can determine which polymorph crystallizes. Rapid changes in supersaturation, often induced by quick pH shifts or fast cooling, can favor the formation of metastable polymorphs.[3][4]
-
Solvent Selection: Crystallization from different solvents can yield different polymorphs.
-
Use of Additives: Certain additives can selectively promote the growth of a desired polymorph. For instance, purine additives like hypoxanthine can influence the morphology of guanine crystals.[4]
-
pH Control: The pH of the crystallization solution is a critical factor, as it affects the tautomeric form of guanine and can direct the formation of different polymorphs.
Q4: My crystals are consistently twinned. What can I do?
A4: Twinning can be challenging to overcome. Here are a few approaches:
-
Optimize Growth Conditions: Slower crystallization rates can sometimes reduce the incidence of twinning. This can be achieved by slowly cooling the solution or using vapor diffusion with a lower precipitant concentration.
-
Screening Additives: Certain molecules can act as "twinning inhibitors" by binding to crystal surfaces and discouraging the formation of twin domains.
-
Vary the Solvent: Different solvents can influence the crystal packing and may reduce the likelihood of twinning.
-
Data Processing: If twinning cannot be avoided, modern crystallographic software has routines to handle twinned data, allowing for successful structure refinement.
Troubleshooting Guides
Problem 1: Crystals crack or lose diffraction upon mounting or cooling.
| Possible Cause | Solution |
| Dehydration | The crystal is losing water molecules due to low ambient humidity. Mount the crystals quickly and consider using a humidity-controlled environment. When cryocooling, use a suitable cryoprotectant that is compatible with your crystallization condition to prevent ice formation and crystal cracking. |
| Phase Transition | The change in temperature (especially during cryocooling) is inducing a phase transition to a different hydrated or anhydrous form. Screen different cryoprotectants and cooling rates. In some cases, collecting data at room temperature with strict humidity control may be necessary. |
| Mechanical Stress | The crystal is physically fragile. Use appropriately sized loops and handle the crystals with care during mounting. |
Problem 2: The determined unit cell does not match any known forms of this compound.
| Possible Cause | Solution |
| Novel Polymorph or Hydrate | You may have crystallized a new form. This is common for guanosine derivatives. Thoroughly characterize the new form using techniques like powder X-ray diffraction (PXRD), thermal analysis (TGA/DSC), and solid-state NMR. |
| Incorrect Indexing | The diffraction data may have been incorrectly indexed, possibly due to twinning or the presence of multiple crystal lattices. Carefully re-examine the diffraction images and re-process the data. Consider using different indexing algorithms. |
| Phase Mixture | The "single crystal" may actually be a conglomerate of different phases. Examine the crystal under a polarized light microscope for any signs of multiple domains. |
Problem 3: The diffraction data is weak and of low resolution.
| Possible Cause | Solution |
| Small Crystal Size | Optimize the crystallization conditions to grow larger crystals. This can involve adjusting the pH, temperature, or concentration of the precipitant. Micro-seeding with crushed crystals from a previous experiment can sometimes yield larger, higher-quality crystals. |
| Poor Crystal Quality | The internal order of the crystal is low. Try to slow down the crystal growth rate. Screen a wider range of crystallization conditions, including different buffers, salts, and organic additives. |
| High Solvent Content | The crystal lattice may contain large solvent channels, leading to disorder. Controlled dehydration of the crystal on the goniometer using a humidity control device can sometimes improve crystal packing and diffraction quality.[5][6] |
Quantitative Data Summary
Table 1: Influence of Environmental Factors on this compound Stability
| Parameter | Condition | Observed Effect on this compound |
| Relative Humidity | < 10% RH | Guanosine dihydrate rapidly loses water.[2] |
| ~ 20% RH | Anhydrous guanosine gradually recovers to the dihydrate form.[2] | |
| Temperature | Heating | Can induce dehydration and phase transitions to anhydrous forms. The specific transition temperatures depend on the heating rate and humidity. |
| Cooling (to ~100 K) | Standard procedure to minimize thermal motion and radiation damage during data collection. Requires proper cryoprotection to avoid crystal damage. |
Table 2: Crystallization Parameters Influencing Polymorph and Morphology
| Parameter | Condition | Outcome |
| pH | Acidic (e.g., pH < 3) | Can lead to the formation of needle-like crystals of guanine monohydrate.[3] |
| Neutral to Basic | Can produce prismatic crystals.[3] | |
| Supersaturation Rate | Rapid (e.g., fast pH change) | Favors the formation of the metastable β-anhydrous guanine polymorph.[3][4] |
| Slow | Can lead to the thermodynamically stable α-anhydrous guanine polymorph.[3][4] | |
| Additives | Hypoxanthine, Uric Acid | Can alter the morphology of β-anhydrous guanine crystals, making them more elongated.[4] |
Experimental Protocols
Protocol 1: General Crystallization of this compound by Vapor Diffusion
-
Solution Preparation:
-
Prepare a stock solution of guanosine by dissolving it in a suitable solvent (e.g., deionized water or a buffer solution). Gentle heating may be required to fully dissolve the compound.
-
Prepare a range of precipitant solutions. Common precipitants for nucleosides include polyethylene glycols (PEGs) of various molecular weights, and salts like ammonium sulfate or sodium chloride.
-
-
Crystallization Setup (Hanging Drop Method):
-
Pipette 1-2 µL of the guanosine solution onto a siliconized glass coverslip.
-
Add 1-2 µL of the precipitant solution to the guanosine drop and gently mix by pipetting up and down.
-
Invert the coverslip over a well containing 500 µL of the precipitant solution, creating a sealed chamber.
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have grown, carefully open the well.
-
Using a cryo-loop, gently scoop up a single crystal.
-
If cryocooling is required, briefly pass the crystal through a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol).
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.
-
Store the crystal in liquid nitrogen until ready for data collection.
-
Protocol 2: Enzymatic Method for Guanine Crystallization at Neutral pH
This method can be adapted to study the crystallization of guanosine derivatives under physiological conditions.
-
Reaction Setup:
-
Crystallization:
-
Analysis:
-
The resulting crystals can be harvested by filtration or centrifugation and analyzed by microscopy and X-ray diffraction.
-
Visualizations
Caption: Experimental workflow for this compound crystallography.
Caption: Troubleshooting logic for common crystallographic artifacts.
References
Technical Support Center: Chemical Modification of Guanosine Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemical modification of guanosine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does the hydrate form affect chemical modifications?
A1: this compound refers to the crystalline form of guanosine that includes water molecules within its crystal lattice. The presence of this water of hydration can present several challenges in chemical modification:
-
Accurate Stoichiometry: The water content can affect the true molar amount of guanosine in a given mass, potentially leading to inaccurate stoichiometry of reagents. It is crucial to determine the water content (e.g., by Karl Fischer titration or thermogravimetric analysis) or to use anhydrous guanosine if precise stoichiometry is critical.
-
Solubility: Guanosine itself has limited solubility in many common organic solvents.[1][2] The hydrate form may have slightly different solubility characteristics.
-
Side Reactions: The presence of water can interfere with moisture-sensitive reagents and reactions, such as those involving silylating agents or highly reactive acylating/alkylating agents, leading to reagent quenching and lower yields.[3]
Q2: I am having trouble dissolving this compound for my reaction. What solvents are recommended?
A2: Guanosine is sparingly soluble in aqueous buffers and many organic solvents.[1] For chemical modifications, polar aprotic solvents are often used.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective solvents for guanosine.[1][4] For certain reactions, pyridine can also be used, especially in acylation reactions where it can also act as a base.[5]
-
Co-solvents: In some cases, a co-solvent system may be necessary to achieve the desired solubility and reaction compatibility.
-
Solubilization Strategy: A common technique is to first dissolve the this compound in a minimal amount of DMSO and then dilute the solution with another miscible co-solvent required for the reaction.[1]
Q3: My modification reaction is showing low yield. What are the common causes?
A3: Low yields in guanosine modification can stem from several factors:
-
Incomplete Dissolution: If the this compound is not fully dissolved, the reaction will be heterogeneous and inefficient.
-
Reagent Incompatibility: The chosen reagents may not be stable under the reaction conditions or may be quenched by residual water from the hydrate.
-
Inadequate Protecting Groups: The multiple reactive sites on guanosine (hydroxyl groups on the ribose, N2-amino group, and O6-lactam oxygen) can lead to a mixture of products if not properly protected, thus lowering the yield of the desired product.
-
Steric Hindrance: Bulky reagents may have difficulty accessing the desired reaction site, especially at the 2'-hydroxyl group of the ribose.
Q4: How can I achieve regioselective modification of guanosine?
A4: Regioselectivity, the control of reaction at a specific site, is a critical challenge in guanosine chemistry.[6]
-
Protecting Groups: The most common strategy is to use protecting groups to block reactive sites that you do not want to modify. For instance, the 3' and 5'-hydroxyl groups can be protected with a tetraisopropyldisiloxane-1,3-diyl (TIPDS) group to favor modification at the 2'-hydroxyl.[7][8]
-
Reagent Choice: The choice of reagent can influence regioselectivity. For example, sterically hindered bases and alkylating agents can favor alkylation at the 2'-O position.[7][8]
-
Reaction Conditions: Temperature, solvent, and the nature of the base used can all influence the regioselectivity of the reaction.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Solid material remains in the reaction flask despite prolonged stirring. | The chosen solvent has low solvating power for guanosine. | Switch to a more polar aprotic solvent like DMSO or DMF.[1] |
| The concentration of this compound is too high for the solvent volume. | Increase the solvent volume or gently heat the mixture to aid dissolution (ensure thermal stability of reactants). | |
| The hydrate's crystal lattice energy is high. | Consider using anhydrous guanosine if available, or attempt to remove water by azeotropic distillation with toluene before adding the reaction solvent. |
Problem 2: Low Yield or No Reaction in Acylation/Alkylation
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows mostly starting material. | Water from the hydrate is quenching the acylating/alkylating agent. | Dry the this compound in a vacuum oven before use. Co-evaporate with an anhydrous solvent like pyridine or toluene to remove residual water.[5] |
| The base used is not strong enough to deprotonate the target functional group. | For O-alkylation, consider using a stronger, sterically hindered base.[7][8] | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for decomposition.[3] | |
| The protecting group strategy is inadequate, leading to a complex mixture of products. | Re-evaluate the protecting group strategy. Ensure all non-target reactive sites are adequately protected.[7][9][10] |
Problem 3: Formation of Multiple Products (Lack of Regioselectivity)
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC/NMR shows a mixture of isomers. | Multiple positions on the guanosine molecule are reacting. | Implement a robust protecting group strategy. For example, use silyl ethers to protect the ribose hydroxyls before attempting modification of the guanine base.[7][9] |
| The reaction conditions favor multiple reaction pathways. | Modify the reaction conditions. For example, lower the temperature to increase selectivity or use a less reactive reagent. | |
| The base is too strong or not sterically hindered, leading to deprotonation at multiple sites. | Use a sterically hindered base to favor deprotonation at the less sterically crowded position.[7][8] |
Problem 4: Degradation of Guanosine or Product during Reaction/Workup
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new, unexpected spots on TLC or peaks in HPLC, often with different UV-Vis spectra. | The reaction conditions are too harsh (e.g., strong acid or base, high temperature). | Use milder reaction conditions. For deprotection, consider enzymatic or photolabile protecting groups if compatible with the overall synthetic scheme. |
| The N-glycosidic bond is susceptible to cleavage under acidic conditions.[11] | Maintain a neutral or slightly basic pH during the reaction and workup.[4] | |
| The product is unstable to the purification conditions (e.g., silica gel chromatography). | Use an alternative purification method such as preparative HPLC or crystallization. Neutralize the silica gel with a suitable amine before column chromatography if it is suspected to be acidic. |
Quantitative Data Summary
Table 1: Solubility of Guanosine in Various Solvents
| Solvent | Solubility (approximate) | Reference |
| Water | Very low | [2] |
| DMSO | ~30 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
| DMSO:PBS (1:5, pH 7.2) | ~0.16 mg/mL (after initial dissolution in DMSO) | [1] |
Table 2: Common Protecting Groups for Guanosine Modification
| Position | Protecting Group | Deprotection Conditions | Reference |
| N2 (amino) | Acetyl (Ac) | Methylamine/ethanol | [5] |
| Isobutyryl (iBu) | Ammonia | [12] | |
| tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA) | [9] | |
| O6 (lactam) | 2-Nitrophenyl | Mild base hydrolysis | [7] |
| tert-Butyldiphenylsilyl (TBDPS) | Fluoride source (e.g., TBAF) | [7] | |
| tert-Butyl (tBu) | Acid (e.g., TFA) | [9] | |
| 2', 3', 5' (hydroxyls) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | [9] |
| 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) | Fluoride source (e.g., TBAF) | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for N2-Acylation of Guanosine
This protocol is a generalized procedure and may require optimization.
-
Drying: Dry 3',5'-O-protected guanosine by azeotropic evaporation with pyridine (3x).
-
Dissolution: Dissolve the dried guanosine in anhydrous dichloromethane and cool to 0 °C under an inert atmosphere (e.g., nitrogen).
-
Silylation (Optional but recommended): Add trimethylsilyl chloride (TMSCl) and stir for 15 minutes. This transiently protects the O6 and amino groups, facilitating N-acylation.[5][13]
-
Acylation: Slowly add the acyl chloride (e.g., acetyl chloride or phenoxyacetyl chloride) over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1.5 - 3 hours.
-
Quenching: Pour the reaction mixture into a cold aqueous solution of sodium bicarbonate (5%).
-
Extraction: Separate the organic layer, wash with additional sodium bicarbonate solution, and then concentrate to an oil.
-
Purification: Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the chemical modification of this compound.
Caption: A troubleshooting flowchart for low-yield guanosine modification reactions.
Caption: Simplified degradation pathway of guanosine.[11][14][15]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biomineralization and Properties of Guanine Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity - Wikipedia [en.wikipedia.org]
- 7. Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel strategy for O6-protection of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guanosine nucleotides degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Optimization of buffer conditions for "Guanosine hydrate" studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of buffer conditions for studies involving Guanosine hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of approximately 30 mg/mL.[1] To aid dissolution, you can warm the solution to 37-60°C and use sonication.[2]
Q2: How can I prepare an aqueous solution of this compound for my experiments?
A2: Due to its low solubility in aqueous buffers, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of your choice immediately before use.[1][2] When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent precipitation.[2] A solubility of approximately 0.16 mg/mL can be achieved in a 1:5 solution of DMSO:PBS (pH 7.2) using this method.[1]
Q3: Can I increase the aqueous solubility of this compound by adjusting the pH?
A3: Yes, the solubility of guanosine can be increased in dilute acidic or basic solutions.[2] For example, it can be dissolved in 0.1 M NaOH.[2] However, adjusting the pH back to neutral will likely cause the compound to precipitate.[2] Some protocols also suggest using a drop of NaOH or a 10% ammonia solution to aid dissolution in water or media, followed by pH adjustment, but the solution should be used quickly.[3]
Q4: What are the recommended storage conditions for this compound?
A4: Solid this compound should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[4] For long-term stability, storage at -20°C is recommended, where it can be stable for at least four years.[1]
Q5: How should I store solutions of this compound?
A5: Aqueous solutions of this compound are not stable for long-term storage and it is recommended to use them within a day of preparation.[1] If you need to store a stock solution, prepare aliquots of a DMSO stock and store them at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to avoid degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Precipitation is a common issue encountered when working with this compound solutions. This guide will help you diagnose and resolve these issues.
Diagram: Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer | Inherently low solubility of this compound in neutral aqueous solutions. Localized high concentration during mixing. | Add the DMSO stock solution to the aqueous buffer slowly and drop-by-drop while vortexing or stirring vigorously. Pre-warming the buffer to 37°C can also help.[2][5] |
| Precipitate forms in a freshly prepared aqueous solution | The concentration of this compound exceeds its solubility limit at the given pH and temperature. | Gently warm the solution to 37-60°C and use an ultrasonic bath to aid dissolution.[2] If the issue persists, consider reducing the final concentration. |
| Precipitate observed after storing an aqueous solution | This compound has limited stability in aqueous solutions and can precipitate over time. | It is recommended to use aqueous solutions of this compound immediately after preparation and not to store them for more than one day.[1][2] |
| Precipitate in frozen DMSO stock after thawing | This is a common occurrence and does not necessarily indicate degradation. | Gently warm the thawed aliquot to 37°C and vortex or sonicate until the precipitate is fully redissolved before use.[2] To minimize this, store DMSO stocks in single-use aliquots.[2] |
| Incomplete dissolution in DMSO | The concentration is too high, or the DMSO has absorbed moisture. | Use fresh, anhydrous DMSO.[2] Aid dissolution by warming the solution to 37-60°C and sonicating for 10-15 minutes.[2] |
Quantitative Data Summary
| Solvent/Buffer | Solubility | Temperature | Reference |
| DMSO | ~30 mg/mL | Not specified | [1] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | Not specified | [1] |
| Water | 700 mg/L (0.7 mg/mL) | 18°C | [6] |
| Boiling Water | More soluble than in cold water | 100°C | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical tube or vial
-
Vortex mixer
-
Water bath or incubator (37-60°C)
-
Sonicator
Procedure:
-
Weigh the desired amount of solid this compound powder in a sterile conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-30 mg/mL).
-
Securely cap the tube and vortex thoroughly to mix.
-
If a precipitate remains, warm the tube in a water bath at 37°C to 60°C.[2]
-
Sonicate the solution for 10-15 minutes, or until the solution becomes clear and all the solid has dissolved.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Diagram: Workflow for Preparing this compound Solutions
Caption: Workflow for preparing and using this compound solutions.
Protocol 2: Preparation of Working Aqueous Solution from DMSO Stock
Objective: To prepare a diluted aqueous solution of this compound for immediate use in experiments.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer
Procedure:
-
Retrieve a single aliquot of the concentrated this compound DMSO stock from the freezer and thaw it completely at room temperature.
-
Inspect the thawed stock solution for any precipitate. If present, gently warm the tube to 37°C and vortex until the solution is clear.[2]
-
In a separate sterile tube, add the required volume of the final aqueous buffer.
-
While gently vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the desired final concentration.
-
Use the freshly prepared aqueous solution immediately in your experiment. Do not store the diluted aqueous solution.[1]
Protocol 3: NMR Sample Preparation for this compound
Objective: To prepare a sample of this compound for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified this compound (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d6 or D₂O)
-
High-precision 5 mm NMR tube
-
Pasteur pipette and Kimwipe or filter plug
-
Reference standard (e.g., TMS or DSS)
Procedure:
-
Dissolve 1-5 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent in a small vial.[7] DMSO-d6 is often preferred as it allows for the observation of exchangeable protons.[7]
-
Add a small amount of a reference standard for chemical shift calibration.
-
Filter the solution through a Pasteur pipette containing a small plug of Kimwipe into a high-precision NMR tube to remove any particulate matter.[8]
-
Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL.[9]
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for data acquisition on an NMR spectrometer.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Guanosine Hydrate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Guanosine Hydrate is critical for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of key analytical methods for the validation of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques for the quantitative analysis of this compound. The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ~0.999[1] | > 0.99[2] |
| Accuracy (% Recovery) | Typically within 98-102% | 97.5% for GTP, 97% for AMP[2] |
| Precision (%RSD/CV) | < 2% | Intra-assay: 6-10.1% CV; Inter-assay: 5.6-8.1% CV[2] |
| Lower Limit of Quantification (LLOQ) | Dependent on system and conditions | 0.2 µg/g for guanosine[3] |
| Selectivity | Good, but potential for interference from co-eluting compounds | Excellent, based on mass-to-charge ratio, minimizing interferences |
| Instrumentation Cost | Lower | Higher |
| Throughput | Generally higher | Can be lower due to more complex sample preparation and data analysis |
Characterization of the Hydrated State
Beyond chromatographic quantification, characterization of the solid-state properties of this compound is essential. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) are indispensable for confirming the presence and nature of water molecules within the crystal lattice.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the water content by identifying the mass loss at specific temperatures corresponding to the dehydration process.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions, such as the dehydration of this compound, which would be observed as an endothermic event.[4][5]
-
Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique that provides information about the crystalline structure of a material. The diffraction pattern of this compound will be distinct from its anhydrous form, allowing for unambiguous identification and characterization of the hydrate.[6][7]
Experimental Protocols
HPLC-UV Method for Quantification of Guanosine
This protocol provides a general framework for the quantitative analysis of guanosine using HPLC-UV.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.
-
Guanosine reference standard.
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of phosphate buffer and acetonitrile. A common starting point is a mixture of buffer and a small percentage of organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of guanosine reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the guanosine standard against its concentration. Determine the concentration of guanosine in the sample by interpolating its peak area on the calibration curve.
LC-MS/MS Method for Quantification of Guanosine
This protocol outlines a general procedure for the sensitive and selective quantification of guanosine using LC-MS/MS.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column suitable for LC-MS.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification).
-
Guanosine reference standard.
-
Internal standard (e.g., a stable isotope-labeled guanosine).
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (protonated guanosine) to a specific product ion.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking a blank matrix with known concentrations of guanosine and a fixed concentration of the internal standard. Prepare the this compound sample in a similar manner.
-
Sample Extraction (if necessary): For complex matrices, a sample clean-up step such as protein precipitation or solid-phase extraction may be required.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of guanosine to the internal standard against the concentration of the standards. Calculate the concentration of guanosine in the sample using the regression equation of the calibration curve.
Mandatory Visualization
References
- 1. Development and validation of a HPLC-UV method for the determination in didanosine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for quantification of cyclic guanosine 3',5'-monophosphate (cGMP) in clinical applications: a comparison with a EIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Guanosine and Its Analogs: Antiviral and Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanosine and its key analogs, focusing on their antiviral and immunomodulatory activities. Guanosine, a fundamental purine nucleoside, serves as a scaffold for numerous synthetic analogs that have been developed into potent therapeutic agents. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways to aid in research and drug development.
Introduction to Guanosine and Its Analogs
Guanosine is a purine nucleoside composed of guanine attached to a ribose sugar. While guanosine itself exhibits various biological activities, including neuroprotective and immunomodulatory effects, its structural modifications have led to the development of powerful antiviral drugs.[1] Prominent among these are acyclic nucleoside analogs like acyclovir and ganciclovir, which are mainstays in the treatment of herpesvirus infections.[1] Other analogs have been designed to modulate the immune system, often by targeting specific receptors like Toll-like receptor 7 (TLR7).[2]
This guide will focus on a comparative study of guanosine with two major classes of its analogs:
-
Antiviral Analogs: Acyclovir and Ganciclovir
-
Immunomodulatory Analogs: 7-deaza-Guanosine (7-deaza-G) and Loxoribine
The term "Guanosine hydrate" refers to guanosine with associated water molecules in its crystalline structure.[3] For the purpose of biological activity in solution, it is considered equivalent to guanosine.
Comparative Performance Data
The following tables summarize the quantitative data on the antiviral and immunomodulatory performance of guanosine and its selected analogs.
Table 1: Antiviral Activity of Guanosine Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 | >100 | >1000 | [4] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 0.8 | >100 | >125 | [4] | |
| Varicella-Zoster Virus (VZV) | HEL | 2.0 | >100 | >50 | [4] | |
| Ganciclovir | Human Cytomegalovirus (HCMV) | HFF | 0.5 - 2.5 | >20 | >8-40 | [4] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 5.0 | >100 | >20 | [4] | |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 8.0 | >100 | >12.5 | [4] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.
Table 2: Immunomodulatory Activity of Guanosine Analogs
| Compound (100 µM) | Cell Type | Cytokine Induced | Concentration (pg/mL or U/mL) | Reference |
| Guanosine | Murine Splenocytes | IL-6 | ~500 pg/mL | [1] |
| IL-12 (p40) | ~200 pg/mL | [1] | ||
| 7-deaza-Guanosine | Murine Splenocytes | IL-6 | ~2500 pg/mL | [1] |
| IL-12 (p40) | ~1500 pg/mL | [1] | ||
| Human PBLs | IFN-α | ~200 U/mL | [5] | |
| TNF-α | ~100 pg/mL | [5] | ||
| Loxoribine | Murine Splenocytes | IL-6 | ~3000 pg/mL | [1] |
| IL-12 (p40) | ~1800 pg/mL | [1] | ||
| Human PBLs | IFN-α | ~300 U/mL | [5] | |
| TNF-α | ~150 pg/mL | [5] |
PBLs: Peripheral Blood Leukocytes
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the antiviral and immunomodulatory activities of guanosine analogs.
Antiviral Assays
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: Host cells (e.g., Vero for HSV) are seeded in 6-well plates and grown to a confluent monolayer.
-
Compound Preparation: A serial dilution of the test compound is prepared in a serum-free medium.
-
Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours.
-
Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing the test compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: The cell monolayer is fixed and stained with a dye (e.g., crystal violet), and the viral plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Immunomodulatory Assays
This assay provides a quantitative measure of TLR7 activation using a reporter gene system.
-
Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in appropriate media.
-
Stimulation: Cells are seeded in 96-well plates and stimulated with the test compounds (e.g., guanosine analogs) for 24 hours.
-
SEAP Detection: The supernatant is collected and incubated with a SEAP substrate.
-
Quantification: The SEAP activity is quantified by measuring the optical density at 620-650 nm. The level of SEAP is directly proportional to the activation of NF-κB, a downstream effector of TLR7 signaling.[6]
This method measures the production of specific cytokines by immune cells in response to TLR7 agonists.
-
Immune Cell Isolation: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, are isolated.
-
Cell Culture and Stimulation: The isolated cells are cultured and stimulated with the test compounds for 24-48 hours.
-
Supernatant Collection: The cell culture supernatants are collected.
-
ELISA Procedure: The concentration of a specific cytokine (e.g., IFN-α, IL-6, TNF-α) in the supernatants is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Antiviral Mechanism of Acyclic Guanosine Analogs
Acyclic guanosine analogs like acyclovir and ganciclovir act as prodrugs that, once activated, inhibit viral DNA synthesis.
Caption: Antiviral mechanism of acyclic guanosine analogs.
TLR7 Signaling Pathway for Immunomodulatory Analogs
Immunomodulatory guanosine analogs activate immune cells primarily through the Toll-like receptor 7 (TLR7) signaling pathway.
Caption: TLR7 signaling pathway activated by guanosine analogs.
General Experimental Workflow for Antiviral Drug Screening
The evaluation of a novel nucleoside analog involves parallel assessment of its antiviral efficacy and cytotoxicity to determine its therapeutic potential.
Caption: General workflow for antiviral compound evaluation.
Conclusion
The comparative analysis of guanosine and its analogs highlights the remarkable therapeutic potential unlocked through structural modifications of a natural nucleoside. Acyclic analogs like acyclovir and ganciclovir demonstrate potent and selective antiviral activity against herpesviruses by targeting viral DNA synthesis. In contrast, analogs with modifications on the purine ring, such as 7-deaza-G and loxoribine, exhibit strong immunomodulatory effects by activating the TLR7 signaling pathway, leading to the production of antiviral cytokines and interferons.
The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships, mechanisms of action, and experimental methodologies is essential for the rational design and evaluation of novel guanosine-based therapeutics with improved efficacy and safety profiles. Future research may focus on developing analogs with dual antiviral and immunomodulatory activities or those that can overcome drug resistance.
References
- 1. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Immunostimulatory Activity of a Cytosine-Phosphate-Guanosine Immunomodulator by the Assembly of Polymer DNA Wires and Spheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H15N5O6 | CID 135705230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guanosine Dianions Hydrated by One to Four Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 118-00-3 [thegoodscentscompany.com]
Cross-Validation of Findings from "Guanosine Hydrate" Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to guanosine hydrate and its alternatives. It is designed to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Physicochemical Properties: this compound vs. Alternatives
Guanosine, as a purine nucleoside, can be found in a hydrated form. Its fundamental properties are crucial for understanding its behavior in biological and experimental settings. Guanosine consists of a guanine molecule attached to a ribose ring.[1] It is a white crystalline powder with a mild saline taste and is slightly soluble in water.[1]
In experimental contexts, particularly in photochemical reactions, this compound's reactivity has been compared to its base, guanine. A study using laser flash photolysis demonstrated that their interactions with quinones like 9,10-anthraquinone (AQ) and 2-methyl-1,4-naphthoquinone (menadione, MQ) differ based on the medium. In an organic medium, guanine primarily undergoes a hydrogen abstraction reaction with both quinones. In contrast, this compound (dG in the study) participates in photoinduced electron transfer (PET) in addition to hydrogen abstraction, highlighting its distinct photochemical behavior.[2]
| Compound | Interaction with Quinones (Organic Medium) | Key Observation |
| Guanine | Predominant hydrogen abstraction | Less versatile in photochemical reactions with quinones compared to its nucleoside. |
| This compound | Photoinduced electron transfer (PET) and hydrogen abstraction | Shows greater versatility in photochemical interactions.[2] |
Hydration Effects on Guanosine Monophosphate Dianions
The hydration of guanosine derivatives significantly influences their physicochemical properties. A combined experimental and computational study on doubly deprotonated guanosine monophosphate···water clusters ([dGMP – 2H]²⁻·nH₂O, where n = 1–4) revealed how the successive addition of water molecules affects the system's energetics.[3][4][5]
Experimental Protocol: Negative Ion Photoelectron Spectroscopy (NIPES)
The study utilized NIPES combined with molecular dynamics (MD) and quantum chemical (QM) calculations to investigate the electronic properties of hydrated guanosine monophosphate dianions.[3][5] The general workflow involves generating the hydrated clusters, isolating them in the gas phase, and then using a laser to detach an electron. The kinetic energy of the detached electron is measured to determine the adiabatic detachment energy (ADE) and vertical detachment energy (VDE).
Experimental Workflow for NIPES of Hydrated Guanosine Dianions
Caption: Workflow for NIPES experiments on hydrated guanosine monophosphate.
Quantitative Data: Impact of Hydration
The addition of water molecules progressively stabilizes the dianion, leading to an increase in both ADE and VDE.[3][5] This stabilization is a direct consequence of the interaction between the polar water molecules and the charged phosphate and purine groups of the guanosine monophosphate.[3]
| Number of Water Molecules (n) | Incremental ADE Shift (eV) | Incremental VDE Shift (eV) |
| 1 | 0.50 | 0.50 |
| 2 | 0.25 | 0.25 |
| 3 | 0.15 | 0.15 |
| 4 | 0.10 | 0.10 |
| Data sourced from studies on [dGMP – 2H]²⁻·nH₂O clusters.[5] |
Guanosine-Based Hydrogels: A Comparison of Stabilizing Agents
Guanosine and its derivatives are known to self-assemble into supramolecular hydrogels, which have potential applications in drug delivery and tissue engineering.[6][7] A key challenge is the stability of these hydrogels. Research has shown that the choice of stabilizing agent significantly impacts their properties.
Experimental Protocol: Hydrogel Formation and Characterization
Guanosine-based hydrogels are typically formed by dissolving guanosine or its derivatives in an aqueous solution in the presence of stabilizing cations (like K⁺) or anions (like borate).[6][8] The stability and mechanical properties are often characterized using rheological measurements, which determine the storage (G′) and loss (G″) moduli.[6]
A comparative study on guanosine-borate hydrogels explored different boric acid derivatives to enhance stability. The formation of stable gels was assessed using a vial inversion test.[8]
| Stabilizing Agent | Key Finding |
| Potassium Ions (K⁺) | Essential for the formation of G-quartet structures, the basic units of the hydrogel fibers.[6] |
| Lithium Ions (Li⁺) | Forms weaker, ribbon-like aggregates compared to K⁺-stabilized gels.[6] |
| Boric Acid Derivatives | Can form covalent borate esters with guanosine, leading to more stable hydrogels compared to binary gel analogues. Aromatic boric acid derivatives can further enhance stability through π-π stacking interactions.[6][8] |
| Binary Guanosine Systems | Mixing two different guanosine derivatives (e.g., guanosine and 8-bromoguanosine) can increase gel stability by hindering crystallization.[6] |
Neuroprotective Signaling Pathways of Guanosine
Extracellular guanosine exhibits significant neuroprotective effects, making it a molecule of interest in the context of central nervous system (CNS) diseases like ischemic stroke and neurodegenerative disorders.[9][10] Its mechanisms of action involve the activation of several intracellular signaling pathways, often in concert with the adenosinergic system.[10][11]
Key Signaling Pathways Activated by Guanosine
Guanosine's neuroprotective effects are mediated through complex signaling cascades that reduce neuroinflammation, oxidative stress, and excitotoxicity.[10] Key pathways identified include the PI3K/Akt and MAPK/ERK pathways.[11] Furthermore, guanosine's effects are often modulated by its interaction with adenosine receptors, particularly A₁ and A₂A receptor heteromers.[11]
Guanosine-Mediated Neuroprotective Signaling
Caption: Simplified signaling pathway for guanosine-induced neuroprotection.
In some cellular contexts, such as human neuroblastoma cells, extracellular guanine has been shown to activate the sGC-cGMP-PKG-ERK signaling pathway, suggesting that different guanine-based purines may utilize distinct but overlapping pathways to exert their effects.[12]
References
- 1. Guanosine - Wikipedia [en.wikipedia.org]
- 2. Interactions of guanine and guanosine hydrates with quinones: a laser flash photolysis and magnetic field effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guanosine Dianions Hydrated by One to Four Water Molecules (Journal Article) | OSTI.GOV [osti.gov]
- 5. Guanosine Dianions Hydrated by One to Four Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Versatile Nucleotide Derivative Enhancing Photochemical Reactions and Cellular Functions_Chemicalbook [chemicalbook.com]
- 10. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]
Guanosine Hydrate vs. Deoxyguanosine: A Comparative Guide for DNA/RNA Studies
For researchers, scientists, and drug development professionals, the choice between guanosine and its deoxy- form is fundamental to the design and execution of nucleic acid studies. This guide provides a comprehensive comparison of guanosine hydrate and deoxyguanosine, detailing their distinct properties, performance in key applications, and the experimental data that underpins these differences.
At the heart of the distinction between RNA and DNA lies the structure of their constituent nucleosides. Guanosine, a cornerstone of RNA, and deoxyguanosine, its counterpart in DNA, differ by a single hydroxyl group at the 2' position of the sugar moiety. This seemingly minor variation has profound implications for the stability, structure, and function of the resulting nucleic acid polymers. "this compound" refers to guanosine that has incorporated water molecules into its crystal structure. For most laboratory applications involving aqueous solutions, the distinction between using an anhydrous or hydrated form of guanosine is minimal, as the water of hydration becomes part of the bulk solvent. However, for reactions sensitive to minute amounts of water or when precise weight measurements of the nucleoside are critical, the anhydrous form is preferred. The molar mass of the hydrated form must be adjusted to account for the water molecules.
Physicochemical Properties: A Tale of Two Sugars
The presence of the 2'-hydroxyl group in guanosine's ribose sugar makes it more susceptible to hydrolysis, particularly under alkaline conditions, compared to the more stable deoxyguanosine. This inherent instability of RNA is a key reason why DNA evolved as the primary carrier of genetic information.
| Property | This compound | Deoxyguanosine |
| Molecular Formula | C₁₀H₁₃N₅O₅·xH₂O | C₁₀H₁₃N₅O₄ |
| Molar Mass | 283.24 g/mol (anhydrous) | 267.24 g/mol |
| Sugar Moiety | Ribose (with 2'-OH) | Deoxyribose (lacks 2'-OH) |
| Primary Polymer | RNA | DNA |
| N-glycosidic Bond Stability | More stable to acid hydrolysis | Less stable to acid hydrolysis (depurination)[1] |
| Susceptibility to Alkaline Hydrolysis | Susceptible | Resistant |
Performance in Key Experimental Applications
The structural differences between guanosine and deoxyguanosine dictate their applications and performance in common molecular biology techniques.
Oligonucleotide Synthesis
In solid-phase oligonucleotide synthesis, both guanosine and deoxyguanosine are used as phosphoramidite building blocks. The coupling efficiency of phosphoramidites is a critical factor for the successful synthesis of long oligonucleotides. While high coupling efficiencies (typically >98%) are achievable for both, the synthesis of RNA oligonucleotides using guanosine phosphoramidites is often more challenging due to the need for a protecting group on the 2'-hydroxyl group. This additional steric hindrance can sometimes lead to slightly lower coupling efficiencies compared to DNA synthesis. However, with optimized protocols and activators, high-yield synthesis of both DNA and RNA is standard practice.
| Parameter | Guanosine Phosphoramidite (for RNA) | Deoxyguanosine Phosphoramidite (for DNA) |
| Typical Coupling Efficiency | ~97-99% | >99% |
| Key Challenge | Requires 2'-hydroxyl protecting group | Potential for depurination under acidic deblocking steps |
Polymerase Chain Reaction (PCR) and Sequencing
Standard PCR and Sanger sequencing are designed for DNA templates and therefore utilize deoxyguanosine triphosphate (dGTP) as a substrate for DNA polymerase. Guanosine triphosphate (GTP) is not incorporated by DNA polymerases.
However, in studies of GC-rich regions, which are prone to forming stable secondary structures that impede polymerase activity, an analog of deoxyguanosine, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), is often employed. By replacing the nitrogen at position 7 of the guanine base with a carbon, 7-deaza-dGTP reduces the formation of Hoogsteen base pairs that contribute to the formation of secondary structures, thereby improving amplification and sequencing results.
| Application | Deoxyguanosine (dGTP) | 7-deaza-deoxyguanosine (7-deaza-dGTP) |
| Standard PCR/Sequencing | Standard substrate | Not typically used |
| GC-rich PCR/Sequencing | Can lead to failed or inefficient amplification | Improves amplification by reducing secondary structures |
In Vitro Transcription
For the synthesis of RNA, in vitro transcription is the method of choice. This reaction utilizes a DNA template and an RNA polymerase (such as T7, SP6, or T3) to synthesize RNA transcripts. Guanosine triphosphate (GTP) is a fundamental building block in this process. Deoxyguanosine triphosphate (dGTP) is not incorporated into the growing RNA chain.
Oxidative Damage: A Key Biomarker
Deoxyguanosine is particularly susceptible to oxidative damage, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) being a major and well-studied lesion. The formation of 8-oxodG in DNA is a widely used biomarker for oxidative stress and is implicated in mutagenesis and various diseases. Guanosine in RNA can also be oxidized to 8-oxo-7,8-dihydroguanosine (8-oxoG), which is a biomarker for oxidative damage to RNA. The quantification of these oxidized nucleosides is a crucial tool in toxicology and clinical research.
| Oxidized Form | Parent Nucleoside | Significance |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | Deoxyguanosine | Major biomarker for oxidative DNA damage |
| 8-oxo-7,8-dihydroguanosine (8-oxoG) | Guanosine | Biomarker for oxidative RNA damage |
Experimental Protocols
Protocol 1: PCR of GC-Rich DNA using 7-deaza-dGTP
This protocol is adapted for the amplification of DNA templates with high GC content.
1. Reagent Preparation:
-
Prepare a dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM each dNTP, the mix would contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
150 µM 7-deaza-dGTP
-
50 µM dGTP
-
2. PCR Reaction Setup (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL dNTP mix (with 7-deaza-dGTP)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Template DNA (10-100 ng)
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
40.5 µL Nuclease-free water
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
4. Analysis:
-
Analyze the PCR product by agarose gel electrophoresis.
Protocol 2: In Vitro Transcription for RNA Synthesis
This protocol provides a general framework for synthesizing RNA using T7 RNA polymerase.
1. Reaction Setup (20 µL):
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
8 µL NTP mix (2.5 mM each of ATP, CTP, UTP, and GTP)
-
1 µL Linearized DNA Template (0.5-1 µg)
-
1 µL RNase Inhibitor (40 U/µL)
-
2 µL T7 RNA Polymerase (20 U/µL)
-
4 µL Nuclease-free water
2. Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
3. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
4. RNA Purification:
-
Purify the RNA transcript using a column-based RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
5. Analysis:
-
Quantify the RNA using a spectrophotometer and assess its integrity by denaturing agarose or polyacrylamide gel electrophoresis.
Visualizing Key Experimental Workflows
References
A Comparative Analysis of the Biological Activities of Guanosine Hydrate and Other Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Guanosine hydrate against other key nucleosides, including adenosine, cytidine, and uridine. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions. While "this compound" is the specified product, the biological effects are attributable to the guanosine moiety.
Executive Summary
Nucleosides, the fundamental building blocks of nucleic acids, are increasingly recognized for their diverse and potent biological activities beyond their genomic roles. This comparison focuses on four key areas: neuroprotection, antioxidant activity, anti-inflammatory effects, and anticancer potential. Guanosine consistently demonstrates significant neuroprotective and antioxidant properties. Adenosine also exhibits notable neuroprotective and potent anti-inflammatory effects. Uridine has shown promise in promoting anti-inflammatory and anti-fibrotic responses. The pyrimidine nucleosides, uridine and cytidine, are crucial in various cellular metabolic pathways and have been investigated for their roles in cancer therapy, often as part of nucleoside analogue drugs. Direct comparative studies across all these activities are not always available; this guide synthesizes the existing evidence to provide a comprehensive overview.
Data Presentation
Table 1: Comparative Neuroprotective Effects
| Nucleoside | Model System | Key Findings | Quantitative Data | Citation(s) |
| Guanosine | Oxygen-Glucose Deprivation (OGD) in rat hippocampal slices | Neuroprotective; reduces cell damage, restores glutamate uptake, and preserves mitochondrial function. | Addition of 100 µM guanosine significantly decreased cell damage. | [1][2] |
| Adenosine | Glucose deprivation and mitochondrial inhibition in glial cells | Protects against cell death and preserves ATP levels. | Protection is concentration-dependent (50-1500 µM). | [3] |
| Uridine | Not extensively studied for direct neuroprotection in OGD models. | No direct comparative data available. | ||
| Cytidine | Not extensively studied for direct neuroprotection in OGD models. | No direct comparative data available. |
Table 2: Comparative Antioxidant Activity
| Nucleoside | Assay | Key Findings | Quantitative Ranking | Citation(s) |
| Guanosine | Inhibition of 8-oxoguanine formation | Most effective at decreasing radiation-induced oxidative DNA damage. | Guo > Ino > Ado > Thd > Urd > Cyd | [4][5] |
| Adenosine | Inhibition of 8-oxoguanine formation | Moderate effect in decreasing radiation-induced oxidative DNA damage. | Guo > Ino > Ado > Thd > Urd > Cyd | [4][5] |
| Uridine | Inhibition of 8-oxoguanine formation | Less effective compared to purine nucleosides in this assay. | Guo > Ino > Ado > Thd > Urd > Cyd | [4][5] |
| Cytidine | Inhibition of 8-oxoguanine formation | Least effective among the tested nucleosides in this assay. | Guo > Ino > Ado > Thd > Urd > Cyd | [4][5] |
Note: Ino = Inosine, Thd = Thymidine
Table 3: Comparative Anti-inflammatory Effects
| Nucleoside | Model System | Key Findings | Quantitative Data | Citation(s) |
| Guanosine | LPS-induced inflammation in rats | Attenuated the increase in plasma TNF-α levels. | Guanosine pretreatment (5 µmol/kg/min) significantly reduced LPS-induced TNF-α increase. | [6] |
| Adenosine | Carrageenan-induced pleurisy in mice | Significantly reduced leukocyte migration and pro-inflammatory cytokine release (TNF-α, IL-1β). | Treatment with 100 mg/kg adenosine reduced TNF-α by 50 ± 2% and IL-1β by 38 ± 6%. | [7] |
| Uridine | Bleomycin-induced lung injury in mice | Reduced inflammatory cell infiltration and pro-inflammatory cytokine levels. | Treatment significantly decreased inflammatory cells and cytokines in BAL fluid. | [8] |
| Cytidine | Limited direct evidence for anti-inflammatory activity. | No direct comparative data available. |
Table 4: Comparative Anticancer Potential
| Nucleoside | Context | Key Findings | Quantitative Data (IC50) | Citation(s) |
| Guanosine | Purine analogue studies | Derivatives of guanosine are widely developed as anticancer agents that interfere with DNA synthesis. | Varies widely depending on the specific analogue and cancer cell line. | [9][10] |
| Adenosine | Purine analogue studies | Adenosine analogues are a cornerstone of chemotherapy, acting as antimetabolites. | Varies widely depending on the specific analogue and cancer cell line. | [9][10] |
| Uridine | Pyrimidine analogue studies | Uridine analogues are used in cancer therapy, often targeting thymidylate synthase or being incorporated into RNA and DNA. | Varies widely depending on the specific analogue and cancer cell line. | [11][12] |
| Cytidine | Pyrimidine analogue studies | Cytidine analogues, like cytarabine, are potent anticancer drugs that inhibit DNA synthesis. | Varies widely depending on the specific analogue and cancer cell line. | [11][12] |
Experimental Protocols
Neuroprotection Assessment: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices
This in vitro model mimics ischemic conditions in the brain.
-
Tissue Preparation: Hippocampal slices (typically 400 µm thick) are prepared from rodent brains.
-
OGD Induction: Slices are incubated in a glucose-free medium saturated with 95% N₂ / 5% CO₂ for a defined period (e.g., 15 minutes) to induce excitotoxic damage.[1][2]
-
Treatment: The nucleoside of interest (e.g., Guanosine at 100 µM) is added to the medium during the OGD phase or the subsequent reoxygenation phase.[1][2]
-
Reoxygenation: Following OGD, slices are returned to a standard, oxygenated medium containing glucose for a recovery period (e.g., 2 hours).[1][2]
-
Assessment of Cell Death: Cell viability is assessed using methods such as propidium iodide uptake or measurement of lactate dehydrogenase (LDH) release into the medium.
-
Glutamate Uptake Assay: The ability of the tissue to take up radiolabeled glutamate (e.g., [³H]glutamate) is measured to assess the function of glutamate transporters, a key aspect of neuroprotection.[1]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol) is prepared. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The nucleosides are dissolved in the same solvent at various concentrations.
-
Reaction: The nucleoside solution is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) using the Griess Assay
This assay quantifies nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test nucleosides for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: An equal volume of the supernatant is mixed with the Griess reagent (or sequentially with Solution A and then Solution B).
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Measurement: The absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.
Anti-inflammatory Activity Assessment: TNF-α Quantification by ELISA
This assay measures the concentration of the pro-inflammatory cytokine TNF-α in biological samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α.
-
Sample and Standard Incubation: Samples (e.g., cell culture supernatants or plasma) and a series of TNF-α standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for TNF-α is added, which binds to the captured TNF-α.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, resulting in a color change proportional to the amount of TNF-α.
-
Stopping the Reaction: The reaction is stopped with an acid solution.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm), and the concentration of TNF-α in the samples is determined by comparison to the standard curve.[13][14][15][16][17]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Guanosine is neuroprotective against oxygen/glucose deprivation in hippocampal slices via large conductance Ca²+-activated K+ channels, phosphatidilinositol-3 kinase/protein kinase B pathway activation and glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of guanosine-induced neuroprotection in rat hippocampal slices submitted to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine, inosine, and guanosine protect glial cells during glucose deprivation and mitochondrial inhibition: correlation between protection and ATP preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine and inosine display antioxidant activity, protect DNA in vitro from oxidative damage induced by reactive oxygen species, and serve as radioprotectors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Guanosine-Adenosine Interaction Exists In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of purine nucleosides, adenosine and inosine, in a mouse model of pleurisy: evidence for the role of adenosine A2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine supplementation exerts anti-inflammatory and anti-fibrotic effects in an animal model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nu.edu.om [nu.edu.om]
- 11. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative study of purine and pyrimidine nucleoside analogues acting on the thymidylate kinases of Mycobacterium tuberculosis and of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. abcam.cn [abcam.cn]
- 15. mpbio.com [mpbio.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.stemcell.com [cdn.stemcell.com]
A Comparative Structural Analysis of Guanosine Hydrate and Related Crystalline Forms
For researchers, scientists, and drug development professionals, understanding the solid-state structure of nucleosides like guanosine is critical for applications ranging from drug formulation to materials science. This guide provides an objective, data-driven comparison of the crystal structure of Guanosine Dihydrate with its constituent base, guanine, in both hydrated and anhydrous forms.
While guanosine predominantly crystallizes from aqueous solutions as a dihydrate, a comprehensive understanding of its structure is enhanced by comparing it to the crystal forms of guanine. This comparison elucidates the significant roles of the ribose sugar moiety and water molecules in dictating the crystal packing and hydrogen-bonding networks.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for Guanosine Dihydrate, Guanine Monohydrate, and the two known polymorphs of anhydrous guanine (α-guanine and β-guanine).
| Parameter | Guanosine Dihydrate[1] | Guanine Monohydrate[2] | α-Guanine (anhydrous)[3][4][5] | β-Guanine (anhydrous)[4][5] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/n | P2₁/c | P112₁/b |
| a (Å) | 17.518 | 16.510 | 3.55 - 3.56 | 3.59 |
| b (Å) | 11.502 | 11.277 | 9.65 - 9.69 | 9.72 |
| c (Å) | 6.658 | 3.645 | 18.45 - 18.46 | 18.34 |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 98.17 | 96.8 | 118.3 - 118.5 | 90 |
| γ (°) | 90 | 90 | 90 | 119.5 |
| Z | 2 | 4 | 4 | 4 |
Structural Insights and Comparison
Guanosine Dihydrate: The crystal structure of guanosine dihydrate is characterized by a monoclinic P2₁ space group.[1] The presence of the ribose sugar and two water molecules per guanosine molecule leads to a complex three-dimensional hydrogen-bonding network. The structure features hydrogen bonding between the purine bases, forming ribbons. These ribbons are further stacked, with a separation of approximately 3.3 Å between adjacent purine rings.[1]
Guanine Monohydrate: In contrast, guanine monohydrate crystallizes in the monoclinic space group P2₁/n.[2] The hydrogen bonding in this structure is also extensive, with water molecules playing a crucial role in linking the guanine molecules. The base stacking is a prominent feature, with an interplanar spacing of about 3.30 Å.[2]
Anhydrous Guanine (α and β polymorphs): Anhydrous guanine exists in at least two polymorphic forms, α and β, both of which are monoclinic.[3][4][5] The α-polymorph belongs to the P2₁/c space group, while the β-polymorph is in the P112₁/b space group.[4][5] The absence of water molecules results in a more direct hydrogen-bonding scheme between the guanine molecules themselves.
The key structural differences arise from the presence of the ribose group in guanosine and the varying degrees of hydration. The bulky and flexible ribose moiety in guanosine dihydrate introduces additional hydrogen bonding sites and steric constraints that influence the overall crystal packing, leading to a different space group and unit cell dimensions compared to the guanine crystal forms. The water molecules in the hydrated forms act as bridges, creating intricate hydrogen bond networks that stabilize the crystal lattice.
Experimental Protocols
The structural data presented in this guide were primarily obtained through single-crystal X-ray diffraction. A general experimental workflow for such an analysis is outlined below.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for the determination of crystal structures using single-crystal X-ray diffraction.
1. Crystallization: High-quality single crystals of the target compound are grown. For guanosine dihydrate, crystals can be obtained by the slow cooling of a saturated aqueous solution.[1] The crystallization of guanine and its polymorphs can be more complex due to its low solubility and may require specific pH conditions or the use of other solvents.
2. Data Collection: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.
Logical Relationship for Structural Comparison
The following diagram illustrates the logical process for comparing the different crystal forms discussed in this guide.
Caption: A diagram illustrating the logical flow of comparing the crystal structures of guanosine and guanine forms.
References
Comparative Validation of Guanine-Derived Molecules as Biomarkers: 8-OHdG vs. Guanosine
For researchers, scientists, and drug development professionals, the precise validation and application of biomarkers are fundamental to advancing disease diagnostics, monitoring therapeutic efficacy, and understanding pathological mechanisms. While the term "Guanosine hydrate" is not established in scientific literature, it likely refers to guanine-based nucleosides that play a critical role in biomarker research. This guide provides an objective comparison between two key guanine-derived molecules: the well-validated oxidative stress biomarker, 8-hydroxy-2'-deoxyguanosine (8-OHdG), and Guanosine, an emerging biomarker with potential applications in neurological and metabolic disorders.
Guanine is the most easily oxidized of the DNA bases, making its derivatives excellent candidates for measuring oxidative damage.[1] 8-OHdG (also known as 8-oxodG) is a primary product of free radical-induced oxidative lesions in DNA and is widely used as a biomarker for oxidative stress and carcinogenesis.[2] Its presence in urine and body fluids is indicative of systemic oxidative stress after being excised from DNA by repair mechanisms.[1][3] In contrast, Guanosine, a fundamental purine nucleoside, is now being explored for its role as a neuromodulator and has been identified as a potential biomarker for conditions like diabetic cognitive dysfunction and ischemic brain injury.[4][5][6]
This guide will compare these two molecules based on their validation status, primary applications, and the analytical methodologies used for their detection, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The following tables summarize the key performance characteristics and applications of 8-OHdG and Guanosine as biomarkers.
Table 1: Biomarker Performance and Validation
| Feature | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Guanosine |
| Validation Status | Extensively validated; considered a "gold-standard" for oxidative DNA damage.[1] | Emerging; under investigation for specific neurological and metabolic conditions.[6] |
| Primary Indication | Oxidative Stress, Carcinogenesis, Inflammatory Diseases, Neurodegenerative Disorders.[2][7] | Neurological Disorders (Ischemia, Alzheimer's, Parkinson's), Diabetic Cognitive Dysfunction.[4][6][8] |
| Biological Sample Types | Urine, Plasma, Serum, Tissue Lysates, Leukocyte DNA.[2][9] | Plasma, Brain Tissue Extracts.[4][6] |
| Specificity | High for oxidative DNA damage.[1] | Moderate; levels can be influenced by general purine metabolism.[4] |
| Key Correlative Studies | Levels correlate with cancer risk, severity of neurodegenerative diseases, and diabetes complications.[2][7][10] | Altered plasma levels observed in diabetic cognitive dysfunction; release increases during cerebral ischemia.[5][6] |
Table 2: Analytical Methodologies
| Method | Analyte | Common Detection Limit | Throughput | Key Advantages | Key Disadvantages |
| HPLC-ECD | 8-OHdG | ~1-5 fmol | Low to Medium | High sensitivity and specificity.[2] | Susceptible to matrix interference; requires specialized equipment. |
| LC-MS/MS | 8-OHdG, Guanosine | ~0.1-1 ng/mL | Medium to High | "Gold standard" for specificity and quantification; allows multiplexing.[1][9] | High instrument cost; requires significant expertise. |
| ELISA | 8-OHdG | ~0.5 ng/mL | High | Easy to use; suitable for large sample numbers.[10] | Potential for cross-reactivity; may overestimate levels. |
| Fluorometric Assay | Guanosine | ~3.1 µM | High | Simple, rapid, and suitable for high-throughput screening.[11] | Lower specificity; susceptible to interference from other substances.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate measurement of these biomarkers.
Protocol 1: Measurement of 8-OHdG in Urine using LC-MS/MS
This protocol is adapted from standard methods for quantifying urinary biomarkers of oxidative stress.[1]
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge samples at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
- Take 100 µL of the supernatant and add an internal standard (e.g., isotopically labeled ¹⁵N₅-8-OHdG).
- Dilute the sample 1:1 with 0.1% formic acid in water.
2. Chromatographic Separation:
- LC System: High-Performance Liquid Chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 2% B to 40% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometry Detection:
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for 8-OHdG (e.g., m/z 284 -> 168) and the internal standard.[1]
4. Quantification:
- Generate a standard curve using known concentrations of 8-OHdG.
- Quantify the 8-OHdG concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
- Normalize results to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: Measurement of Guanosine in Plasma using a Fluorometric Assay
This protocol is based on a commercially available enzyme-coupled assay kit.[12]
1. Reagent Preparation:
- Prepare a 1X Assay Buffer by diluting the provided 10X stock with deionized water.
- Prepare Guanosine standards by performing a serial dilution of the provided stock solution in 1X Assay Buffer.
- Prepare a Reaction Mix containing a fluorometric probe, horseradish peroxidase (HRP), Guanine Deaminase, and Xanthine Oxidase in 1X Assay Buffer.
2. Sample Preparation:
- Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
- Centrifuge at 1,000 x g for 10 minutes to separate plasma.
- Plasma samples may be assayed directly or stored at -80°C.
3. Assay Procedure:
- Add 50 µL of each standard and sample into separate wells of a black 96-well microtiter plate.
- For each sample, prepare two wells: one for the total reaction (+PNP enzyme) and one for background (-PNP enzyme).
- Add 50 µL of the Reaction Mix (containing Purine Nucleoside Phosphorylase, PNP) to the standard wells and the "+PNP" sample wells.
- Add 50 µL of a Control Mix (without PNP) to the "-PNP" sample wells.
- Incubate the plate for 30-60 minutes at 37°C, protected from light.
4. Data Analysis:
- Measure fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 530-570 nm / 590-600 nm).
- Subtract the average zero standard value from all readings.
- Plot the standard curve.
- For each sample, subtract the fluorescence of the "-PNP" well from the "+PNP" well to get the net fluorescence.
- Extrapolate the guanosine concentration in the sample from the standard curve.
Visualizations: Pathways and Workflows
Diagrams created using DOT language help visualize the complex relationships and processes involved in biomarker validation.
Caption: Formation and validation pathway of 8-OHdG as a biomarker for oxidative stress.
Caption: Experimental workflow for the quantification of 8-OHdG using LC-MS/MS.
Caption: Logical relationship for Guanosine's potential as a neurological biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic and rapid detection of guanosine during ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Guanosine and its role in neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary 8-hydroxydeoxyguanosine levels as a biomarker for progression of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Guanosine Hydrate as a Reference Standard in Chromatography: A Comparative Guide
In the precise world of analytical chromatography, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. For researchers and professionals in drug development and life sciences, selecting the appropriate reference standard is a critical first step. This guide provides an objective comparison of guanosine hydrate as a reference standard against its common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Reference Standards
This compound is a commonly used reference standard in chromatographic analyses involving nucleosides. However, its performance in terms of purity, stability, and solubility should be carefully considered in comparison to other available standards such as anhydrous guanosine, guanine, and adenosine. The choice of a reference standard can significantly impact the accuracy and reliability of analytical methods.
Table 1: Comparison of Physicochemical Properties and Performance Characteristics of Nucleoside Reference Standards
| Property/Characteristic | This compound | Anhydrous Guanosine | Guanine | Adenosine |
| Typical Purity (HPLC) | >99% | ≥98% | >98% (USP Grade) | >99% (USP Grade) |
| Molecular Formula | C₁₀H₁₃N₅O₅·xH₂O | C₁₀H₁₃N₅O₅ | C₅H₅N₅O | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 283.24 g/mol (anhydrous basis) | 283.24 g/mol | 151.13 g/mol | 267.24 g/mol |
| Solubility in Water | Sparingly soluble | Sparingly soluble | Very slightly soluble | Soluble |
| Solution Stability | Stable in neutral and slightly acidic solutions. Prone to hydrolysis under strong acidic or basic conditions. Solutions are best prepared fresh. | Similar to this compound. | Generally stable in solution. | Stable over a pH range of 2-10 at room temperature. Hydrolysis can occur at elevated temperatures. |
| Hygroscopicity | Hygroscopic | Less hygroscopic than the hydrate form. | Non-hygroscopic | Slightly hygroscopic |
| Common Applications | Quantification of guanosine and its derivatives in biological matrices and pharmaceutical formulations. | Similar to this compound. | Used in assays for guanine and as a related substance standard for guanosine-based drugs. | Quantification of adenosine and its derivatives; used in various pharmacopeial assays. |
Note: The data presented in this table is compiled from various sources, including Certificates of Analysis and scientific literature, and is intended for comparative purposes. Direct head-to-head comparative studies may not be available.
Experimental Protocols
To ensure accurate and reproducible results when using this compound or its alternatives as a reference standard, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for the preparation of standard solutions and a stability-indicating HPLC method.
Protocol 1: Preparation of Standard Stock Solutions
Objective: To prepare accurate and consistent stock solutions of the reference standards for calibration and analysis.
Materials:
-
This compound reference standard
-
Anhydrous Guanosine reference standard
-
Guanine reference standard
-
Adenosine reference standard
-
HPLC-grade Methanol
-
HPLC-grade water
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
This compound/Anhydrous Guanosine/Adenosine:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol.
-
Bring the flask to volume with HPLC-grade water and mix thoroughly to achieve a concentration of 1 mg/mL.
-
-
Guanine:
-
Accurately weigh approximately 10 mg of the Guanine reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add a small amount of 0.1 M NaOH to dissolve the standard.
-
Once dissolved, bring the flask to volume with HPLC-grade water and mix thoroughly.
-
Note: Due to the limited aqueous stability of guanosine solutions, it is recommended to prepare fresh solutions daily or store aliquots at -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for Guanosine
Objective: To provide a robust HPLC method for the separation of guanosine from its potential degradation products, thereby assessing the stability of the reference standard.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 10 mM Ammonium Formate in Water:Acetonitrile (97:3, v/v), with the pH adjusted to 3.9 with Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.[1]
Procedure:
-
Prepare the mobile phase and equilibrate the column for at least 30 minutes.
-
Inject a known concentration of the freshly prepared guanosine reference standard solution to determine its retention time and peak area.
-
To assess stability, subject the guanosine standard solution to stress conditions (e.g., heat, acid, base, oxidation).
-
Inject the stressed samples into the HPLC system.
-
Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent guanosine peak.
Visualizations
To better illustrate the experimental workflows and the relationships between the reference standards, the following diagrams are provided.
Caption: Experimental workflow for the chromatographic analysis of reference standards.
Caption: Logical relationships between this compound and its alternatives.
References
A Comparative Analysis of Guanosine Hydrate for Research Applications
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount. Guanosine hydrate, a purine nucleoside, is a critical component in various biological studies, including investigations into neuroprotective pathways and as a precursor in the synthesis of antiviral drugs. The quality of this compound can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound from three prominent suppliers: Supplier A, Supplier B, and Supplier C, based on publicly available product specifications. We also detail the standard experimental protocols for key quality control parameters.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear comparison, the following table summarizes the key quality specifications for this compound from the three suppliers. It is important to note that these values are based on typical specifications and may vary between specific lots. Researchers should always refer to the Certificate of Analysis (CoA) for the specific lot they are using.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥98% | ≥99% | ≥98.0% (area%) |
| Appearance | White to off-white powder | White crystalline powder | White to almost white powder to crystal |
| Water Content (Loss on Drying/Karl Fischer) | Not specified | ≤ 1.0% | Not specified |
| Heavy Metals | Not specified | < 10 ppm | Not specified |
| Molecular Formula | C₁₀H₁₃N₅O₅ · xH₂O | C₁₀H₁₃N₅O₅ · xH₂O | C₁₀H₁₃N₅O₅ |
| CAS Number | 118-00-3 | 1143525-19-2 | 118-00-3 |
Experimental Protocols: Ensuring Quality and Consistency
The quality of this compound is typically assessed through several key experiments. Below are detailed methodologies for two of the most common analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates guanosine from potential impurities, and the purity is determined by the relative area of the guanosine peak.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio can be optimized but is often in the range of 95:5 to 98:2 (buffer:organic solvent).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a precisely weighed amount of the this compound from the supplier in the mobile phase.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the area of the guanosine peak.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
Determination of Water Content by Loss on Drying (LOD)
This gravimetric method determines the amount of water and other volatile substances in the sample.
-
Instrumentation: A drying oven with precise temperature control and an analytical balance.
-
Procedure:
-
Accurately weigh a clean, dry weighing bottle.
-
Transfer a precisely weighed amount of the this compound sample (typically 1-2 g) into the weighing bottle.
-
Place the weighing bottle with the sample in a drying oven set to a specified temperature, commonly 105 °C, for a defined period (e.g., 2-3 hours) or until a constant weight is achieved.[1][2][3]
-
After drying, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Reweigh the bottle containing the dried sample.
-
The loss on drying is calculated as the percentage of weight lost during the drying process.
-
Mandatory Visualizations
Guanosine's Role in Neuroprotective Signaling
Guanosine has been shown to exert neuroprotective effects by activating key intracellular signaling pathways, such as the PI3K/Akt and MEK/ERK pathways.[4] The activation of these pathways can lead to the inhibition of apoptosis and the promotion of cell survival.
Caption: Guanosine-mediated neuroprotective signaling pathways.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of incoming this compound from a supplier.
Caption: A typical workflow for the quality control of this compound.
References
A Researcher's Guide to Validating Protein-Guanosine Hydrate Interactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise validation of interactions between proteins and small molecules is a cornerstone of biological inquiry and therapeutic innovation. Guanosine hydrate, a purine nucleoside fundamental to numerous cellular processes, is a frequent subject of such investigations. This guide provides an objective comparison of experimental methodologies for validating the interaction of proteins with this compound, supported by experimental data and detailed protocols.
A classic model system for studying guanosine recognition is the fungal enzyme Ribonuclease T1 (RNase T1), which exhibits a high specificity for binding and cleaving RNA at the 3'-end of guanine residues. This high degree of specificity makes it an excellent case study for comparing different analytical techniques and for understanding how subtle changes in the ligand affect protein binding.
Comparative Analysis of Ligand Binding to Ribonuclease T1
The interaction of RNase T1 with Guanosine and its analogs, such as Inosine and Xanthosine, provides a clear illustration of the principles of molecular recognition. The primary differences between these ligands lie in the substituents at the C2 and C6 positions of the purine ring, which directly impact the hydrogen bonding network within the enzyme's active site.
| Ligand | Key Differences from Guanosine | Binding Affinity (Relative to Guanosine) | Key Thermodynamic & Kinetic Parameters |
| Guanosine | - | High | Forms multiple hydrogen bonds, including crucial interactions with the N1-H and the exocyclic N2 amine group. |
| Inosine | Lacks the C2 exocyclic amino group. | Significantly lower | The absence of the N2 amino group prevents the formation of key hydrogen bonds, leading to a substantial loss in binding energy. |
| Xanthosine | C2 exocyclic amino group is replaced by a carbonyl group. | Markedly lower | The replacement of the amino group with a carbonyl at C2 disrupts the established hydrogen bond network and can introduce unfavorable electrostatic interactions.[1] |
| 2'-deoxyguanosine | Lacks the 2'-hydroxyl group on the ribose sugar. | Lower | The 2'-hydroxyl group is involved in hydrogen bonding with active site residues, and its absence reduces binding affinity.[2] |
Note: The binding of Guanosine monophosphates (GMP) to RNase T1 is significantly tighter than that of the nucleoside alone, indicating that the phosphate group contributes substantially to the overall binding energy.[3]
Experimental Validation Techniques: A Comparative Overview
A variety of biophysical techniques can be employed to characterize the interaction between a protein and a small molecule like this compound. Each method offers unique insights into the binding event.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | "Gold standard" for thermodynamic characterization, label-free, in-solution measurement. | Requires relatively large amounts of protein and ligand, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding kinetics (ka, kd), and affinity (Kd). | Real-time, label-free, high sensitivity, requires small amounts of analyte. | Requires immobilization of one binding partner, which may affect its activity. |
| X-ray Crystallography | Determines the 3D structure of the protein-ligand complex. | High-resolution structural details of the binding site and interaction motifs. | Provides a precise atomic-level view of the interaction. | Requires protein crystallization, which can be challenging. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | Ligand-induced protein stabilization. | High-throughput, low sample consumption. | Indirect measure of binding, may not be suitable for all proteins. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of protein-Guanosine hydrate interactions, using RNase T1 as an exemplary system.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to RNase T1.
Materials:
-
Purified RNase T1
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified RNase T1 against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in the final dialysis buffer.
-
Determine the accurate concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the RNase T1 solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (association and dissociation rates) of this compound binding to RNase T1.
Materials:
-
Purified RNase T1
-
This compound and other nucleoside analogs
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified RNase T1 (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Interaction Analysis:
-
Prepare a series of dilutions of this compound and other analogs in the running buffer.
-
Inject the different concentrations of the analyte over the immobilized RNase T1 surface. Include a buffer-only injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of RNase T1 in complex with Guanosine.
Materials:
-
Highly purified RNase T1
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Complex Formation and Crystallization:
-
Mix the purified RNase T1 with an excess of this compound.
-
Screen for crystallization conditions using various techniques such as hanging drop or sitting drop vapor diffusion. This involves mixing the protein-ligand complex solution with a reservoir solution containing a precipitant (e.g., PEG, salts).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a suitable detector.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known structure of RNase T1 as a search model.
-
Refine the atomic model against the experimental data, including the modeling of the bound Guanosine molecule into the electron density map.
-
-
Structural Analysis:
-
Analyze the final refined structure to identify the specific hydrogen bonds, van der Waals interactions, and stacking interactions between RNase T1 and Guanosine.
-
Visualizing Experimental Workflows and Molecular Interactions
To further clarify the experimental processes and the underlying molecular logic, the following diagrams have been generated using the DOT language.
Caption: Workflow for biophysical validation of protein-ligand interactions.
Caption: Key molecular interactions between Guanosine and RNase T1.
References
- 1. Quantitative analysis of the contribution of Glu46 and Asn98 to the guanosine specificity of ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of RNase T1 complexed with the product nucleotide 3'-GMP. Structural evidence for direct interaction of histidine 40 and glutamic acid 58 with the 2'-hydroxyl group of the ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation kinetics of ribonuclease T1 binding with guanosine and 3'-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Hydrated Structure of Guanosine: A Comparative Guide to Computational Models and Experimental Data
For researchers, scientists, and professionals in drug development, understanding the intricate structure of guanosine hydrate is paramount for designing effective therapeutics. This guide provides a comprehensive comparison of computational models with experimental data, offering insights into the hydrated conformation of this crucial nucleoside.
This analysis delves into the structural and dynamic properties of this compound, presenting a side-by-side comparison of data obtained from experimental techniques and various computational models. By examining the strengths and limitations of each approach, this guide aims to provide a clearer understanding of the molecular interactions that govern the behavior of guanosine in an aqueous environment.
Quantitative Data Comparison
The following tables summarize key quantitative data from experimental measurements and computational simulations of this compound and its derivatives.
Table 1: Crystallographic Parameters of Guanosine Dihydrate
| Parameter | Experimental (X-ray Diffraction) | Computational (Molecular Dynamics) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 17.518 | 17.518 (initial) |
| b (Å) | 11.502 | 11.502 (initial) |
| c (Å) | 6.658 | 6.658 (initial) |
| β (°) | 98.17 | 98.17 (initial) |
Table 2: Spectroscopic Data for this compound and its Derivatives
| Technique | Experimental Peak/Shift | Computational Prediction | Compound |
| Raman Spectroscopy | 661 cm⁻¹ (ring breathing mode of guanine) | Not available in search results | This compound |
| Negative Ion Photoelectron Spectroscopy (NIPES) | Stepwise blue shift in Electron Binding Energy with hydration | Good agreement of calculated Adiabatic and Vertical Detachment Energies with experiment. | Hydrated Guanosine Monophosphate Dianions |
| EPR/ENDOR | Characterized hyperfine interactions for radical species. | DFT calculations supported the identification of radical structures. | Sodium Guanosine Dihydrate |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the validity and accuracy of the collected data.
X-ray Diffraction of Guanosine Dihydrate Single Crystals:
The crystal structure of guanosine dihydrate was determined using single-crystal X-ray diffraction. Crystals were grown and mounted on a diffractometer. Data was collected by rotating the crystal in the X-ray beam and recording the diffraction pattern. The resulting electron density map was used to determine the positions of the atoms in the crystal lattice. The crystal system was identified as monoclinic with the space group P2₁, and the unit cell dimensions were precisely measured.
Raman Spectroscopy:
Raman spectra of this compound were obtained to investigate its vibrational modes. The sample was exposed to a monochromatic laser beam, and the scattered light was collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule's chemical bonds. A prominent peak at 661 cm⁻¹ was assigned to the ring breathing mode of the guanine base.
Negative Ion Photoelectron Spectroscopy (NIPES):
This technique was employed to study the electronic structure of hydrated guanosine monophosphate dianions in the gas phase. A beam of mass-selected anions was irradiated with a high-energy laser, causing electron detachment. The kinetic energy of the detached electrons was measured to determine the electron binding energies of the parent anion. The spectra revealed a stepwise increase in electron binding energy with the addition of water molecules, indicating stabilization of the anion by hydration.
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy:
These techniques were used to study the radical species formed in X-irradiated single crystals of sodium guanosine dihydrate. EPR spectroscopy detects the presence of unpaired electrons, while ENDOR spectroscopy measures the interactions between the unpaired electron and nearby magnetic nuclei. These measurements provided detailed information about the structure and environment of the radiation-induced radicals.
Visualizing the Comparison and Molecular Interactions
The following diagrams illustrate the workflow for comparing computational and experimental data and the molecular interactions within this compound.
Caption: Workflow for comparing computational models with experimental data for this compound.
Caption: Conceptual diagram of hydrogen bonding in this compound.
In-depth Comparison of Computational Models and Experimental Findings
The available research indicates a strong synergy between computational modeling and experimental analysis in elucidating the properties of this compound.
Molecular Dynamics (MD) Simulations: A 2-nanosecond MD simulation of the guanosine dihydrate crystal structure demonstrated remarkable agreement with experimental X-ray diffraction data. The simulated average atomic positions and atomic displacement parameters closely matched the experimental values, validating the accuracy of the simulation in reproducing the static crystal structure.
Density Functional Theory (DFT) Calculations: DFT has proven to be a powerful tool for interpreting experimental spectroscopic data. In the study of X-irradiated sodium guanosine dihydrate, DFT calculations were instrumental in identifying the specific radical species responsible for the observed EPR and ENDOR spectra. This highlights the predictive power of DFT in understanding the electronic structure and reactivity of guanosine derivatives.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For complex systems like hydrated biomolecules, hybrid approaches that treat a specific region with high-level quantum mechanics and the surrounding environment with a more computationally efficient molecular mechanics force field are often employed. While not explicitly detailed in the initial search results for this compound itself, the study combining NIPES with MD and QM calculations on hydrated guanosine monophosphate dianions exemplifies the power of such multi-scale modeling. This approach successfully reproduced the experimental trend of increasing electron detachment energies with the number of hydrating water molecules, providing insights into the stepwise solvation process at the molecular level.
Conclusion
The convergence of computational modeling and experimental investigation provides a robust framework for understanding the structure and dynamics of this compound. MD simulations accurately reproduce crystallographic data, while DFT calculations are essential for interpreting complex spectroscopic results. Hybrid computational methods show great promise in modeling the nuanced effects of hydration on the electronic properties of guanosine derivatives.
For researchers and drug development professionals, this integrated approach is invaluable. Accurate computational models, validated by experimental data, can be used to predict the behavior of guanosine in different environments, screen for potential drug interactions, and ultimately guide the design of more effective and specific therapeutic agents. Future research should focus on direct comparisons of a wider range of computational models against a comprehensive set of experimental data to further refine our understanding of this vital biological molecule.
A Comparative Analysis of Guanosine Hydrate and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of Guanosine hydrate with two alternative neuroprotective agents, Riluzole and N-acetylcysteine (NAC). The information presented herein is based on experimental data from preclinical studies and is intended to offer an objective evaluation of their respective performances. This document summarizes quantitative data, details experimental methodologies, and visualizes the molecular pathways involved to aid in research and development decisions.
Data Presentation: A Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of Guanosine, Riluzole, and N-acetylcysteine (NAC). It is important to note that the data for Guanosine is derived from separate studies and not from a direct head-to-head comparison with Riluzole and NAC in the same experimental setup. The data for Riluzole and NAC, however, is from a direct comparative study.
Table 1: In Vitro Neuroprotection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration | % Cell Viability Increase (Mean ± SD) | Reference |
| Guanosine | SH-SY5Y | Oxygen-Glucose Deprivation | 100 µM | Data not directly comparable | [1] |
| Riluzole | NSC-34 | 0.5 mM H₂O₂ | 10 nM - 10 µM | Significant recovery, comparable to 300 µM NAC | [2] |
| N-acetylcysteine (NAC) | NSC-34 | 0.5 mM H₂O₂ | 300 µM | Significant recovery | [2] |
Table 2: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Insult | Concentration | Protective Effect | Reference |
| Guanosine | Not specified | Glutamate | Not specified | Protects against excitotoxicity | [3] |
| Riluzole | NSC-34 | Glutamate | 1 µM | Effective, similar potency to NAC and Vitamin E | [2] |
| N-acetylcysteine (NAC) | NSC-34 | Glutamate | 300 µM | Effective, similar potency to Riluzole and Vitamin E | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Neuroprotection Assay: Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity in NSC-34 Motor Neuron Cell Line
This protocol is based on the methodology used to compare the neuroprotective effects of Riluzole and N-acetylcysteine.
-
Cell Culture: NSC-34 cells, a motor neuron-like cell line, are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and differentiate for a specific period.
-
Induction of Oxidative Stress: Cells are exposed to a neurotoxic concentration of hydrogen peroxide (e.g., 0.5 mM) for a short duration (e.g., 30 minutes).
-
Treatment: Following the H₂O₂ insult, the medium is replaced with fresh medium containing various concentrations of the test compounds (Riluzole or NAC) or vehicle control.
-
Assessment of Cell Viability: After a 24-hour incubation period with the treatments, cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is expressed as a percentage of the control group.[2]
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a general representation of an in vivo model used to assess neuroprotection in stroke, as has been done for Guanosine.
-
Animal Model: Adult male Wistar rats are used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Induction of Ischemia: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.
-
Treatment Administration: Guanosine (e.g., 8 mg/kg) or a vehicle control is administered intraperitoneally at specific time points before or after the ischemic insult.[1]
-
Behavioral Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized neurological scoring system. This can include tests for motor function, sensory function, and coordination.
-
Histological Analysis: After a predetermined survival period, the animals are euthanized, and their brains are removed. The brains are then sectioned and stained (e.g., with TTC staining) to determine the infarct volume, providing a quantitative measure of brain injury.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Guanosine's neuroprotective signaling cascade.
Caption: Riluzole's mechanism in reducing excitotoxicity.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Guanosine Hydrate
For researchers and scientists engaged in drug development and other laboratory work, the responsible management and disposal of chemical reagents like guanosine hydrate are paramount for ensuring a safe working environment and maintaining environmental compliance. Adherence to established protocols minimizes risks and prevents potential hazards. This guide provides essential, step-by-step safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). While some sources describe it as a low hazard for usual industrial handling, it may cause eye, skin, and respiratory tract irritation.[1] Other safety data sheets classify it as toxic if swallowed.[2][3] The toxicological properties of this material have not been fully investigated.[1]
All handling and disposal activities should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.
Quantitative Data and Safety Summary
| Property | Value/Recommendation | Source(s) |
| CAS Number | 118-00-3 | [1] |
| Appearance | Very slightly beige solid | [1] |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. May be toxic if swallowed. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, laboratory coat. | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [1] |
| Spill Cleanup | Use an inert absorbent material (e.g., vermiculite, sand) for spills. Sweep or vacuum up material and place it into a suitable, labeled disposal container. Avoid generating dust. | [1][4][5][6] |
Experimental Protocol for Waste Disposal
The standard and most prudent approach for the disposal of this compound is to treat it as a hazardous chemical waste, unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Designate a specific, sealable, and chemically resistant container for "this compound Waste."
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Waste Collection:
-
Carefully place solid this compound waste, including contaminated items like weigh boats and pipette tips, into the designated waste container.
-
For solutions containing this compound, collect them in a designated, sealed liquid waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste storage area, often referred to as a Satellite Accumulation Area (SAA).
-
This area should be secure and away from ignition sources or incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's EHS department.
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal professionals to ensure they have all necessary handling information.[4]
-
-
Empty Container Disposal:
-
A container that has held this compound should also be managed as hazardous waste.[4]
-
If the substance is considered acutely toxic, the container may need to be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4] Always deface or remove the original labels from the empty container before its final disposal.[4]
-
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Guanosine Hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Guanosine Hydrate. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. While this compound is considered a low hazard for usual industrial handling, its toxicological properties have not been fully investigated, and some sources indicate it may be toxic if swallowed[1][2][3].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE may vary based on the specific handling procedure and the scale of the operation.
| Activity | Gloves | Gown/Body Protection | Respiratory Protection | Eye/Face Protection |
| Weighing and preparing solutions | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 respirator or use of a chemical fume hood to minimize dust inhalation | Safety glasses with side shields or chemical safety goggles[4][5] |
| Handling open containers | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Use in a well-ventilated area. Respirator not typically required if dust is not generated. | Safety glasses with side shields or chemical safety goggles[1][4] |
| Cleaning spills | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat or impervious clothing | N95 respirator if dust is present | Chemical safety goggles and a face shield[4][6] |
| Waste Disposal | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not typically required | Safety glasses with side shields |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower[1].
General Handling Procedures:
-
Avoid contact with eyes, skin, and clothing[1].
-
Minimize dust generation and accumulation[1].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling[1][7].
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[1][8].
Spill Cleanup:
-
Immediately alert others in the area.
-
Wear appropriate PPE as outlined in the table above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Use an explosion-proof vacuum if available[7].
-
Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal[7].
-
Clean the spill area with soap and water.
Disposal Plan:
-
All waste materials, including unused this compound, contaminated PPE, and cleaning materials, must be collected in a suitable, clearly labeled, and sealed container for chemical waste.
-
Dispose of the waste in accordance with all applicable local, regional, national, and international regulations[3][7].
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops[1].
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists[1].
-
Ingestion: If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek medical attention[1].
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if a cough or other symptoms appear[1].
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
